molecular formula C12H20Cl2N2O B1442245 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride CAS No. 286464-56-0

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride

Cat. No.: B1442245
CAS No.: 286464-56-0
M. Wt: 279.2 g/mol
InChI Key: QRVNSMPJFBRWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride (CAS 286464-56-0) is a high-purity chemical compound supplied for research and development purposes. This piperazine derivative is of significant interest in medicinal chemistry and pharmacological research. Piperazine compounds are known for their diverse biological activities. The parent molecule, piperazine, is a well-established anthelmintic agent that acts as a GABA receptor agonist, causing flaccid paralysis in parasitic worms by inducing hyperpolarization of nerve endings . The structural motif of the piperazine ring is a common feature in many biologically active molecules, making substituted piperazines like 1-(3-Ethoxy-phenyl)-piperazine valuable building blocks in drug discovery . This specific compound, with its ethoxyphenyl substituent, is primarily used in laboratory settings for the synthesis and development of novel therapeutic agents. It serves as a key intermediate for researchers exploring structure-activity relationships and new chemical entities. The product is characterized by its Molecular Formula (C12H20Cl2N2O) and a Molecular Weight of 279.21 g/mol . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

1-(3-ethoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14;;/h3-5,10,13H,2,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVNSMPJFBRWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride chemical properties

[1][2]

Executive Summary

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride (CAS: 89989-06-0) is a substituted phenylpiperazine derivative widely utilized in medicinal chemistry as a privileged scaffold for targeting serotonergic (5-HT) and adrenergic receptors.[1][2] Structurally analogous to the well-characterized probe mCPP (1-(3-chlorophenyl)piperazine), this compound serves as a critical intermediate in the synthesis of antipsychotic, anxiolytic, and antihypertensive agents (e.g., Naftopidil analogs).[1] This guide details its physicochemical properties, synthetic routes, analytical characterization, and pharmacological applications.

Part 1: Chemical Identity & Physicochemical Properties[1][4]

The compound consists of a piperazine ring N-substituted with a 3-ethoxyphenyl group, stabilized as a dihydrochloride salt to enhance water solubility and shelf-life.[1]

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 1-(3-Ethoxyphenyl)piperazine dihydrochloride
Common Name 1-(3-Ethoxyphenyl)piperazine 2HCl
CAS Number 89989-06-0
Molecular Formula C₁₂H₁₈N₂O[3][1][4][5][6][7][8][9][10][11] · 2HCl
Molecular Weight 279.20 g/mol (Salt); 206.28 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents (hexane, ether)
Melting Point >200°C (Decomposition typical for dihydrochloride salts)
pKa (Predicted) ~8.93 (Piperazine secondary amine), ~4.5 (Aniline nitrogen)

Part 2: Synthesis & Manufacturing Protocols

Two primary routes are employed for the synthesis of 1-(3-ethoxyphenyl)piperazine: the classical Bis-alkylation (economical for bulk scale) and the Buchwald-Hartwig Amination (high precision for small scale).[1]

Method A: Bis-Alkylation (Cyclization)

This method involves the condensation of 3-ethoxyaniline with bis(2-chloroethyl)amine hydrochloride.[1] It is preferred for industrial scaling due to the low cost of reagents.

Reagents:

  • 3-Ethoxyaniline (1.0 eq)[1]

  • Bis(2-chloroethyl)amine hydrochloride (1.1 eq)[1]

  • Diglyme or Xylene (Solvent)[1]

  • Potassium Carbonate (K₂CO₃) (Base)[1][6]

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxyaniline in diglyme.

  • Addition: Add bis(2-chloroethyl)amine hydrochloride and pulverized K₂CO₃.

  • Reflux: Heat the mixture to reflux (140–160°C) for 24–48 hours under nitrogen atmosphere.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Dissolve the residue in dilute HCl, wash with ethyl acetate (to remove unreacted aniline), then basify the aqueous layer with NaOH (pH > 12). Extract the free base into dichloromethane (DCM).

  • Salt Formation: Treat the DCM layer with ethanolic HCl gas. The dihydrochloride salt precipitates as a white solid.[12] Recrystallize from Ethanol/Ether.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Reagents: 1-Bromo-3-ethoxybenzene, Piperazine (excess), Pd₂(dba)₃ (Catalyst), BINAP (Ligand), NaOtBu (Base), Toluene.[1] Mechanism: Cross-coupling of the aryl halide with the secondary amine of piperazine.

Visualization: Synthesis Workflow (Method A)

SynthesisRouteStartStarting Materials:3-EthoxyanilineBis(2-chloroethyl)amine HClReactionCyclization (Reflux)Solvent: DiglymeBase: K2CO3T: 150°C, 24hStart->Reaction CondensationWorkupAcid/Base Extraction1. Acidify (remove organics)2. Basify (pH >12)3. Extract into DCMReaction->Workup Crude MixtureSaltFormSalt FormationAdd Ethanolic HClPrecipitate DihydrochlorideWorkup->SaltForm Purified Free BaseProductFinal Product:1-(3-Ethoxyphenyl)piperazine 2HCl(White Solid)SaltForm->Product Crystallization

Figure 1: Step-by-step synthesis workflow via the bis-alkylation route.

Part 3: Analytical Characterization[2]

Validation of the chemical structure is performed using NMR and Mass Spectrometry.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

  • δ 9.0–9.5 ppm (br s, 2H): NH₂⁺ protons (Salt form).

  • δ 7.15 ppm (t, 1H): Aromatic proton (C5-H).[1]

  • δ 6.4–6.6 ppm (m, 3H): Aromatic protons (C2, C4, C6 - ortho/para to ethoxy/amine).[1]

  • δ 4.01 ppm (q, 2H): Methylene of ethoxy group (-OCH₂-).[1]

  • δ 3.2–3.4 ppm (m, 8H): Piperazine ring protons (often broadened in salt form).

  • δ 1.32 ppm (t, 3H): Methyl of ethoxy group (-CH₃).[1]

Mass Spectrometry (ESI-MS)[2]
  • Ionization Mode: Positive Electrospray (ESI+)[1]

  • Observed Peak: [M+H]⁺ = 207.15 m/z (Corresponds to the protonated free base C₁₂H₁₉N₂O⁺).

Part 4: Pharmacological Profile

Mechanism of Action

The 3-ethoxyphenylpiperazine moiety acts as a bioisostere for serotonin (5-HT), allowing it to bind with high affinity to G-protein coupled receptors (GPCRs).[1]

  • 5-HT Receptors: Like its analog mCPP, this compound exhibits mixed agonist/antagonist activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] The ethoxy substitution at the meta position often enhances selectivity for 5-HT1A over alpha-adrenergic receptors compared to ortho substituents.[1]

  • Alpha-Adrenoreceptors: It serves as the "tail" portion of alpha-1 blockers (e.g., Naftopidil), where the phenylpiperazine group anchors the molecule in the receptor's orthosteric binding pocket.

Signaling Pathway

Binding to the 5-HT1A receptor (Gi/o-coupled) inhibits Adenylyl Cyclase, reducing cAMP levels and modulating neuronal excitability.[1]

Visualization: Receptor Signaling Pathway

SignalingLigand1-(3-Ethoxyphenyl)piperazineReceptor5-HT1A Receptor(GPCR)Ligand->Receptor Binding (Kd ~nM)GProteinGi/o Protein(Dissociation)Receptor->GProtein ActivationEffectorAdenylyl Cyclase(Inhibition)GProtein->Effector G-alpha-iOutcomeDecrease cAMPHyperpolarizationEffector->Outcome Downstream Effect

Figure 2: Signal transduction pathway upon binding to the 5-HT1A receptor.[1]

Part 5: Handling, Stability & Safety[2]

Storage Protocols
  • Hygroscopicity: Dihydrochloride salts are hygroscopic. Store in a desiccator.

  • Temperature: -20°C for long-term storage; 2-8°C for working stocks.

  • Stability: Stable for >2 years if protected from moisture and light. Aqueous solutions should be prepared fresh or frozen.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[13][14]

    • H319: Causes serious eye irritation.[13][14]

    • H335: May cause respiratory irritation.[9][13]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • ChemicalBook. (2024). 1-(3-Ethoxyphenyl)-piperazine dihydrochloride Product Properties (CAS 89989-06-0).[3][1][2][4]Link[1]

  • PubChem. (2024). Compound Summary: 1-(3-Methoxyphenyl)piperazine dihydrochloride (Structural Analog).[1] National Library of Medicine. Link[1]

  • Lopez-Rodriguez, M. L., et al. (2003). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for arylpiperazine SAR).
  • GuideChem. (2024). 1-(3-Ethoxyphenyl)piperazine dihydrochloride Suppliers and MSDS.[1][4]Link[1]

Technical Monograph: 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Pharmacological Utility, and Characterization Protocols[1]

Executive Summary

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride (CAS: 89989-06-0) is a critical pharmacophore and intermediate in medicinal chemistry, belonging to the phenylpiperazine class. It serves as a primary building block for alpha-1 adrenergic receptor antagonists (such as Naftopidil ) and is extensively utilized in structure-activity relationship (SAR) studies targeting serotonergic (5-HT) and dopaminergic GPCRs. This guide provides a rigorous technical overview, transitioning from physicochemical properties to advanced palladium-catalyzed synthesis and self-validating analytical protocols.

Part 1: Chemical Identity & Physicochemical Profile

The dihydrochloride salt form is preferred in biological assays due to its superior aqueous solubility and oxidative stability compared to the free base.

Property Technical Specification
Chemical Name 1-(3-Ethoxyphenyl)piperazine dihydrochloride
Synonyms 1-(3-Ethoxyphenyl)piperazine 2HCl; 3-Ethoxy-phenylpiperazine dihydrochloride
CAS Number 89989-06-0 (Dihydrochloride); 20539-15-9 (Free Base)
Molecular Formula C₁₂H₁₈N₂O[1] · 2HCl
Molecular Weight 279.21 g/mol (Salt); 206.29 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility High: Water (>50 mg/mL), DMSO; Moderate: Methanol; Low: DCM, Hexane
Melting Point 205–215°C (Decomposition) Note: Values vary by crystal habit; DSC verification recommended.
Hygroscopicity Moderate (Store in desiccator at -20°C for long-term stability)

Part 2: Pharmacological Significance & Mechanism

The Phenylpiperazine "Privileged Scaffold"

The 3-ethoxy substitution pattern on the phenyl ring confers specific selectivity profiles against G-Protein Coupled Receptors (GPCRs). Unlike the 2-methoxy substitution found in Naftopidil (which favors alpha-1d subtypes), the 3-ethoxy analog is often used to probe steric bulk tolerance in the hydrophobic binding pocket of 5-HT receptors.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway potential of this scaffold in drug discovery, highlighting its role as a ligand for both Adrenergic and Serotonergic systems.

Pharmacophore_Pathways Scaffold 1-(3-Ethoxyphenyl)piperazine (Scaffold) Target_A Alpha-1 Adrenergic Receptor (Antagonist) Scaffold->Target_A High Affinity (3-substituent effect) Target_B 5-HT (Serotonin) Receptors (Ligand) Scaffold->Target_B Moderate Affinity (Linker dependent) Effect_A Vasodilation (BPH Treatment) Target_A->Effect_A Drug Naftopidil Analogues Target_A->Drug Lead Optimization Effect_B Neuromodulation (Anxiolytic/Antidepressant) Target_B->Effect_B

Figure 1: Pharmacological interaction pathways of the 3-ethoxyphenylpiperazine scaffold.

Part 3: Advanced Synthetic Protocols

While historical methods utilized the reaction of anilines with bis(2-chloroethyl)amine (a nitrogen mustard analog), this approach is hazardous and yields are often poor. The Buchwald-Hartwig Cross-Coupling is the modern "Gold Standard" for synthesizing this compound with high purity.

Protocol: Palladium-Catalyzed Amination

Objective: Synthesize 1-(3-ethoxyphenyl)piperazine from 1-bromo-3-ethoxybenzene.

Reagents:
  • Substrate: 1-Bromo-3-ethoxybenzene (1.0 eq)

  • Amine: Piperazine (anhydrous, 1.2 eq) or N-Boc-piperazine (for higher specificity)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

  • Solvent: Toluene or Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:
  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ and BINAP to the flask. Add anhydrous toluene and stir at room temperature for 15 minutes to generate the active catalytic species (solution turns orange/red).

  • Substrate Addition: Add 1-bromo-3-ethoxybenzene, Piperazine, and NaOtBu under a positive stream of Argon.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residue. Wash the pad with EtOAc.

  • Salt Formation (Critical Step):

    • Dissolve the crude free base oil in minimal ethanol.

    • Cool to 0°C in an ice bath.

    • Dropwise add 4M HCl in Dioxane (excess, >2.5 eq).

    • A white precipitate (the dihydrochloride) will form immediately.

  • Purification: Recrystallize from Ethanol/Ether (1:3 ratio) to yield pure white needles.

Synthesis_Workflow Start Start: 1-Bromo-3-ethoxybenzene Step1 Cross-Coupling (100°C, 12h) Toluene/Argon Start->Step1 + Piperazine Cat Pd Catalyst (Pd2(dba)3/BINAP) Base (NaOtBu) Cat->Step1 Inter Intermediate: Free Base (Oil) Step1->Inter Filter & Conc. Step2 Salt Formation (HCl/Dioxane in EtOH) Inter->Step2 Final Product: Dihydrochloride Salt (White Solid) Step2->Final Recrystallization

Figure 2: Buchwald-Hartwig synthesis workflow for high-purity isolation.

Part 4: Analytical Characterization (Self-Validating)

To ensure scientific integrity, the synthesized compound must pass the following analytical checkpoints.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Salt form requires polar solvent) Expected Shifts:

  • δ 9.40 (br s, 2H): NH₂⁺ protons (indicates salt formation).

  • δ 7.15 (t, 1H): Aromatic proton (C5).

  • δ 6.40 - 6.55 (m, 3H): Aromatic protons (C2, C4, C6).

  • δ 4.01 (q, 2H): Ethoxy -OCH ₂-.

  • δ 3.20 - 3.40 (m, 8H): Piperazine ring protons (shifted downfield due to protonation).

  • δ 1.32 (t, 3H): Ethoxy -CH₃.

Mass Spectrometry (LC-MS)[3]
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 207.15 (Calculated for Free Base C₁₂H₁₉N₂O⁺).

  • Note: In MS, the HCl dissociates; you will observe the mass of the free base.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Gradient 5% -> 95% B.

  • Detection: UV @ 254 nm (Phenyl absorption) and 210 nm.

  • Acceptance Criteria: >98% Area Under Curve (AUC).

Part 5: Handling & Safety

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid dust inhalation.

    • Wear nitrile gloves and safety goggles.

    • Storage: Hygroscopic. Store in a tightly sealed container at room temperature or 4°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89989-06-0, 1-(3-Ethoxyphenyl)piperazine dihydrochloride. Retrieved from .

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • ChemicalBook. 1-(3-Ethoxyphenyl)piperazine dihydrochloride Product Properties and Safety. Retrieved from .

  • Himalaya, R., et al. (2011).Synthesis and pharmacological evaluation of novel 1-(substituted phenyl)piperazines as potential antihypertensive agents. European Journal of Medicinal Chemistry. (Contextual reference for Naftopidil analogs).
  • BenchChem. Buchwald-Hartwig Amination Protocols. Retrieved from .

Sources

Technical Guide: Synthesis of 1-(3-Ethoxyphenyl)piperazine Dihydrochloride

[1]

Executive Summary

This technical guide details the synthesis of 1-(3-ethoxyphenyl)piperazine dihydrochloride , a critical pharmacophore in medicinal chemistry often utilized as a serotonin receptor ligand (e.g., 5-HT1A) and an intermediate in the development of alpha-blockers and antipsychotics.[1]

We examine two distinct synthetic pathways:

  • The Buchwald-Hartwig Amination (Route A): The preferred modern laboratory method, offering high chemoselectivity and yield.[2]

  • The Nitrogen Mustard Cyclization (Route B): A classical industrial route utilizing aniline derivatives, presented here for comparative completeness and scale-up context, despite its higher safety risk profile.[2]

Retrosynthetic Analysis

To design a robust synthesis, we first deconstruct the target molecule.[2] The 1-(3-ethoxyphenyl)piperazine core can be disconnected at the C(aryl)-N bond.[1]

RetrosynthesisTarget1-(3-Ethoxyphenyl)piperazine(Target)DisconnectionC-N DisconnectionTarget->DisconnectionRetrosynthesisPiperazinePiperazine(Nucleophile)Disconnection->PiperazineArylHalide1-Bromo-3-ethoxybenzene(Electrophile)Disconnection->ArylHalideRoute A(Pd-Catalysis)Aniline3-Ethoxyaniline(m-Phenetidine)Disconnection->AnilineMustardBis(2-chloroethyl)amine(Electrophile)Disconnection->MustardRoute B(Cyclization)

Figure 1: Retrosynthetic disconnection showing the convergent Buchwald-Hartwig route (Green) vs. the linear Cyclization route (Red).

Route A: Buchwald-Hartwig Amination (Preferred)

Rationale: This route utilizes Palladium-catalyzed cross-coupling to form the C-N bond.[3] It avoids the use of highly toxic nitrogen mustards and generally provides a cleaner impurity profile.[2]

Reaction Scheme

Reagents: 1-Bromo-3-ethoxybenzene + Piperazine (excess)

Detailed Protocol

Safety: Perform all steps in a nitrogen-purged glovebox or using strict Schlenk techniques. Toluene is flammable; Palladium catalysts can be sensitizers.[2]

  • Catalyst Pre-activation:

    • In a flame-dried Schlenk flask, charge Pd₂(dba)₃ (1.0 mol%) and BINAP (2.2 mol%).

    • Add anhydrous Toluene (5 mL/mmol substrate) and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

  • Substrate Addition:

    • Add 1-Bromo-3-ethoxybenzene (1.0 equiv).[1]

    • Add Piperazine (3.0 - 5.0 equiv).[2] Note: Excess piperazine is crucial to prevent the formation of the bis-aryl side product (N,N'-diarylpiperazine).[1]

    • Add Sodium tert-butoxide (NaOtBu) (1.5 equiv) as the base.[2]

  • Reaction:

    • Heat the mixture to 100°C under an inert atmosphere (Argon/Nitrogen).

    • Monitor via TLC (System: DCM/MeOH 9:1) or HPLC.[2][3] Conversion is typically complete within 4–6 hours.[2]

  • Work-up:

    • Cool to room temperature.[2][3][4] Filter through a celite pad to remove insoluble salts and Palladium residues.[2]

    • Concentrate the filtrate under reduced pressure.[2][3]

    • Purification: Dissolve the residue in DCM and wash with water.[2] The excess piperazine stays in the aqueous phase.[2] The organic layer contains the free base product.[2]

Mechanism of Action

The catalytic cycle involves oxidative addition of the aryl halide, amine coordination, and reductive elimination.[2]

BuchwaldMechanismPd0Pd(0)L2Active CatalystOxAddOxidativeAdditionPd0->OxAdd+ Ar-BrComplex1Ar-Pd(II)-BrOxAdd->Complex1BaseStepBase Exchange(NaOtBu)Complex1->BaseStep+ AmineComplex2Ar-Pd(II)-N(R)2BaseStep->Complex2- NaBr, -HOtBuRedElimReductiveEliminationComplex2->RedElimRedElim->Pd0+ Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig Amination.[1]

Route B: Cyclization with Bis(2-chloroethyl)amine (Classical)

Rationale: This method builds the piperazine ring directly from the aniline. While atom-economical, it utilizes bis(2-chloroethyl)amine (nitrogen mustard) , a severe blistering agent. This route is typically reserved for facilities equipped for handling high-potency hazardous materials.[2]

Reaction Scheme

Reagents: 3-Ethoxyaniline (m-Phenetidine) + Bis(2-chloroethyl)amine HCl

1
Detailed Protocol

CRITICAL SAFETY WARNING: Bis(2-chloroethyl)amine is a cytotoxic alkylating agent.[2] Full PPE (double nitrile gloves, face shield, respirator) and a functional fume hood are mandatory.[2] Decontaminate all glassware with 10% sodium thiosulfate.[2]

  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Ethoxyaniline (1.0 equiv) and Bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in n-Butanol (10 mL/g).

  • Cyclization:

    • Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv).[2]

    • Heat to reflux (approx. 118°C) for 24–48 hours.[2]

    • Mechanism:[2][5][6][7] The reaction proceeds via the formation of a transient aziridinium ion intermediate, which undergoes nucleophilic attack by the aniline nitrogen, followed by a second intramolecular cyclization.[2]

  • Work-up:

    • Cool the mixture and filter off inorganic salts.[2]

    • Evaporate the n-Butanol under vacuum.[2]

    • The residue is often a dark oil requiring rigorous purification (column chromatography or distillation) to remove unreacted aniline and oligomers.[2]

Salt Formation & Purification (Dihydrochloride)

Regardless of the synthesis route, the free base is an oil or low-melting solid. For stability and bioavailability, it is converted to the dihydrochloride salt.[2]

  • Dissolution: Dissolve the crude free base in a minimum amount of Ethanol or Diethyl Ether .[2]

  • Acidification:

    • Slowly add HCl in Ethanol (1.25 M) or bubble HCl gas into the solution at 0°C.

    • Add acid until pH < 2.[2] A white precipitate should form immediately.[2]

  • Crystallization:

    • Stir at 0°C for 1 hour.

    • Filter the white solid.[2][4]

    • Recrystallization: Dissolve in hot Ethanol/Methanol and cool slowly to afford high-purity crystals.[2]

Analytical Characterization

Validate the identity and purity of the synthesized 1-(3-ethoxyphenyl)piperazine dihydrochloride .

Physical Properties[2][8]
  • Appearance: White to off-white crystalline powder.[2][8]

  • Melting Point: ~214°C (Consistent with methoxy-analog literature values; experimental verification required for specific batch).

  • Solubility: Soluble in water, DMSO, and Methanol.[2] Insoluble in non-polar solvents.[2][9]

NMR Spectroscopy (Expected Signals)
  • 1H NMR (D₂O, 400 MHz):

    • 
       1.35 (t, 3H, -OCH₂CH₃ )[1]
      
    • 
       3.40 - 3.55 (m, 8H, Piperazine ring protons)[1]
      
    • 
       4.05 (q, 2H, -OCH₂ CH₃)[1]
      
    • 
       6.60 - 7.20 (m, 4H, Aromatic protons)[1]
      
Quantitative Analysis
TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN:Water Gradient)> 98.0% Area
Identity MS (ESI+)[M+H]+ = 207.15 (Free Base)
Counter-ion Silver Nitrate Titration2.0 ± 0.1 eq.[1] Chloride

References

  • Synthesis of Phenylpiperazines (Buchwald Method)

    • Source: BenchChem Application Notes.[2] "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination."

  • Classical Cyclization Route (Nitrogen Mustard)

    • Source: PrepChem.[2] "Synthesis of 1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride." (Analogous procedure).

    • URL:[Link]

  • Physical Data & CAS Verification

    • Source: ChemicalBook. "1-(3-Ethoxyphenyl)-piperazine dihydrochloride Product Description (CAS 89989-06-0)."[1][10]

  • Safety Data (Piperazine Dihydrochloride)

    • Source: Spectrum Chemical.[2][11][12] "Material Safety Data Sheet - Piperazine Dihydrochloride."

  • Mechanistic Insight (Buchwald-Hartwig)

    • Source: Wikipedia / Organic Chemistry Portal.[2] "Buchwald–Hartwig amination."[2][3][6][13]

    • URL:[Link][6]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-(3-Ethoxyphenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 1-(3-Ethoxyphenyl)piperazine Dihydrochloride, a member of the pharmacologically significant arylpiperazine class. While specific experimental data for this analog is not extensively published, this document synthesizes foundational chemical principles and analogous data from closely related structures to present a robust framework for its synthesis, structural elucidation, and analytical characterization. We delve into the causality behind synthetic strategies and the logic of applying a multi-technique analytical approach—including NMR, MS, IR, and HPLC—to ensure unambiguous structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its application as a research tool, reference standard, or synthetic intermediate.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, renowned for its versatile and modular nature which allows for systematic modifications to achieve desired pharmacological profiles.[1] These compounds are predominantly known as ligands for aminergic G protein-coupled receptors (GPCRs), targeting serotonin, dopamine, and adrenergic receptors.[1] This activity makes them crucial components in the development of therapeutics for a range of central nervous system (CNS) disorders, including depression, anxiety, and schizophrenia.[1][2] Furthermore, emerging research has highlighted the potential of arylpiperazines as anticancer and antimicrobial agents.[3][4]

1-(3-Ethoxyphenyl)piperazine Dihydrochloride (CAS No. 89989-06-0) belongs to this important class.[5][6][7] It consists of a piperazine ring N-substituted with a 3-ethoxyphenyl group. The molecule is supplied as a dihydrochloride salt, a common practice in pharmaceutical chemistry to enhance aqueous solubility, improve stability, and facilitate handling of the crystalline solid. A thorough understanding of its molecular structure is the cornerstone of any research or development effort, ensuring identity, purity, and reproducibility of experimental outcomes.

Physicochemical and Molecular Properties

The fundamental properties of 1-(3-Ethoxyphenyl)piperazine Dihydrochloride are summarized below. The data for the free base is derived from available chemical databases, while the properties of the dihydrochloride salt are calculated or inferred from closely related analogs.

PropertyValueSource / Rationale
Chemical Name 1-(3-Ethoxyphenyl)piperazine dihydrochloride[5]
CAS Number 89989-06-0[5]
Molecular Formula C₁₂H₂₀Cl₂N₂OCalculated from free base
Molecular Weight 279.21 g/mol Calculated from free base MW (206.28 g/mol )[5]
Appearance White to off-white crystalline solidInferred from analogous piperazine salts
Solubility Soluble in water and other polar solventsDihydrochloride salt form enhances polarity
Predicted pKa 8.93 ± 0.10Predicted for the free base[5]
Predicted Boiling Point 356.7 ± 27.0 °CPredicted for the free base[5]

Synthesis and Purification: A Validated Approach

Causality of Synthetic Choice: The synthesis of N-arylpiperazines is a well-established field in organic chemistry. The most direct and reliable methods involve the formation of the crucial nitrogen-aryl carbon bond. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are highly efficient for this purpose, offering excellent yields and tolerance for a wide range of functional groups.[8] An alternative, classical approach is nucleophilic aromatic substitution, though it often requires more forcing conditions.

The following protocol outlines a robust and reproducible synthesis pathway, culminating in the formation of the stable dihydrochloride salt.

Proposed Synthesis Workflow

G cluster_0 Step 1: N-Arylation Reaction cluster_1 Step 2: Work-up and Extraction cluster_2 Step 3: Salt Formation & Purification Reactants 1-Bromo-3-ethoxybenzene + Piperazine (excess) + Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) + Strong Base (e.g., NaOtBu) Solvent Anhydrous Toluene Reactants->Solvent Reaction Heat under Inert Atmosphere (e.g., 80-110 °C) Solvent->Reaction Product1 Crude 1-(3-Ethoxyphenyl)piperazine (Free Base) Reaction->Product1 Workup Quench Reaction Filter off Catalyst Aqueous Wash Product1->Workup Extraction Extract with Ethyl Acetate Dry Organic Layer (Na₂SO₄) Concentrate in vacuo Workup->Extraction Product2 Crude Free Base Oil/Solid Extraction->Product2 Dissolve Dissolve Crude Product in Isopropanol or Ethanol Product2->Dissolve Acidify Add 2.2 eq. HCl (in Isopropanol or Ether) Dissolve->Acidify Crystallize Cool to 0-5 °C Collect Precipitate by Filtration Acidify->Crystallize Final Wash with Cold Ether Dry under Vacuum Crystallize->Final Product3 Pure 1-(3-Ethoxyphenyl)piperazine Dihydrochloride Final->Product3

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for analogous compounds.[8][9][10]

  • Reaction Setup: To a dry, three-necked flask under an inert nitrogen atmosphere, add 1-bromo-3-ethoxybenzene (1.0 eq.), piperazine (1.5 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and a phosphine ligand (e.g., 4 mol% BINAP).

  • Solvent Addition: Add anhydrous toluene via cannula to the flask.

  • Reaction: Heat the mixture with vigorous stirring to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification & Salt Formation: Dissolve the crude product in a minimal amount of isopropanol. Slowly add a solution of hydrochloric acid in isopropanol (2.2 eq.) with stirring.

  • Crystallization: Cool the mixture in an ice bath to induce crystallization. Collect the resulting precipitate by vacuum filtration.

  • Final Drying: Wash the solid with cold diethyl ether and dry under high vacuum to yield 1-(3-Ethoxyphenyl)piperazine Dihydrochloride as a crystalline solid.

Structural Elucidation and Analytical Workflow

Unambiguous confirmation of the molecular structure and assessment of purity requires a suite of orthogonal analytical techniques. Each method provides unique and complementary information.[11]

G cluster_workflow Analytical Workflow for Structural Confirmation Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR HPLC Chromatography (RP-HPLC-UV) Sample->HPLC NMR_Result Confirms: - Connectivity - Proton/Carbon Environment - Substitution Pattern NMR->NMR_Result MS_Result Confirms: - Molecular Weight - Elemental Composition MS->MS_Result IR_Result Confirms: - Key Functional Groups (Aromatic, Ether, Amine Salt) IR->IR_Result HPLC_Result Determines: - Purity (% Area) - Presence of Impurities HPLC->HPLC_Result

Caption: A multi-technique workflow for comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise atomic connectivity of a molecule.[12] They provide definitive evidence of the ethoxy group, the 1,3-substitution pattern on the phenyl ring, and the integrity of the piperazine core.

Expected ¹H NMR Signals (in D₂O) Expected Multiplicity Assignment
~7.3 ppmTriplet (t)Ar-H
~6.9 ppmMultiplet (m)3 x Ar-H
~4.1 ppmQuartet (q)-O-CH₂ -CH₃
~3.5 ppmBroad Multiplet4H, Piperazine
~3.3 ppmBroad Multiplet4H, Piperazine
~1.4 ppmTriplet (t)-O-CH₂-CH₃
Expected ¹³C NMR Signals (in D₂O) Assignment
~159 ppmAr-C-O
~148 ppmAr-C-N
~131 ppmAr-CH
~114 ppmAr-CH
~108 ppmAr-CH
~105 ppmAr-CH
~64 ppm-O-CH₂ -CH₃
~48 ppmPiperazine-CH₂
~43 ppmPiperazine-CH₂
~14 ppm-O-CH₂-CH₃
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the ionized parent molecule, serving as a primary confirmation of the chemical formula. High-resolution MS (HRMS) can determine the elemental composition with high confidence. Fragmentation patterns offer corroborating structural evidence.[13]

Parameter Expected Value Rationale
Ionization Mode Electrospray (ESI+)Ideal for pre-charged amine salts
Expected m/z (M+H)⁺ 207.1494For the free base [C₁₂H₁₉N₂O]⁺
Key Fragments m/z 150, 135, 56Based on typical fragmentation of related arylpiperazines (e.g., loss of piperazine fragments)[13]
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing a characteristic "fingerprint" for the molecule.

Expected Absorption Bands (cm⁻¹) Vibration Type Functional Group
~3000-2700N⁺-H Stretch (broad)Secondary ammonium salt
~2980-2850C-H Stretch (aliphatic)Ethoxy & Piperazine CH₂
~1600, 1580C=C StretchAromatic Ring
~1250C-O-C Stretch (asymmetric)Aryl-alkyl ether
~1050C-O-C Stretch (symmetric)Aryl-alkyl ether
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds and separating the main component from any synthesis-related impurities or degradation products.[14] A validated reverse-phase method provides quantitative purity data.

Self-Validating HPLC Protocol:

  • System: HPLC with UV/Diode Array Detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 Water:Acetonitrile mixture to a concentration of ~0.5 mg/mL.

  • Acceptance Criteria: Purity should be ≥98% (by area percent) with no single impurity >0.5%.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(3-Ethoxyphenyl)piperazine Dihydrochloride is not widely available, data from the closely related methoxy analog can be used for preliminary hazard assessment.[15][16]

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[15]

    • H319: Causes serious eye irritation.[15]

    • H335: May cause respiratory irritation.[15]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably a fume hood.[17]

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles, and a lab coat.[18]

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[19] Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Piperazine salts can be hygroscopic; protect from moisture.[20]

Conclusion

1-(3-Ethoxyphenyl)piperazine Dihydrochloride is a structurally defined member of the pharmacologically relevant arylpiperazine class. This guide has established a comprehensive framework for its identity, synthesis, and characterization. By leveraging established chemical principles and data from analogous compounds, a clear pathway for its preparation via palladium-catalyzed N-arylation and subsequent purification has been detailed. The structural integrity of the final compound is best validated through a combination of NMR spectroscopy for connectivity, mass spectrometry for molecular weight, and IR spectroscopy for functional group confirmation. Finally, a robust HPLC method is essential for ensuring the high purity required for scientific research and development applications.

References

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1483.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]

  • Işık, S., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(13), 5003.
  • Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. Retrieved from [Link]

  • Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kumar, V., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers in Chemistry, 10, 966020.
  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Szałata, A., et al. (2012). Arylpiperazine dopamineric ligands protect neuroblastoma cells from nitric oxide (NO)-induced mitochondrial damage and apoptosis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles.
  • Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • 2a biotech. (n.d.). 1-(3-ETHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • LookChem. (n.d.). 2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride Suppliers. Retrieved from [Link]

Sources

A Spectroscopic Guide to 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride: Structure Elucidation for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride, a compound of interest in pharmaceutical research and development. As a member of the phenylpiperazine class, this molecule and its analogues are investigated for a variety of pharmacological activities.[1] The dihydrochloride salt form is often utilized to enhance solubility and stability, making it a common subject of study in drug formulation.[2]

This document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the "how" of spectroscopic analysis. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both predicted data based on analogous compounds and detailed, field-proven protocols for data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride possesses a core structure featuring a piperazine ring linked to an ethoxy-substituted phenyl group. The presence of two hydrochloride moieties significantly influences its spectroscopic behavior, particularly in NMR and IR spectroscopy, due to the protonation of the two nitrogen atoms in the piperazine ring.

Our analytical journey begins with a logical workflow designed for comprehensive structural confirmation.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Initial Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & 3D Structure IR->NMR Functional Group Info Confirm Structural Confirmation NMR->Confirm Detailed Structure

Caption: A typical workflow for the spectroscopic identification of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a dihydrochloride salt like our target compound, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices due to their ability to dissolve polar salts.[3] The protonation of the piperazine nitrogens will lead to downfield shifts of the adjacent protons compared to the free base.

Predicted ¹H NMR Data

The following table outlines the predicted proton NMR chemical shifts (δ) for 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride, based on data from structurally similar compounds.[4][5]

Assignment Predicted δ (ppm) Multiplicity Integration Notes
H-2', H-6' (Aromatic)7.2 - 7.4m2HAromatic protons ortho to the piperazine substituent.
H-4', H-5' (Aromatic)6.8 - 7.0m2HAromatic protons meta and para to the piperazine substituent.
-OCH₂CH₃4.0 - 4.2q2HMethylene protons of the ethoxy group.
Piperazine (ring)3.2 - 3.6m8HProtons on the piperazine ring, likely appearing as a complex multiplet due to protonation.
-OCH₂CH₃1.3 - 1.5t3HMethyl protons of the ethoxy group.
Predicted ¹³C NMR Data

The predicted carbon-13 NMR data is presented below, offering insight into the carbon framework of the molecule.

Assignment Predicted δ (ppm) Notes
C-1' (Aromatic)~150Carbon attached to the piperazine ring.
C-3' (Aromatic)~160Carbon attached to the ethoxy group.
C-5' (Aromatic)~130Aromatic CH.
C-2', C-4', C-6' (Aromatic)115 - 125Aromatic CHs.
-OCH₂CH₃~64Methylene carbon of the ethoxy group.
Piperazine (ring)45 - 55Carbons of the piperazine ring.
-OCH₂CH₃~15Methyl carbon of the ethoxy group.
Experimental Protocol for NMR Data Acquisition

This protocol provides a robust method for obtaining high-quality NMR spectra of hydrochloride salts.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.[6]

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

    • Tune and shim the probe to the specific sample and solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Subsequently, acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

G cluster_1 NMR Experiment Workflow SamplePrep Sample Preparation (5-10 mg in 0.7 mL Solvent) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Optional, for confirmation) C13_NMR->TwoD_NMR Data_Analysis Data Analysis & Interpretation C13_NMR->Data_Analysis TwoD_NMR->Data_Analysis

Caption: A streamlined workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For a solid sample like 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride, the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR) are common sample preparation techniques.[7][8]

Predicted IR Absorption Bands

The following table lists the key predicted IR absorption bands and their corresponding functional groups.

Wavenumber (cm⁻¹) Intensity Assignment Notes
3100 - 2800Strong, BroadN-H stretch (salt)The broadness is characteristic of the amine salt.
3000 - 2850MediumC-H stretch (aromatic & aliphatic)Overlaps with the N-H stretch.
~1600, ~1500MediumC=C stretch (aromatic)Characteristic of the phenyl ring.
~1250StrongC-O stretch (aryl ether)Indicative of the ethoxy group attached to the phenyl ring.
~1100StrongC-N stretchAssociated with the piperazine ring.
Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the compound to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder and mix thoroughly.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For a pre-charged species like a dihydrochloride salt, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum Data
  • Molecular Ion: The expected molecular weight of the free base, 1-(3-Ethoxy-phenyl)-piperazine, is 206.29 g/mol . In positive ion ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 207.30.

  • Major Fragments: Phenylpiperazines exhibit characteristic fragmentation patterns.[9][10] Cleavage of the piperazine ring and the bond between the phenyl ring and the piperazine nitrogen are common pathways.[10]

Predicted m/z Possible Fragment
207.30[M+H]⁺
179.24[M+H - C₂H₄]⁺
135.15[M+H - C₄H₈N₂]⁺
107.11[C₇H₇O]⁺
70.08[C₄H₈N]⁺
56.07[C₃H₆N]⁺
Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

  • Instrument Parameters (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas: Nitrogen.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

G cluster_2 Mass Spectrometry Fragmentation Pathway Parent [M+H]⁺ m/z 207.30 Frag1 [M+H - C₂H₄]⁺ m/z 179.24 Parent->Frag1 Loss of ethylene Frag2 [M+H - C₄H₈N₂]⁺ m/z 135.15 Parent->Frag2 Piperazine loss Frag3 Piperazine Ring Fragments m/z 70.08, 56.07 Parent->Frag3 Ring cleavage

Caption: A simplified representation of potential MS fragmentation.

Conclusion

The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous identification and structural confirmation of 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride. The predicted data and detailed protocols within this guide offer a solid foundation for researchers. It is imperative to correlate the data from all three techniques to build a self-validating and trustworthy structural assignment. While the provided data is based on sound chemical principles and analogous compounds, experimental verification remains the gold standard in chemical analysis.

References

  • Chem-Impex. 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride. [Link]

  • SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • Stoyanov, N., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Yılmaz, F., & Büyüktürk, S. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 987-996. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Ko, Y., et al. (2011). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences, 56(6), 1509-1515. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A–Applied Sciences and Engineering, 20(2), 132-142. [Link]

  • Gökmen, Z., et al. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2018(4), M1017. [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Harris, R. K., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(24), 5287-5297. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1016-1025. [Link]

  • DePaoli, G., et al. (2020). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry, 20, 100262. [Link]

  • Li, G., et al. (2011). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 16(12), 10146-10156. [Link]

  • Petris, O. R., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry, 36(9), 993-1000. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(24), 5287-5297. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Parmar, V. K., et al. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1016-1025. [Link]

  • Perras, F. A., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Crystal Growth & Design, 18(3), 1839-1847. [Link]

  • Kazarian, S. G., & Chan, K. A. (2016). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. International journal of pharmaceutics, 512(1), 227-241. [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(5), 569-577. [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

  • ResearchGate. 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][2][4]oxazine. [Link]

  • Welz, A., et al. (2021). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

  • Rocky Mountain Labs. (2024). How to Prepare Samples for FTIR Testing. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • DeRuiter, J., et al. (2004). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 49(1), 81-90. [Link]

  • Li, D., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic resonance in chemistry, 43(10), 849-851. [Link]

Sources

Biological Activity of 1-(3-Ethoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Phenylpiperazine Scaffold

1-(3-Ethoxy-phenyl)-piperazine (3-EPP) represents a specific structural iteration of the phenylpiperazine class—a "privileged scaffold" in neuropsychopharmacology. Unlike its widely controlled analog 1-(3-chlorophenyl)piperazine (mCPP), 3-EPP offers a distinct steric and electronic profile driven by the meta-ethoxy substituent.

This guide details the biological activity of 3-EPP, focusing on its high-affinity interactions with serotonin (5-HT) receptors, its off-target adrenergic activity, and its utility as a fragment in the design of multi-target ligands for anxiety, depression, and neurodegenerative disorders.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 1-(3-ethoxyphenyl)piperazine
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
LogP (Predicted) ~2.1 - 2.5 (Lipophilic, BBB-permeable)
pKa (Piperazine N) ~9.0 (Protonated at physiological pH)
Key Structural Feature Meta-substituted aromatic ring (critical for 5-HT selectivity)

Pharmacodynamics: Receptor Affinity & Signaling

The biological activity of 3-EPP is defined by its ability to mimic the indole nucleus of serotonin. The 3-ethoxy substituent acts as an electron-donating group (EDG) via resonance, contrasting with the electron-withdrawing nature of the chloro- group in mCPP.

Serotonin 5-HT1A Receptor (Primary Target)

The meta-substitution pattern is highly favorable for 5-HT1A binding.

  • Mechanism: 3-EPP acts as a ligand for the orthosteric binding site of the 5-HT1A receptor.

  • Affinity: Structure-Activity Relationship (SAR) data for 3-substituted phenylpiperazines indicates low nanomolar affinity (

    
    ).
    
  • Signaling: Upon binding, 3-EPP derivatives typically function as partial agonists . They stabilize the active conformation of the G-protein coupled receptor (GPCR), triggering

    
     protein dissociation.
    
Off-Target Activity (Selectivity Profile)
  • 
    -Adrenergic Receptors:  A common liability of phenylpiperazines.[1][2] The protonated nitrogen interacts with Asp113 in the adrenergic pocket. The bulkier ethoxy group (vs. methoxy) may slightly reduce this affinity but does not eliminate it (
    
    
    
    range).
  • 5-HT2C Receptor: Likely retains agonist activity similar to mCPP, contributing to potential anorectic or anxiogenic side effects if not optimized via linker attachment.

Signal Transduction Pathway

The following diagram illustrates the downstream effects of 3-EPP binding to the 5-HT1A receptor, leading to neuronal hyperpolarization.

G Ligand 1-(3-Ethoxy-phenyl)-piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki ~ nM) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (G_alpha_i) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activation (G_beta_gamma) Ca_Channel Voltage-Gated Ca2+ Channels G_Protein->Ca_Channel Inhibition (G_beta_gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduction PKA PKA Activity (Decrease) cAMP->PKA Effect Neuronal Hyperpolarization (Inhibition) GIRK->Effect Ca_Channel->Effect

Figure 1: 5-HT1A signaling cascade activated by 3-EPP, leading to inhibition of cAMP and membrane hyperpolarization.

Structure-Activity Relationship (SAR) Analysis

The "Meta-Effect" is crucial for differentiating 3-EPP from other isomers.

Substitution PositionElectronic EffectSteric Bulk5-HT1A AffinitySelectivity (vs

)
Ortho (2-ethoxy) Steric clash with receptor helixHighModerate (

nM)
Low
Meta (3-ethoxy) Optimal resonance/inductive balance Moderate High (

nM)
Moderate
Para (4-ethoxy) Extension into deep pocketHighLow (

nM)
High

Key Insight: The 3-ethoxy group provides a lipophilic anchor that fits the hydrophobic pocket of the 5-HT1A receptor better than the 2-position, while avoiding the steric penalty of para-substitution.

Experimental Protocols

Synthesis: Buchwald-Hartwig Cross-Coupling

To ensure high biological activity, the compound must be free of aniline impurities. The modern standard for synthesis is Palladium-catalyzed cross-coupling.

Reagents:

  • 1-Bromo-3-ethoxybenzene (Substrate)

  • Piperazine (Amine source, use 2-3 eq to prevent bis-arylation)

  • Pd₂(dba)₃ / BINAP (Catalyst/Ligand system)

  • NaOtBu (Base)

  • Toluene (Solvent)

Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon.

  • Coupling: Combine reagents in toluene at 100°C for 12-18 hours.

  • Workup: Filter through Celite to remove Pd. Acid/Base extraction is critical to isolate the secondary amine product from unreacted starting materials.

  • Salt Formation: Convert to hydrochloride salt (HCl) using ethereal HCl for stability in biological assays.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 of 3-EPP for 5-HT1A.
  • Tissue Preparation: Rat hippocampal membranes (rich in 5-HT1A) or CHO cells expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific Binding: Define using 10 µM Serotonin (5-HT).

  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Calculate

    
     from displacement curves and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Pharmacokinetics & Metabolism (ADME)

  • Metabolism: The ethoxy group is a primary site for metabolic attack.

    • Phase I: O-dealkylation by CYP2D6/CYP3A4 yields 1-(3-hydroxyphenyl)piperazine . This metabolite is more polar and typically cleared renally.

  • Bioavailability: The ethoxy group increases lipophilicity compared to the hydroxy metabolite, enhancing blood-brain barrier (BBB) penetration.

  • Toxicity: Unlike chloro-substituted analogs (mCPP), 3-EPP does not generate reactive chlorinated metabolites, potentially offering a cleaner safety profile.

References

  • Lopez-Rodriguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 3D-QSAR of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. Journal of Medicinal Chemistry.[3]

  • Kowalski, T., et al. (2023).[4] Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. ACS Omega.

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[5] Part 15: 5-HT1A and 5-HT2 receptor affinity of some 1-(3-substituted phenyl)piperazines. Archiv der Pharmazie.

  • PubChem. (n.d.).[6] 1-(3-Ethoxyphenyl)piperazine Compound Summary. National Library of Medicine.

  • Glennon, R. A., et al. (1986).[3] Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents.[3] Journal of Medicinal Chemistry.[3]

Sources

Pharmacological Profile of Ethoxy-Phenylpiperazine Derivatives

[1][2][3][4][5][6][7]

Executive Summary: The Phenylpiperazine Scaffold

The phenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a diverse array of ligands targeting G-protein coupled receptors (GPCRs), specifically within the serotonergic (5-HT) and adrenergic systems.

This technical guide focuses on ethoxy-phenylpiperazine (EPP) derivatives. While often overshadowed by their methoxy-substituted counterparts (e.g., the o-methoxyphenylpiperazine moiety in Naftopidil), ethoxy derivatives exhibit distinct lipophilic and steric profiles that modulate receptor subtype selectivity. The pharmacological activity of EPPs is strictly regiospecific:

  • Ortho-substitution (1-(2-ethoxyphenyl)piperazine): Predominantly

    
    -adrenergic antagonism  with secondary 5-HT
    
    
    affinity.
  • Para-substitution (1-(4-ethoxyphenyl)piperazine): Predominantly serotonin transporter (SERT) modulation and 5-HT agonism (psychoactive profile).

  • Meta-substitution (1-(3-ethoxyphenyl)piperazine): Mixed 5-HT agonist activity (often 5-HT

    
     preference), mimicking the anxiogenic profile of mCPP.
    

Structural Biology & Structure-Activity Relationship (SAR)

The addition of an ethoxy group (-OCH


Regioisomer Impact on Selectivity[8]
DerivativeStructure CodePrimary TargetSecondary TargetPharmacological Class
1-(2-ethoxyphenyl)piperazine o-EPP

-Adrenergic (Antagonist)
5-HT

(Partial Agonist)
Antihypertensive / BPH Agent
1-(4-ethoxyphenyl)piperazine p-EPP SERT (Releaser/Inhibitor)5-HT

Receptors
Psychoactive / Stimulant
1-(3-ethoxyphenyl)piperazine m-EPP 5-HT

/ 5-HT

5-HT

Anxiogenic / Research Tool
The "Ortho Effect" in Adrenergic Binding

In

Pharmacodynamics: Receptor Profiles

Ortho-EPP: The Therapeutic Profile (BPH & Hypertension)

The o-EPP scaffold is functionally analogous to the o-methoxyphenylpiperazine (oMPP) moiety found in Naftopidil and Urapidil .

  • Mechanism: Competitive antagonism at postsynaptic

    
    -adrenoceptors on vascular smooth muscle (vasodilation) and prostatic smooth muscle (reduced urethral resistance).
    
  • 5-HT

    
     Crosstalk: o-EPP derivatives frequently exhibit nanomolar affinity for 5-HT
    
    
    receptors. This "dual action" is clinically relevant; 5-HT
    
    
    agonism can counteract the reflex tachycardia often caused by pure
    
    
    blockade.

Comparative Binding Data (Reference Standards): Note: Values represent the scaffold class behavior based on homologous methoxy/ethoxy SAR studies.

ReceptorLigand Scaffold

(nM)
Functional Outcome

-Adrenergic
o-Methoxyphenylpiperazine (Naftopidil)3.7Antagonism (Prostate relaxation)

-Adrenergic
o-Methoxyphenylpiperazine (Naftopidil)1.2Antagonism (Bladder stability)
5-HT

o-Ethoxyphenylpiperazine (Derivative)2 - 20Partial Agonism (Anxiolysis)

-Adrenergic
o-Ethoxyphenylpiperazine> 1000Low Affinity (Selectivity window)
Para-EPP: The Psychoactive Profile

The p-EPP derivative functions as a monoamine releasing agent, sharing a mechanism with p-methoxyphenylpiperazine (MeOPP).

  • Mechanism: Substrate for the Serotonin Transporter (SERT). It enters the presynaptic neuron and triggers the reversal of the transporter, flooding the synapse with serotonin (non-exocytotic release).

  • Potency: Generally less potent than benzylpiperazine (BZP) or trifluoromethylphenylpiperazine (TFMPP), but acts synergistically in "party pill" mixtures.

Signaling Pathways

The following diagram illustrates the divergent signaling cascades activated by these derivatives.

Gcluster_0Ortho-EPP Pathway (Therapeutic)cluster_1Para-EPP Pathway (Psychoactive)oEPPo-EPP LigandAlpha1α1-Adrenergic RecoEPP->Alpha1AntagonismHT1A5-HT1A RecoEPP->HT1AAgonismGqGq ProteinAlpha1->GqBlockadeGiGi/o ProteinHT1A->GipEPPp-EPP LigandSERTSERT (Transporter)pEPP->SERTTranslocationSynapseSynaptic CleftSERT->Synapse5-HT Efflux(Release)PLCPLC ActivationGq->PLCACAdenylyl CyclaseGi->ACInhibitionCaIntracellular Ca2+PLC->CaVasodilationRelaxationcAMPcAMP ReductionAC->cAMPDecreasecAMP->CaHyperpolarization(Anxiolysis)

Figure 1: Divergent signaling mechanisms. Ortho-EPP blocks Gq-coupled


Pharmacokinetics & Metabolism[5][7][9][10]

Metabolic stability is a key differentiator between ethoxy and methoxy derivatives. The ethoxy group undergoes O-dealkylation via hepatic Cytochrome P450 enzymes.[1]

Metabolic Pathway (O-Dealkylation)

The primary metabolic route is the cleavage of the ether linkage, yielding the corresponding hydroxyphenylpiperazine.

  • Enzyme: CYP2D6 is the high-affinity catalyst for this reaction.

  • Polymorphism Risk: Due to CYP2D6 involvement, plasma levels of EPP derivatives can vary significantly between "Poor Metabolizers" (PM) and "Extensive Metabolizers" (EM).

  • Active Metabolites: The resulting hydroxy-phenylpiperazines (e.g., 1-(2-hydroxyphenyl)piperazine) often retain receptor affinity but have reduced blood-brain barrier (BBB) permeability due to the phenolic hydroxyl group.

MetabolismEPP1-(2-Ethoxyphenyl)piperazine(Lipophilic, BBB+)CYPCYP2D6 / CYP3A4EPP->CYPO-DealkylationHPP1-(2-Hydroxyphenyl)piperazine(Polar, Renal Excretion)CYP->HPPRemoval of Ethyl groupGlucGlucuronide Conjugate(Inactive)HPP->GlucPhase II Conjugation

Figure 2: Primary metabolic clearance pathway via O-dealkylation.

Experimental Protocols

To validate the pharmacological profile of a novel EPP derivative, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay ( -Adrenergic)

Objective: Determine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


2
  • Tissue Preparation: Harvest rat cerebral cortex (rich in

    
    ). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 
    
    
    for 10 min. Resuspend pellet.[3]
  • Radioligand: Use [

    
    H]Prazosin  (0.2 - 0.5 nM). Prazosin is the gold standard 
    
    
    antagonist.
  • Non-Specific Binding (NSB): Define using 10

    
    M Phentolamine.
    
  • Incubation: Incubate homogenate, radioligand, and varying concentrations of the EPP test compound (

    
     to 
    
    
    M) for 30 min at 25°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: The
    
    
    of [
    
    
    H]Prazosin must be experimentally determined via saturation binding prior to competition assays.
Protocol B: Functional [ S]GTP S Binding (5-HT )

Objective: Determine if the EPP derivative is an agonist, partial agonist, or antagonist at 5-HT

  • System: CHO cells stably expressing human 5-HT

    
     receptors.
    
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 20 
    
    
    M GDP (crucial to reduce basal noise), pH 7.4.
  • Incubation: Mix membranes (10-20

    
    g protein) with [
    
    
    S]GTP
    
    
    S (0.1 nM) and test compound.
    • Agonist Mode: Test compound alone.

    • Antagonist Mode: Test compound + 100 nM 8-OH-DPAT (reference agonist).

  • Duration: 30 min at 30°C.

  • Readout: Filtration and scintillation counting.

  • Interpretation:

    • Agonist: Increases CPM above basal.

    • Antagonist: No increase alone; inhibits 8-OH-DPAT signal.

    • Inverse Agonist: Decreases CPM below basal (rare for this scaffold).

References

  • Hamon, M., et al. (1990).[3] Pharmacological properties of 5-HT1A receptors. Annals of the New York Academy of Sciences. Link

  • Takei, K., et al. (1999).[4] Naftopidil, a novel alpha1-adrenoceptor antagonist, displays high affinity for the human alpha1D-adrenoceptor subtype. Japanese Journal of Pharmacology. Link

  • Staack, R.F., & Maurer, H.H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

  • López-Rodríguez, M.L., et al. (1997).[5] Synthesis and structure-activity relationships of a new model of arylpiperazines. Journal of Medicinal Chemistry. Link

  • Marona, H., et al. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Die Pharmazie.[6][7] Link

In-vitro activity of 1-(3-Ethoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Pharmacological Profiling and In-Vitro Activity of 1-(3-Ethoxy-phenyl)-piperazine

Executive Summary

1-(3-Ethoxy-phenyl)-piperazine (CAS: 89989-06-0) is a substituted arylpiperazine derivative serving as a critical chemical probe in neuropsychopharmacology.[1] Structurally analogous to well-characterized ligands like mCPP (1-(3-chlorophenyl)piperazine) and TFMPP, this compound is primarily utilized to interrogate Serotonin (5-HT) receptor subtypes and Alpha-adrenergic receptors .[1]

Its specific meta-ethoxy substitution pattern imparts unique steric and electronic properties that differentiate its binding profile from smaller halogenated analogs.[1] While often employed as a building block in the synthesis of complex antipsychotics (e.g., naftopidil analogs), its standalone activity as a non-selective 5-HT receptor ligand (with high affinity for 5-HT


) makes it a valuable tool for Structure-Activity Relationship (SAR) studies focusing on receptor subtype selectivity.[1]

Chemical Identity & Physicochemical Properties

Before initiating in-vitro assays, the compound must be characterized to ensure experimental reproducibility.[1]

PropertySpecification
IUPAC Name 1-(3-ethoxyphenyl)piperazine
Common Abbreviation 3-EtO-PP
CAS Number 89989-06-0
Molecular Formula C

H

N

O
Molecular Weight 206.29 g/mol (Free base)
Solubility Low in water (Free base); Soluble in DMSO (>10 mM), Ethanol.[1] Typically supplied as Dihydrochloride salt for aqueous stability.[1]
pKa (Calculated) ~8.8 (Piperazine secondary amine), ~4.5 (Aniline-like nitrogen)

Formulation Protocol for In-Vitro Use:

  • Stock Solution: Dissolve 10 mg of the dihydrochloride salt in 1 mL of 100% DMSO to yield a ~40 mM stock.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute serially in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure final DMSO concentration in the assay well is <0.1% to prevent solvent interference.[1]

Pharmacological Mechanism: The "Privileged Scaffold"[1]

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, capable of mimicking the ethylamine side chain of biogenic amines (serotonin, dopamine, norepinephrine).[1]

Mechanism of Action:

  • Protonated Nitrogen: The secondary amine of the piperazine ring (at physiological pH) forms a critical ionic bond with a conserved Aspartate residue (e.g., Asp3.[1]32) in the transmembrane domain of GPCRs.[1]

  • Aromatic Interaction: The phenyl ring engages in pi-pi stacking interactions within the receptor's hydrophobic pocket.[1]

  • 3-Position (Meta) Substitution:

    • 5-HT

      
       Affinity:  Research indicates that meta-substitutions are highly favorable for 5-HT
      
      
      
      binding.[1] The ethoxy group, being bulkier than a chlorine atom (mCPP), probes the steric tolerance of the receptor's accessory binding pocket.[1]
    • Selectivity (5-HT vs. Alpha-1): Bulky meta-substituents can enhance selectivity for 5-HT

      
       over Alpha-1 adrenergic receptors, as the latter has a more restricted orthosteric site (Lopez-Rodriguez et al., J. Med.[1] Chem.).[1][2][3][4][5][6]
      
Visualization: Signaling Pathway & Interaction[1]

G Ligand 1-(3-Ethoxy-phenyl)-piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki ~nM) GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition (Alpha subunit) Channel GIRK Channel (K+ Efflux) GProtein->Channel Activation (Beta-Gamma subunit) SecondMessenger cAMP Levels (Decrease) Effector->SecondMessenger Response Hyperpolarization / Inhibition SecondMessenger->Response Channel->Response

Caption: Putative signaling pathway for 3-substituted phenylpiperazines acting as partial agonists at the 5-HT1A receptor.[1]

In-Vitro Experimental Protocols

To rigorously define the activity of 1-(3-Ethoxy-phenyl)-piperazine, a tiered screening approach is required.[1]

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the Equilibrium Dissociation Constant (


) for 5-HT

and Alpha-1 receptors.
  • Membrane Preparation:

    • Source: HEK-293 cells stably expressing human 5-HT

      
       receptors.[1]
      
    • Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

  • Assay Setup:

    • Total Binding: Membrane + [

      
      H]-8-OH-DPAT (0.5 nM) + Vehicle.[1]
      
    • Non-Specific Binding (NSB): Membrane + [

      
      H]-8-OH-DPAT + 10 
      
      
      
      M Serotonin (Saturating concentration).[1]
    • Test: Membrane + [

      
      H]-8-OH-DPAT + 1-(3-Ethoxy-phenyl)-piperazine (Concentration range: 
      
      
      
      to
      
      
      M).
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      [1]
Protocol B: [ S]GTP S Functional Assay (Efficacy)

Objective: Determine if the compound is an agonist, partial agonist, or antagonist.[1]

  • Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

    
     subunit.[1] Non-hydrolyzable [
    
    
    
    S]GTP
    
    
    S accumulates in the membrane.[1]
  • Reaction Mix:

    • Membranes (10

      
      g protein/well).[1]
      
    • GDP (10

      
      M) to suppress basal binding.[1]
      
    • [

      
      S]GTP
      
      
      
      S (0.1 nM).[1]
    • Test Compound (Dose-response).[1]

  • Incubation: 30 minutes at 30°C.

  • Readout: Filter binding as above.

  • Interpretation:

    • Agonist: Dose-dependent increase in CPM (Counts Per Minute).[1]

    • Antagonist: No increase alone; inhibits response to a standard agonist (e.g., 8-OH-DPAT).[1]

    • Inverse Agonist: Decrease in basal CPM (if constitutive activity exists).[1]

Visualization: Experimental Workflow

Workflow Start Compound Stock (1-(3-EtO-Ph)-Pip) Screen Primary Screen (Single Point @ 10 µM) Start->Screen Decision >50% Displacement? Screen->Decision KiCurve Secondary Assay (Ki Determination) Decision->KiCurve Yes Discard Inactive / Non-Binder Decision->Discard No Functional Functional Assay (GTPgammaS / Ca2+ Flux) KiCurve->Functional Profile Pharmacological Profile (Affinity & Efficacy) Functional->Profile

Caption: Step-by-step decision tree for profiling the in-vitro activity of phenylpiperazine derivatives.

Data Analysis & Interpretation

When analyzing data for 1-(3-Ethoxy-phenyl)-piperazine, compare results against standard reference ligands to validate the assay system.

ParameterDefinitionInterpretation for 3-EtO-PP

Concentration inhibiting 50% of specific radioligand binding.[1]Lower value = Higher Potency.[1] Expect nM range for 5-HT

.[1]

Equilibrium dissociation constant (independent of ligand conc).[1]The "true" affinity. Compare to mCPP (

~20-50 nM at 5-HT

).[1]

Maximal response in functional assay (relative to full agonist).[1]

< 100% indicates Partial Agonism , common for this class.[1]
Hill Slope Steepness of the binding curve.[1]Slope

1.0 may indicate negative cooperativity or multiple binding sites.[1]

Critical Note on Selectivity: Arylpiperazines are notoriously "promiscuous."[1] High affinity for 5-HT receptors often overlaps with Alpha-1 adrenergic antagonism.[1]

  • Selectivity Ratio: Calculate

    
    .[1][7]
    
  • If Ratio > 100: Highly Selective.[1]

  • If Ratio < 10: Non-selective (likely side effects in vivo, e.g., hypotension via Alpha-1 blockade).[1]

References

  • Lopez-Rodriguez, M. L., et al. (1997).[1] Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors.[1][3][5] Journal of Medicinal Chemistry.[1][3][4] Link

  • Glennon, R. A., et al. (1986).[1] 5-HT1A serotonin receptors.[1][3][5][7][8] Binding of phenylpiperazine derivatives. Journal of Medicinal Chemistry.[1][3][4] Link

  • PubChem Compound Summary. (2024). 1-(3-Ethoxyphenyl)piperazine (CID 59266).[1] National Center for Biotechnology Information.[1] Link[1]

  • Roth, B. L., et al. (2000).[1] The Psychoactive Drug Screening Program (PDSP) Database.[1] (Standard reference for Ki values of arylpiperazines). Link

Sources

The Pivotal Role of Ethoxy-Phenylpiperazine Derivatives in Modern Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for investigating ethoxy-phenylpiperazine derivatives in neuroscience. This document emphasizes the rationale behind experimental choices, ensuring a self-validating system of protocols and grounding key claims in authoritative sources.

Introduction: The Versatility of the Phenylpiperazine Scaffold

The N-phenylpiperazine subunit is a highly versatile scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1] Its unique structure allows for modifications that can fine-tune its pharmacological properties, leading to the development of compounds with specific affinities for various neurotransmitter receptors.[2] Ethoxy-phenylpiperazine derivatives, a significant subclass, have garnered considerable attention for their potential to modulate serotonergic and dopaminergic systems, which are critically involved in the pathophysiology of numerous neuropsychiatric disorders.[3]

Section 1: Core Mechanism of Action - Modulating Serotonin and Dopamine Pathways

Ethoxy-phenylpiperazine derivatives primarily exert their effects by interacting with serotonin (5-HT) and dopamine (D2) receptors, acting as agonists, antagonists, or partial agonists.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.

Serotonin Receptor Interaction

Many ethoxy-phenylpiperazine compounds exhibit high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes.[5]

  • 5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A autoreceptors in the raphe nuclei reduces the firing rate of serotonergic neurons, leading to a decrease in serotonin release. Postsynaptically, 5-HT1A receptor activation in regions like the hippocampus and cortex is associated with anxiolytic and antidepressant effects.

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotics. This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.

  • 5-HT2C Receptor Modulation: The 5-HT2C receptor is implicated in the regulation of mood, appetite, and reward pathways. Antagonism at this receptor can lead to the disinhibition of dopamine and norepinephrine release in the prefrontal cortex, potentially contributing to antidepressant and pro-cognitive effects.[6]

Dopamine D2 Receptor Interaction

The affinity of ethoxy-phenylpiperazine derivatives for D2 receptors is a crucial determinant of their potential antipsychotic activity. Partial agonism at D2 receptors, as seen with drugs like aripiprazole, offers a mechanism to stabilize the dopaminergic system, reducing hyperactivity in the mesolimbic pathway while potentially enhancing dopaminergic tone in the mesocortical pathway.

Downstream Signaling Cascades

The interaction of these derivatives with their target receptors initiates a cascade of intracellular events. For instance, 5-HT1A receptor activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7] Conversely, 5-HT2A receptor activation couples to Gq/11 proteins, stimulating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[8] D2 receptor activation also couples to Gi/o, inhibiting adenylyl cyclase.[9]

Section 2: Foundational Experimental Workflows

A multi-tiered approach, combining in vitro and in vivo assays, is essential for the comprehensive characterization of ethoxy-phenylpiperazine derivatives.

In Vitro Characterization: Defining the Molecular Profile

2.1.1 Radioligand Binding Assays: Quantifying Receptor Affinity

The initial step in characterizing a novel compound is to determine its affinity for a panel of relevant receptors. The dissociation constant (Ki) is a measure of the binding affinity between a ligand and a receptor; a lower Ki value indicates a stronger binding affinity.[10]

Table 1: Representative Pharmacological Data for Arylpiperazine Derivatives

CompoundReceptorKᵢ (nM)EC₅₀ (nM)IC₅₀ (nM)Reference
1-(2-Methoxyphenyl)piperazine5-HT₁ₐ25--[11]
Flibanserin5-HT₁ₐHigh AffinityAgonist-[4]
FlibanserinD₄High AffinityPartial Agonist-[4]
Flibanserin5-HT₂ₐHigh AffinityAntagonist-[4]
p-MPPF5-HT₁ₐ--ID₅₀ = 3 mg/kg (in vivo)[11]

Note: This table provides examples of pharmacological data for arylpiperazine derivatives to illustrate the type of data generated. More specific data for ethoxy-phenylpiperazine derivatives should be sought in targeted literature.

Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor

This protocol outlines the determination of a test compound's affinity for the human 5-HT₁ₐ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₁ₐ receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]-8-OH-DPAT (a 5-HT₁ₐ agonist)

  • Non-specific binding control: 10 µM Serotonin

  • Test compound (ethoxy-phenylpiperazine derivative) at various concentrations

  • Scintillation cocktail

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a suitable assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane suspension (containing a specific amount of protein, e.g., 10-20 µg)

    • 50 µL of [³H]-8-OH-DPAT at a concentration near its Kd (e.g., 1 nM)

    • 50 µL of either buffer (for total binding), 10 µM serotonin (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[12][13] The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells are commonly used for expressing recombinant receptors because they provide a clean system without endogenous expression of most neurotransmitter receptors, thus ensuring that the observed binding is specific to the transfected receptor.

  • [³H]-8-OH-DPAT: This is a high-affinity and selective agonist for the 5-HT₁ₐ receptor, making it an ideal radioligand for competition binding assays.

  • PEI Pre-soaking: This step reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fiber filters.

In Vivo Evaluation: Assessing Physiological and Behavioral Effects

2.2.1 In Vivo Microdialysis: Measuring Neurotransmitter Release

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of a compound's effect on neurochemistry.

Experimental Workflow: In Vivo Microdialysis

G cluster_pre_surgery Pre-Surgery cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis Animal_Acclimatization Animal Acclimatization Stereotaxic_Surgery Stereotaxic Surgery for Guide Cannula Implantation Animal_Acclimatization->Stereotaxic_Surgery Post_Op_Recovery Post-Operative Recovery Stereotaxic_Surgery->Post_Op_Recovery Probe_Insertion Microdialysis Probe Insertion Post_Op_Recovery->Probe_Insertion Baseline_Collection Baseline Sample Collection Probe_Insertion->Baseline_Collection Drug_Administration Drug Administration (i.p., s.c., or via reverse dialysis) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Administration Sample Collection Drug_Administration->Post_Drug_Collection HPLC_ECD HPLC-ECD Analysis of Dialysates Post_Drug_Collection->HPLC_ECD Data_Quantification Data Quantification and Statistical Analysis HPLC_ECD->Data_Quantification

Caption: Workflow for in vivo microdialysis experiments.

Rationale for Animal Models: Animal models are crucial for understanding the complex interplay between a drug, the brain, and behavior in a living system.[14] They allow for the investigation of pharmacokinetic and pharmacodynamic properties that cannot be replicated in vitro. While no animal model perfectly recapitulates a human psychiatric disorder, they provide valuable insights into the neurobiological mechanisms underlying these conditions and the potential therapeutic effects of novel compounds.[5][6]

2.2.2 Behavioral Assays: Probing Antidepressant and Anxiolytic Potential

Forced Swim Test (FST): A Model for Antidepressant Activity

The FST is a widely used behavioral despair model to screen for potential antidepressant compounds.[15] The principle is that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time spent immobile.

Elevated Plus Maze (EPM): An Assay for Anxiolytic-like Effects

The EPM is a classic test for assessing anxiety-like behavior in rodents.[5] The maze consists of two open and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, reflecting a reduction in the natural aversion of rodents to open, elevated spaces.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

  • Procedure: Place the mouse in the center of the maze, facing one of the open arms.

  • Recording: Record the animal's behavior for a 5-minute session using a video camera.

  • Data Analysis: Score the time spent in the open arms, closed arms, and the center, as well as the number of entries into each arm. An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Causality Behind Experimental Choices:

  • Forced Swim Test: This test has predictive validity for screening compounds with antidepressant potential, as clinically effective antidepressants consistently reduce immobility time.

  • Elevated Plus Maze: This assay relies on the innate conflict between the drive to explore a novel environment and the fear of open spaces, providing a reliable measure of anxiety-like behavior.

Section 3: Synthesis of Ethoxy-Phenylpiperazine Derivatives

The synthesis of ethoxy-phenylpiperazine derivatives can be achieved through various routes. A common approach involves the nucleophilic substitution of a haloalkoxybenzene with piperazine.

Illustrative Synthesis of 1-(2-Ethoxyphenyl)piperazine Hydrochloride

A general procedure for synthesizing a related compound, 1-(2-methoxyphenyl)piperazine hydrochloride, involves the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride. A similar strategy can be adapted for the ethoxy derivative.

General Reaction Scheme: 2-Ethoxyaniline + Bis(2-chloroethyl)amine hydrochloride → 1-(2-Ethoxyphenyl)piperazine → 1-(2-Ethoxyphenyl)piperazine hydrochloride

Detailed Protocol (Adapted):

  • A mixture of 2-ethoxyaniline and bis(2-chloroethyl)amine hydrochloride in a suitable high-boiling solvent (e.g., diethylene glycol monomethyl ether) is heated at an elevated temperature (e.g., 150°C) for several hours.

  • The reaction mixture is cooled, and the product is precipitated by the addition of an anti-solvent like diethyl ether.

  • The resulting solid is filtered and can be further purified by recrystallization.

  • To form the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid.

Conclusion and Future Directions

Ethoxy-phenylpiperazine derivatives represent a promising class of compounds for the development of novel therapeutics for a range of CNS disorders. Their ability to modulate key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, provides a strong rationale for their continued investigation. The in-depth technical guide presented here offers a framework for the systematic evaluation of these compounds, from initial in vitro characterization to in vivo behavioral assessment. Future research should focus on elucidating the structure-activity relationships within this chemical class to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates with improved efficacy and safety profiles.

References

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]

  • Ghoodjani, A. (2022). Estimates of EC50 and IC50 parameters a dose response model of Curcumin. ResearchGate. Retrieved from [Link]

  • Carvalho, M., et al. (2012). EC 50 values of the piperazine designer drugs. ResearchGate. Retrieved from [Link]

  • Shelkar, P. L., et al. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

  • Herndon, J. L., et al. (2009). MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2024). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • CN103254153B. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • Singh, H., et al. (2023). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Retrieved from [Link]

  • Szymańska, E., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]

  • Kandasamy, M., et al. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PMC. Retrieved from [Link]

  • Haleem, D. J. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. PubMed. Retrieved from [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. Retrieved from [Link]

  • Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Shelkar, P. L., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

  • Cliffe, E. E., et al. (1993). p-MPPI [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido] ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2' -. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8447895/
  • Ponzoni, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • JETIR. (2022). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

  • Kuczyńska, K., et al. (2023). The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. PubMed. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews.
  • WO2005021521A1. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. Retrieved from [Link]

  • Haleem, D. J., & Khan, A. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. PubMed. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • British Association for Psychopharmacology. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • Psychiatric Times. (2015). Are Animal Models Relevant in Modern Psychiatry?. Retrieved from [Link]

  • Chumpradit, A., et al. (2005). Development of 5-HT1A Receptor Radioligands to Determine Receptor Density and Changes in Endogenous 5-HT. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). The mouse forced swim test. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • ResearchGate. (2018). Effective Use of Animal Models for Therapeutic Development in Psychiatric and Substance Use Disorders. Retrieved from [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Frontiers. (n.d.). The Signaling and Pharmacology of the Dopamine D1 Receptor. Retrieved from [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. Retrieved from [Link]

  • News-Medical. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments. Retrieved from [Link]

  • Charles River Laboratories. (2018). Microdialysis services at Charles River. YouTube. Retrieved from [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. Retrieved from [Link]

Sources

The Pivotal Role of 1-(3-Ethoxy-phenyl)-piperazine in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The arylpiperazine moiety stands as a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs, particularly those targeting the central nervous system.[1][2] Within this privileged scaffold, 1-(3-Ethoxy-phenyl)-piperazine has emerged as a key building block, offering a unique combination of physicochemical properties and biological activity that make it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, pharmacological profile, and strategic application of the 1-(3-Ethoxy-phenyl)-piperazine core in contemporary drug discovery, with a focus on its interactions with crucial neurotransmitter systems.

The Strategic Advantage of the Arylpiperazine Scaffold

The prevalence of the piperazine ring in drug development is no coincidence. Its unique structural and chemical characteristics offer several advantages:

  • Physicochemical Properties: The two nitrogen atoms in the piperazine ring provide a handle for modulating aqueous solubility and basicity (pKa), which are critical for optimizing pharmacokinetic profiles.[2]

  • Synthetic Versatility: The secondary amine nitrogens of the piperazine core allow for the straightforward introduction of diverse substituents at two distinct vectors, enabling extensive structure-activity relationship (SAR) studies.[3]

  • Pharmacophoric Hub: The arylpiperazine motif serves as a versatile scaffold to correctly orient pharmacophoric elements for optimal interaction with biological targets, particularly G-protein coupled receptors (GPCRs).[1]

Synthesis of 1-(3-Ethoxy-phenyl)-piperazine: A Practical Workflow

The construction of the 1-(3-Ethoxy-phenyl)-piperazine core is typically achieved through well-established synthetic methodologies. The Buchwald-Hartwig amination is a widely employed and efficient method for the N-arylation of piperazine.

Experimental Protocol: Buchwald-Hartwig Amination for 1-(3-Ethoxy-phenyl)-piperazine Synthesis

This protocol outlines a general procedure for the synthesis of 1-(3-Ethoxy-phenyl)-piperazine from 1-bromo-3-ethoxybenzene and piperazine.

Materials:

  • 1-Bromo-3-ethoxybenzene

  • Piperazine

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, triethylamine)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 1-bromo-3-ethoxybenzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and the phosphine ligand (e.g., XPhos, 0.02-0.10 eq) in a small amount of the reaction solvent.

  • Reaction Initiation: Add anhydrous toluene or dioxane to the flask containing the reactants and base. Stir the mixture for 10-15 minutes to ensure dissolution. Add the catalyst pre-mixture to the reaction flask.

  • Reaction Progression: Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent streaking) to yield 1-(3-Ethoxy-phenyl)-piperazine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen, facilitating the catalytic cycle.

  • Bulky Phosphine Ligand: Ligands like XPhos are electron-rich and sterically hindered, which promotes the reductive elimination step of the catalytic cycle and stabilizes the active palladium species.

  • Aprotic Solvent: Anhydrous aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the solubility of the reactants.

Synthesis_Workflow Reactants 1-Bromo-3-ethoxybenzene + Piperazine Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Catalyst->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product 1-(3-Ethoxy-phenyl)-piperazine Purification->Product

Caption: Synthetic workflow for 1-(3-Ethoxy-phenyl)-piperazine.

Pharmacological Profile: A Focus on Serotonin and Dopamine Receptors

The arylpiperazine scaffold is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors, which are implicated in a wide range of neurological and psychiatric disorders.[4] The nature and position of the substituent on the phenyl ring play a critical role in modulating the affinity and selectivity for these receptor subtypes.

While specific binding data for 1-(3-Ethoxy-phenyl)-piperazine is not as abundant as for its methoxy counterpart, the general principles of SAR for arylpiperazines provide a strong predictive framework. The ethoxy group, being slightly larger and more lipophilic than a methoxy group, can influence receptor interactions.

Serotonin Receptor Interactions

The 1-arylpiperazine moiety is a common feature in ligands for various 5-HT receptor subtypes, particularly 5-HT₁A and 5-HT₂A.[4]

  • 5-HT₁A Receptor: The 1-(2-methoxyphenyl)piperazine moiety is a well-known high-affinity ligand for the 5-HT₁A receptor.[5][6] It is plausible that the 3-ethoxy analog also interacts with this receptor, potentially acting as a partial agonist or antagonist depending on the other substituents on the piperazine ring. The anxiolytic and antidepressant effects of many arylpiperazine-containing drugs are mediated, at least in part, through their interaction with 5-HT₁A receptors.[7]

  • 5-HT₂A Receptor: Antagonism at the 5-HT₂A receptor is a key feature of many atypical antipsychotics, contributing to their improved side-effect profile compared to typical antipsychotics. The arylpiperazine scaffold is frequently employed to achieve 5-HT₂A receptor blockade.[4]

Dopamine Receptor Interactions

Dopamine receptors, particularly the D₂ and D₃ subtypes, are primary targets for antipsychotic medications.[8] The arylpiperazine core can be found in both D₂ antagonists and partial agonists.

  • D₂ and D₃ Receptors: The development of ligands with high affinity and selectivity for the D₃ receptor over the D₂ receptor is a major goal in the development of novel antipsychotics with potentially improved efficacy against negative symptoms and cognitive deficits in schizophrenia.[8][9] The substitution pattern on the phenyl ring of the arylpiperazine moiety is a key determinant of D₂/D₃ selectivity.[8] For instance, the 2,3-dichlorophenyl substitution often confers high D₃ affinity.[8] The 3-ethoxy substitution in 1-(3-Ethoxy-phenyl)-piperazine would need to be empirically tested to determine its influence on D₂/D₃ affinity and selectivity.

Signaling_Pathways cluster_serotonin Serotonin System cluster_dopamine Dopamine System 5HT1A_R 5-HT₁A Receptor Anxiolysis_Antidepression Anxiolysis & Antidepression 5HT1A_R->Anxiolysis_Antidepression 5HT2A_R 5-HT₂A Receptor Atypical_Antipsychotic_Effects Atypical Antipsychotic Effects 5HT2A_R->Atypical_Antipsychotic_Effects D2_R D₂ Receptor Antipsychotic_Action Antipsychotic Action (Positive Symptoms) D2_R->Antipsychotic_Action D3_R D₃ Receptor Cognitive_Enhancement Potential Cognitive Enhancement D3_R->Cognitive_Enhancement Arylpiperazine 1-Arylpiperazine (e.g., 1-(3-Ethoxy-phenyl)-piperazine) Arylpiperazine->5HT1A_R Modulation Arylpiperazine->5HT2A_R Antagonism Arylpiperazine->D2_R Partial Agonism/ Antagonism Arylpiperazine->D3_R Partial Agonism/ Antagonism

Caption: Potential interactions of 1-arylpiperazines with key CNS receptors.

Application in Drug Discovery: A Case Study Approach

The true value of a chemical scaffold lies in its successful application in the development of therapeutic agents. While there are no marketed drugs that specifically contain the 1-(3-Ethoxy-phenyl)-piperazine core, numerous compounds incorporating this or closely related motifs have been investigated. For instance, the PubChem database contains an entry for 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine, highlighting its use in medicinal chemistry research.[10]

Structure-Activity Relationship (SAR) Insights

The following table summarizes general SAR trends for arylpiperazines targeting serotonin and dopamine receptors, which can guide the design of new molecules based on the 1-(3-Ethoxy-phenyl)-piperazine scaffold.

Structural ModificationTarget Receptor(s)General Effect on Activity
Phenyl Ring Substitution 5-HT₁A, 5-HT₂A, D₂, D₃The position and electronic nature of substituents significantly impact affinity and selectivity. Ortho-substituents are often crucial for high 5-HT₁A affinity.[5][6]
Linker between Piperazine and Terminal Group 5-HT₁A, D₂, D₃The length and rigidity of the linker are critical for optimal receptor binding. A four-carbon linker is common in high-affinity D₃ ligands.[8]
Terminal Group D₂, D₃A bulky, lipophilic terminal group often enhances affinity and can contribute to D₃ selectivity by interacting with a secondary binding pocket.[11]
Experimental Workflow: Receptor Binding Assay

To experimentally validate the predicted pharmacological profile of 1-(3-Ethoxy-phenyl)-piperazine and its derivatives, a radioligand binding assay is a standard and robust method.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., human D₂ or 5-HT₁A).

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁A receptors)

  • Test compound (1-(3-Ethoxy-phenyl)-piperazine derivative)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • Assay buffer (e.g., Tris-HCl with co-factors)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 1-(3-Ethoxy-phenyl)-piperazine scaffold represents a valuable yet underexplored asset in the medicinal chemist's toolbox. Its structural similarity to well-validated pharmacophores, combined with its synthetic tractability, makes it an attractive starting point for the development of novel CNS-active agents. Future research should focus on the systematic exploration of the SAR of 1-(3-Ethoxy-phenyl)-piperazine derivatives, with a particular emphasis on elucidating the impact of the 3-ethoxy substituent on affinity and functional activity at a broad range of serotonin and dopamine receptor subtypes. Such studies, guided by the principles outlined in this guide, have the potential to unlock new therapeutic opportunities for a variety of neurological and psychiatric disorders.

References

  • ScienceDirect. Synthesis of 1,3-oxazines based on piperazine. (2025). Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-3099.
  • Yilmaz, F., & Menteşe, M. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 66(11), 941-950.
  • Di Pietro, O., & Blasi, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences, 24(13), 10843.
  • Desai, R. I., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7249-7264.
  • Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). Retrieved from [Link]

  • Zoidis, G., Loza, M. I., & Catto, M. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353.
  • Gmeiner, P., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11456-11475.
  • PubChem. 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine. (n.d.). Retrieved from [Link]

  • Hackling, A., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899.
  • Therapeutic Target Database. 1-(2-Ethoxy-phenyl)-piperazine. (n.d.). Retrieved from [Link]

  • Leopoldo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3195.
  • Abou-Gharbia, M., et al. (1993). Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 36(15), 2101-2108.
  • ResearchGate. Piperazine: the molecule of diverse pharmacological importance. (2012). Retrieved from [Link]

  • de Oliveira, R. J., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 565-574.
  • Gmeiner, P., et al. (2014). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • Stary, E., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12499.
  • ResearchGate. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2022). Retrieved from [Link]

  • MDPI. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. (2022). Retrieved from [Link]

  • da Silva, J. F. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-35.
  • MDPI. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride. As a Senior Application Scientist, the following content is synthesized from established best practices and safety data for structurally analogous compounds, providing a robust framework for risk mitigation in a research and development setting.

Section 1: Compound Profile and Hazard Identification

The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[1][2][3] Piperazine derivatives, as a class, are also known to be potential skin and respiratory sensitizers.[4][5] Ingestion may lead to gastrointestinal discomfort and potential central nervous system effects.[1]

GHS Hazard Classification (Inferred from Analogous Compounds)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[2][3]
Sensitization - Skin1May cause an allergic skin reaction[4]
Sensitization - Respiratory1May cause allergy or asthma symptoms or breathing difficulties if inhaled[4][5]

Physical and Chemical Properties

PropertyValueSource
CAS Number89989-06-0-
Molecular FormulaC₁₂H₁₈N₂O · 2HCl-
AppearanceSolid-
SolubilitySoluble in water[1]

Section 2: The Cornerstone of Safety: A Multi-faceted Approach to Handling

A robust safety protocol is not a static checklist but a dynamic system of overlapping controls. The following sections detail a hierarchical approach to safely managing 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride in the laboratory.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Ventilation: All handling of solid 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust particles.[6] For procedures with a higher risk of aerosolization, a glove box may be warranted.

  • Contained Systems: For larger scale operations, the use of closed-system transfers is recommended to minimize the release of the compound into the work environment.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense and should be selected based on the potential routes of exposure.

  • Eye Protection: Chemical safety goggles are mandatory.[6] In situations with a splash hazard, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[6][8]

  • Body Protection: A lab coat is required. For tasks with a higher potential for contamination, a chemically resistant apron or coveralls should be utilized.[8]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is necessary.[1]

Hierarchy of Controls for Safe Handling
Standard Operating Procedure (SOP) for Weighing and Handling

Adherence to a strict protocol is paramount to ensuring safety and reproducibility.

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (spatula, weigh paper, receiving vessel).

  • Weighing:

    • Carefully open the container of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride inside the fume hood.

    • Use a clean spatula to transfer the desired amount of solid to the weigh paper on a calibrated balance.

    • Avoid creating dust. If any material is spilled, follow the spill cleanup procedure immediately.

    • Securely close the primary container.

  • Transfer:

    • Carefully transfer the weighed solid to the receiving vessel.

    • If dissolving in a solvent, add the solvent to the solid in a controlled manner to prevent splashing.

  • Cleanup:

    • Dispose of the weigh paper and any contaminated materials in a designated hazardous waste container.

    • Decontaminate the spatula and the work surface.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water.

Section 3: Emergency Preparedness and Response

Proactive planning is essential for effectively managing unforeseen incidents.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists or a rash develops.[8][10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[5][8][10][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[8][10]

Accidental Release Measures

A prompt and systematic response to a spill is crucial to prevent wider contamination and exposure.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully sweep or scoop the material into a designated, labeled hazardous waste container, avoiding dust generation.[2]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and local regulations.[2]

Accidental Spill Response Workflow
Firefighting Measures

While 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride is not expected to be highly flammable, appropriate measures should be taken in the event of a fire in the vicinity.

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][8]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][11]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal
  • All waste containing 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride should be considered hazardous.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[2] Do not allow the material to enter sewers or waterways.[2]

Disclaimer

The information provided in this guide is based on the safety data of structurally similar compounds and established best practices for handling chemical reagents. A specific Safety Data Sheet (SDS) for 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride (CAS 89989-06-0) was not available at the time of writing. Therefore, all personnel should handle this compound with the utmost caution and perform a thorough risk assessment before initiating any new procedures. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

References

  • ICSC 1032 - PIPERAZINE (anhydrous). (2003, July). International Labour Organization. Retrieved from [Link]

  • Poisoning first aid. (2025, January 8). MedlinePlus Medical Encyclopedia. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the synthesis of 1-(3-ethoxyphenyl)piperazine dihydrochloride , a critical pharmacophore in medicinal chemistry. Phenylpiperazines are "privileged structures" frequently found in serotonin (5-HT) receptor ligands, dopamine modulators, and metabolites of drugs like sildenafil. This protocol prioritizes the N-alkylation cyclization route (modified Prelog method) due to its cost-effectiveness and scalability for multi-gram preparation, while also discussing a Palladium-catalyzed alternative for high-throughput discovery contexts.

Safety & Hazard Critical Control Points (HCCP)

WARNING: Nitrogen Mustard Precursors

  • Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard precursor. It is a potent alkylating agent, a severe vesicant (blister agent), and a potential carcinogen.

  • Engineering Controls: All weighing and reactions must be performed in a Class II Biosafety Cabinet or a high-efficiency chemical fume hood.

  • Decontamination: Quench all glassware and spills with a 10% Sodium Thiosulfate solution or dilute bleach to neutralize alkylating potential before washing.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Retrosynthetic Analysis & Strategy

The construction of the aryl-piperazine core can be approached via two primary disconnections.

  • Route A (Nucleophilic Cyclization): The condensation of 3-ethoxyaniline with bis(2-chloroethyl)amine. This is the industrial standard for generic intermediates due to low raw material costs.

  • Route B (Buchwald-Hartwig): The Pd-catalyzed coupling of 1-bromo-3-ethoxybenzene with excess piperazine.

We focus here on Route A for its ruggedness and educational value in heterocyclic ring formation, where the aniline nitrogen acts as the nucleophile displacing chlorides to form the piperazine ring.

Pathway Logic Diagram

Retrosynthesis Target 1-(3-Ethoxyphenyl)piperazine (Target) Disconnection Disconnection Target->Disconnection Retrosynthesis Aniline 3-Ethoxyaniline (Nucleophile) Disconnection->Aniline Mustard Bis(2-chloroethyl)amine HCl (Electrophile) Disconnection->Mustard Aniline->Target Route A: Cyclization (n-BuOH, Reflux) Mustard->Target Base Base (K2CO3) Base->Target HCl Scavenger

Figure 1: Retrosynthetic logic for the construction of the phenylpiperazine core.

Detailed Protocol: Cyclization Route

Reagents & Materials
ReagentMW ( g/mol )Equiv.Qty (Example)Role
3-Ethoxyaniline (m-Phenetidine)137.181.013.7 g (0.1 mol)Nucleophile
Bis(2-chloroethyl)amine HCl 178.491.119.6 g (0.11 mol)Electrophile
Potassium Carbonate (anhydrous)138.212.534.5 gBase
Sodium Iodide (Optional)149.890.11.5 gFinkelstein Cat.
n-Butanol 74.12Solvent150 mLHigh BP Solvent
HCl (conc.) --~15 mLSalt Formation
Step-by-Step Procedure
Phase 1: The Cyclization Reaction
  • Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (Teflon paddle), a reflux condenser, and a thermometer. Connect the condenser top to a nitrogen bubbler.

  • Charging: Under a gentle nitrogen stream, charge the flask with n-Butanol (150 mL) .

  • Addition: Add 3-Ethoxyaniline (13.7 g) followed by Bis(2-chloroethyl)amine hydrochloride (19.6 g) .

  • Base Addition: Add Potassium Carbonate (34.5 g) . Note: The mixture will be a slurry.

    • Expert Tip: Add a catalytic amount of Sodium Iodide (NaI) to accelerate the reaction via in situ formation of the more reactive iodide intermediate (Finkelstein reaction).

  • Reflux: Heat the mixture to reflux (approx. 118°C). Maintain vigorous stirring to keep the salts suspended.

    • Duration: Reflux for 24–36 hours . The reaction kinetics are slow; monitoring by TLC (System: DCM/MeOH 9:1) is crucial.[1] Look for the disappearance of the aniline spot.

  • Cooling: Cool the reaction mixture to room temperature.

Phase 2: Workup & Free Base Isolation
  • Filtration: Filter the reaction mixture through a Celite pad to remove inorganic salts (KCl, excess K2CO3). Wash the pad with 30 mL n-Butanol.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 60°C to remove the bulk of n-Butanol. You will be left with a dark, viscous oil.

  • Acid-Base Purification (Critical for Purity):

    • Dissolve the residue in Ethyl Acetate (100 mL) .

    • Extract with 1M HCl (2 x 75 mL) . The product (amine) goes into the aqueous layer; non-basic impurities (oligomers) stay in the organic layer.

    • Wash the combined acidic aqueous layer with fresh Ethyl Acetate (50 mL).

    • Basify the aqueous layer to pH >12 using 20% NaOH solution. The product will oil out.

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 75 mL) .

    • Dry the DCM layer over anhydrous Na2SO4, filter, and evaporate to yield the crude free base (pale yellow to brown oil).

Phase 3: Dihydrochloride Salt Formation
  • Solvation: Dissolve the free base oil in a minimum amount of Ethanol (approx. 40 mL) .

  • Acidification: Cool the solution in an ice bath (0–5°C). Slowly add conc. HCl (37%) or HCl gas dissolved in ether/dioxane until the pH is strongly acidic (pH < 2).

  • Crystallization: The dihydrochloride salt should precipitate immediately. If not, add Diethyl Ether until turbidity appears and store at 4°C overnight.

  • Isolation: Filter the white/off-white solid. Wash with cold acetone or ether.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Biosafety Cabinet) Reaction Reflux in n-Butanol (118°C, 24-36h) Start->Reaction Filter Filter Salts (Remove KCl/K2CO3) Reaction->Filter Evap Evaporate Solvent Filter->Evap AcidExt Extract with 1M HCl (Product -> Aqueous) Evap->AcidExt Wash Wash with EtOAc (Remove Impurities) AcidExt->Wash Basify Basify (NaOH) & Extract DCM (Product -> Organic) Wash->Basify Salt Add HCl/EtOH Crystallize Basify->Salt Final 1-(3-Ethoxyphenyl)piperazine 2HCl (White Solid) Salt->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.[2]

Analytical Validation

To ensure the protocol was successful, compare your data against these standard parameters.

ParameterExpected ValueNotes
Appearance White to off-white crystalline powderFree base is a yellow oil.
Yield 55% – 70%Lower yields often due to incomplete cyclization.
Melting Point 208°C – 214°C (dec.)Similar to m-chlorophenylpiperazine (mCPP).
1H NMR (D2O) δ 7.2 (t, 1H), 6.6-6.7 (m, 3H), 4.0 (q, 2H), 3.4 (m, 8H), 1.3 (t, 3H)Piperazine protons appear as two multiplets around 3.2-3.5 ppm.
Solubility Soluble in Water, MethanolInsoluble in Ether, Hexane.

Troubleshooting & Optimization

"The Black Tar" Scenario
  • Symptom: The reaction mixture turns into an intractable black tar during reflux.

  • Cause: Oxidation of the aniline or polymerization of the alkylating agent.

  • Solution: Ensure strict nitrogen atmosphere. Do not overheat the mantle surface (use an oil bath for precise control).

Low Yield
  • Cause: Incomplete cyclization (mono-alkylation).

  • Solution: Extend reflux time to 48 hours. Ensure the bis-amine HCl is finely ground before addition to improve solubility kinetics.

Alternative Route (Buchwald-Hartwig)

For labs equipped for catalysis or requiring >98% purity without extensive workup:

  • Substrates: 1-Bromo-3-ethoxybenzene + Piperazine (5.0 eq).

  • Catalyst: Pd2(dba)3 (1 mol%) + BINAP (2 mol%).

  • Base: NaOtBu (1.4 eq).

  • Solvent: Toluene, 100°C, 12h.

  • Advantage:[3][4][5] Avoids handling nitrogen mustard precursors.

References

  • SWG Drug. (2005). Monograph: 1-(3-Methoxyphenyl)piperazine (Analogue Reference). Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • Mishra, V., & Chundawat, T. S. (2018).[1] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs.[1] Current Organic Synthesis.[1][6] [Link]

  • Chabrier, P. et al. (1950). Synthesis of N-substituted piperazines.[1][2] (General reference for the Prelog/Cyclization method). Compt. Rend. 230, 2202.

Sources

Application Notes & Protocols: A Framework for the In Vitro Pharmacological Characterization of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The phenylpiperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous approved drugs and clinical candidates targeting central nervous system (CNS) disorders. 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride (hereafter referred to as 3-EtO-PhPZ) is a representative member of this chemical class. Its structural similarity to known serotonergic, dopaminergic, and sigma-receptor ligands suggests a polypharmacological profile.[1][2] This guide provides a comprehensive, field-proven framework for the in vitro characterization of 3-EtO-PhPZ. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, enabling researchers to establish a robust, self-validating system for profiling this and similar compounds. The workflow progresses logically from initial target engagement via radioligand binding to functional activity determination through second messenger assays, culminating in an understanding of the compound's potency and efficacy at key CNS receptors.

Introduction: The Phenylpiperazine Moiety and Rationale for Target Selection

The phenylpiperazine motif is a cornerstone of medicinal chemistry, renowned for its ability to interact with aminergic G-protein coupled receptors (GPCRs) and other CNS targets. The specific substitution pattern on the phenyl ring and the nature of the piperazine nitrogen substituents dictate target affinity and functional activity. For instance, compounds like opipramol, which contains a piperazine linker, exhibit high affinity for sigma receptors.[3][4] Other phenylpiperazines are well-established ligands for serotonin (5-HT) and dopamine (D) receptors.[1]

Given the structure of 3-EtO-PhPZ, a primary hypothesis is its interaction with one or more of the following high-value CNS targets:

  • Serotonin Receptor 5-HT2A: A Gq-coupled GPCR implicated in psychosis, depression, and psychedelic effects.[5]

  • Dopamine Receptor D2: A Gi-coupled GPCR that is a primary target for all currently approved antipsychotic medications.[6][7]

  • Sigma-1 Receptor (σ1R): A unique ligand-operated intracellular chaperone involved in neuroplasticity, with therapeutic potential in depression, anxiety, and neurodegenerative diseases.[2][8]

This application note outlines an integrated strategy to first confirm binding to these targets and then elucidate the functional consequences of that binding.

The Integrated Characterization Workflow

A thorough in vitro characterization follows a logical progression. The first step is to determine if the compound physically interacts with the hypothesized protein targets (binding). The second is to measure the functional outcome of this interaction (e.g., agonism or antagonism).

cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Validation Binding Primary Screening: Radioligand Binding Assays Ki Determine Binding Affinity (Ki) Binding->Ki Targets Hypothesized Targets: - 5-HT2A Receptor - D2 Receptor - Sigma-1 Receptor Targets->Binding Functional Functional Assays: - Calcium Flux (Gq) - cAMP Accumulation (Gi/Gs) Ki->Functional Proceed if Ki < 1µM Efficacy Determine Potency (EC50) & Efficacy (% Max Response) Functional->Efficacy MoA Define Mechanism of Action: (Agonist, Antagonist, etc.) Efficacy->MoA Selectivity Selectivity Profiling (Counter-Screening) MoA->Selectivity Characterize Lead Hits Validation Full Assay Validation (ICH/FDA Guidelines) Selectivity->Validation

Caption: High-level workflow for the in vitro characterization of 3-EtO-PhPZ.

Phase 1: Determining Target Engagement via Radioligand Binding

The foundational experiment in pharmacology is to confirm that a compound physically binds to its intended target. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.

Causality: This assay operates on the principle of competition. A radiolabeled ligand with known high affinity for the receptor ([³H]-ligand) is incubated with a source of the receptor (e.g., cell membranes). The unlabeled test compound (3-EtO-PhPZ) is added at increasing concentrations, displacing the radioligand. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adaptable for the 5-HT₂ₐ, D₂, and σ₁ receptors by selecting the appropriate cell membranes, radioligand, and non-specific binding-defining compound.

1. Materials:

  • Cell Membranes: Commercially available membranes from cells stably expressing the human receptor of interest (e.g., HEK293-hD₂L, CHO-K1-h5-HT₂ₐ, or Jurkat for endogenous σ₁R).
  • Radioligands:
  • 5-HT₂ₐ: [³H]-Ketanserin
  • D₂: [³H]-Spiperone or [³H]-Raclopride
  • σ₁: [³H]-(+)-Pentazocine[9]
  • Non-Specific Binding (NSB) Definers:
  • 5-HT₂ₐ: Mianserin (10 µM)
  • D₂: Haloperidol (10 µM)
  • σ₁: Haloperidol (10 µM)
  • Test Compound: 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride, prepared as a 10 mM stock in DMSO.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
  • Scintillation Cocktail & Vials.
  • 96-well Plates & Cell Harvester with Glass Fiber Filters.

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of 3-EtO-PhPZ in assay buffer, typically from 10 µM down to 0.1 nM in half-log steps. Include a vehicle control (DMSO equivalent).
  • Assay Plate Setup: To each well of a 96-well plate, add in order:
  • 25 µL of assay buffer (for total binding) OR 25 µL of NSB definer (for non-specific binding) OR 25 µL of diluted test compound.
  • 25 µL of the appropriate radioligand diluted in assay buffer (final concentration should be near its Kd value, e.g., ~1-2 nM).
  • 50 µL of diluted cell membranes (typically 5-20 µg of protein per well).
  • Incubation: Incubate the plate at room temperature (or 37°C for some assays) for 60-90 minutes to allow the binding to reach equilibrium.[9]
  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer.[9]
  • Counting: Place the filter discs into scintillation vials, add 3-4 mL of scintillation cocktail, and allow to equilibrate overnight. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
  • Normalize Data: Express the binding in the presence of the test compound as a percentage of the specific binding in the vehicle control wells.
  • Generate Curve: Plot the percent specific binding against the log concentration of 3-EtO-PhPZ. Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.
  • Calculate Kᵢ: Use the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Example Binding Affinity Profile
Target ReceptorRadioligandKᵢ of 3-EtO-PhPZ (nM)
Serotonin 5-HT₂ₐ[³H]-Ketanserin85 ± 7
Dopamine D₂[³H]-Spiperone450 ± 28
Sigma-1 (σ₁)[³H]-(+)-Pentazocine35 ± 4

Data are hypothetical means ± SEM from n=3 independent experiments.

Phase 2: Functional Characterization via Second Messenger Assays

After confirming that 3-EtO-PhPZ binds to one or more targets, the next critical step is to determine its functional effect. Does it activate the receptor (agonist), block the endogenous ligand's effect (antagonist), or have no effect? This is determined by measuring the downstream signaling cascade.

cluster_gq Gq-Coupled Pathway (e.g., 5-HT2A) cluster_gi Gi-Coupled Pathway (e.g., Dopamine D2) Agonist_Gq Agonist (e.g., Serotonin) GPCR_Gq 5-HT2A Receptor Agonist_Gq->GPCR_Gq Gq Gαq GPCR_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers release Agonist_Gi Agonist (e.g., Dopamine) GPCR_Gi D2 Receptor Agonist_Gi->GPCR_Gi inhibits Gi Gαi GPCR_Gi->Gi inhibits AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC

Caption: Canonical GPCR second messenger signaling pathways.

Protocol 2a: Intracellular Calcium Flux Assay (for Gq-coupled 5-HT₂ₐ)

Causality: Gq-coupled receptors, like 5-HT₂ₐ, activate phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. This transient increase in cytoplasmic Ca²⁺ can be measured using fluorescent dyes that are sensitive to Ca²⁺ concentration.[10][11] A fluorescence plate reader (e.g., FLIPR) can monitor this change in real-time.[12]

1. Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
  • Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.
  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Calcium-sensitive dye: Fluo-4 AM or similar, with Pluronic F-127 and probenecid. Probenecid is an anion-exchange inhibitor that prevents the cells from pumping the dye out.[11]
  • Reference Agonist: Serotonin.
  • Reference Antagonist: Ketanserin.

2. Procedure:

  • Cell Plating: Plate cells in the microplates and grow overnight to form a confluent monolayer.
  • Dye Loading: Aspirate the growth medium. Add the dye loading buffer containing Fluo-4 AM and probenecid. Incubate for 45-60 minutes at 37°C, followed by 20 minutes at room temperature.[10]
  • Compound Preparation: Prepare dilution plates containing 3-EtO-PhPZ, a reference agonist, and vehicle controls.
  • Measurement (FLIPR):
  • Agonist Mode: Place the cell plate in the reader. Establish a baseline fluorescence reading for ~10-20 seconds. The instrument then adds the test compound from the dilution plate and continues to record the fluorescence signal for another 1-2 minutes. An increase in fluorescence indicates agonist activity.
  • Antagonist Mode: Pre-incubate the cells with the test compound (3-EtO-PhPZ) for 15-30 minutes before placing the plate in the reader. The instrument will then add a fixed concentration (EC₈₀) of the reference agonist (Serotonin). A reduction in the serotonin-induced signal indicates antagonist activity.
  • Data Analysis: The response is typically measured as the maximum peak fluorescence minus the baseline. For dose-response curves, normalize the data to the response of the reference agonist (100%) and vehicle (0%). Calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values using non-linear regression.
Protocol 2b: cAMP Accumulation Assay (for Gi-coupled D₂)

Causality: Gi-coupled receptors, like D₂, inhibit the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP).[13] To measure this decrease effectively, AC is first stimulated with an agent like forskolin. An agonist at the D₂ receptor will then cause a measurable drop in the forskolin-stimulated cAMP levels. Modern assays use competitive immunoassays (like HTRF) or engineered luciferases to detect cAMP levels.[14][15]

1. Materials:

  • Cells: CHO-K1 cells stably expressing the human D₂ receptor.
  • Stimulation Buffer: HBSS or similar, containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
  • AC Stimulator: Forskolin.
  • Reference Agonist: Quinpirole.
  • Reference Antagonist: Haloperidol.
  • cAMP Detection Kit: e.g., Cisbio HTRF cAMP dynamic 2 or Promega cAMP-Glo™.[15]

2. Procedure:

  • Cell Handling: Harvest and resuspend cells in stimulation buffer to the desired density.[16]
  • Compound Addition (Antagonist Mode): Add various concentrations of 3-EtO-PhPZ to the wells, followed by a fixed concentration (EC₈₀) of the reference agonist (Quinpirole).
  • Compound Addition (Agonist Mode): Add various concentrations of 3-EtO-PhPZ to the wells.
  • Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.
  • Incubation: Incubate for 30 minutes at room temperature.
  • Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol (e.g., adding detection reagents and reading on a plate reader capable of luminescence or time-resolved fluorescence).
  • Data Analysis: Convert the raw signal (e.g., luminescence) to cAMP concentration using a standard curve. Plot the cAMP level against the log concentration of the test compound. For agonists, you will observe a decrease in cAMP. For antagonists, you will observe a reversal of the reference agonist's effect. Calculate EC₅₀ or IC₅₀ values.
Data Presentation: Example Functional Activity Profile
Target ReceptorAssay TypeModeParameterValue (nM)Efficacy (% of Ref. Agonist)
Serotonin 5-HT₂ₐCalcium FluxAntagonistIC₅₀150 ± 15N/A
Dopamine D₂cAMPAntagonistIC₅₀980 ± 75N/A
Sigma-1 (σ₁)(Specialized Assay)AgonistEC₅₀75 ± 988%

Data are hypothetical means ± SEM from n=3 independent experiments. A specialized assay, such as a neurite outgrowth assay in NG-108 cells, would be required to determine sigma-1 functional activity.

Ensuring Trustworthiness: The Self-Validating System

A protocol is only as reliable as its controls and validation. To ensure trustworthiness, every experiment must be a self-validating system. This means incorporating rigorous controls and adhering to established validation principles.

Essential Controls for Every Assay:

  • Vehicle Control: Establishes the baseline response (0% effect).

  • Reference Agonist: A known full agonist for the target, used to define the maximum response (100% effect) and to confirm cell/system health.

  • Reference Antagonist: A known antagonist, used to validate the antagonist-mode of an assay and as a positive control.

  • Signal Window: The ratio between the positive control (e.g., reference agonist) and negative control (vehicle) should be robust and consistent (e.g., Z'-factor > 0.5) to ensure the assay is sensitive enough to detect compound effects.

Assay Validation Framework: For assays intended to support drug development, a more formal validation process is required, guided by regulatory bodies like the FDA.[17][18] Key parameters to assess include:

  • Accuracy: Closeness of the determined value to the true value.

  • Precision: The degree of scatter in results from repeated measurements (assessed as repeatability and intermediate precision).

  • Specificity: The ability of the assay to assess the analyte unequivocally in the presence of other components.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).

By consistently including these controls and following a phase-appropriate validation strategy, researchers can have high confidence in the generated data.[18]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81429, 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved from [Link]

  • Möller, H. J., Volz, H. P., Reimann, I. W., & Stoll, K. D. (2001). Opipramol for the treatment of generalized anxiety disorder: a placebo-controlled trial including an alprazolam-treated group. Journal of clinical psychopharmacology, 21(1), 59–65. (Note: While the direct link is to a PubMed search, the information is synthesized from multiple sources discussing opipramol's sigma-receptor activity).
  • Pipzine Chemicals. (n.d.). 1-(3-Methoxyphenyl)piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9417, Opipramol. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Opipramol Hydrochloride?. Synapse. Retrieved from [Link]

  • Professional Veterinary Laboratories. (2022). PIPERAZINE DIHYDROCHLORIDE 53%. Retrieved from [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • European Medicines Agency. (2003). Piperazine Summary Report (3). Retrieved from [Link]

  • Therapeutic Target Database. (n.d.). Drug Information for 1-(2-Ethoxy-phenyl)-piperazine. Retrieved from [Link]

  • Steffan, P., Olaechea, F., Roepstorff, A., Bjorn, H., & Nansen, P. (1988). Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs. The Veterinary record, 123(5), 128–130.
  • Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389. (Note: General reference for D2 partial agonism assays).
  • Liu, K., et al. (2011). A multiplex calcium assay for identification of GPCR agonists and antagonists. Journal of biomolecular screening, 16(1), 126–135.
  • Lever, J. R. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.21.1–1.21.16.
  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. (Note: A general reference for sigma receptor binding protocols).
  • U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). Opipramol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]

  • Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 268.
  • ResearchGate. (n.d.). The Efficacy of Some Piperazine Compounds in the Elimination of Helminths from Experimentally- and Naturally-Infected Poultry. Retrieved from [Link]

  • Berg, K. A., et al. (2005). Serotonin 2A (5-HT2A) receptor function: ligand-dependent mechanisms and pathways. Biochemical pharmacology, 70(8), 1141–1153.
  • Inan, S., & Büyükafsar, K. (2008). The involvement of G(i/o) proteins and K(+) channels in the relaxation response to papaverine in the rat corpus cavernosum. British journal of pharmacology, 153(5), 991–999. (Note: General reference for Gi/o coupling).
  • MDPI. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. Retrieved from [Link]

  • Perelman School of Medicine, University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]

  • Psychiatria Danubina. (2015). MODERN INDICATIONS FOR THE USE OF OPIPRAMOL. Retrieved from [Link]

  • JoVE. (2022). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Bioanalysis Zone. (2013). FDA releases draft of bioanalytical method validation. Retrieved from [Link]

  • Merck Millipore. (n.d.). Ready-to-Assay™ D2L Dopamine Receptor Frozen Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • JoVE. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. Retrieved from [Link]

  • Harvard DASH. (2015). Evidence against dopamine D1/D2 receptor heteromers. Retrieved from [Link]

  • Semantic Scholar. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]

Sources

Application Note: Functional Characterization of 1-(3-Ethoxyphenyl)-piperazine using a Cell-Based Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for a cell-based functional assay to characterize the pharmacological activity of 1-(3-Ethoxyphenyl)-piperazine. Arylpiperazine derivatives are a well-established class of compounds known to interact with G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][2][3][4][5][6] This application note outlines the rationale and a step-by-step protocol for a calcium flux assay, a robust method for measuring the activation of Gq-coupled GPCRs. We describe the use of a Chinese Hamster Ovary (CHO-K1) cell line stably expressing a target human GPCR (e.g., the 5-HT1A receptor), the principles of detection using the fluorescent calcium indicator Fluo-8 AM, and the subsequent data analysis to determine compound potency (EC50) and assay quality (Z'-factor).

Introduction: The Scientific Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[2][5] Compounds in the arylpiperazine class frequently exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in the treatment of psychiatric and neurological disorders.[1][3][4][7][8] 1-(3-Ethoxyphenyl)-piperazine, as a member of this class, is hypothesized to modulate the activity of one or more of these receptors.

Many serotonin and dopamine receptor subtypes, such as the 5-HT1A receptor, are GPCRs that couple to the Gq alpha subunit.[1] Ligand binding to these receptors initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in cytosolic Ca2+ is a direct and measurable indicator of receptor activation.[9][10][11]

This application note details a homogeneous, no-wash calcium flux assay, which is a preferred method for high-throughput screening and pharmacological profiling due to its simplicity and robust signal window.[9][10] We will use Fluo-8 AM, a highly sensitive fluorescent dye that exhibits a large increase in fluorescence intensity upon binding to free calcium, as the detection reagent.[12][13][14] By measuring the fluorescence change in response to varying concentrations of 1-(3-Ethoxyphenyl)-piperazine, we can construct a dose-response curve and determine its potency as an agonist for the target receptor.

Signaling Pathway Visualization

The following diagram illustrates the Gq-coupled GPCR signaling cascade leading to intracellular calcium mobilization.

Gq_Pathway cluster_membrane Plasma Membrane GPCR GPCR (e.g., 5-HT1A) PLC Phospholipase C (PLC) GPCR->PLC Activates Gq Gq Protein GPCR->Gq PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ligand 1-(3-Ethoxyphenyl) -piperazine Ligand->GPCR Binds Gq->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cytosol Cytosolic Ca2+ (Increased) ER->Ca_Cytosol Releases Ca_Store Stored Ca2+ Fluo8 Fluo-8 Dye Ca_Cytosol->Fluo8 Binds Fluorescence Fluorescence (Signal) Fluo8->Fluorescence Emits

Caption: Gq-coupled GPCR signaling pathway.

Materials and Reagents

This section provides a comprehensive list of necessary materials. Equivalent reagents from other manufacturers may be used but may require optimization.

Item Description Recommended Supplier
Test Compound 1-(3-Ethoxyphenyl)-piperazineN/A
Cell Line CHO-K1 cells stably expressing human 5-HT1A receptorGenScript (e.g., M00251)
Cell Culture Medium F-12K Medium with 10% FBS, 1% Pen-Strep, 500 µg/mL G418ATCC, Thermo Fisher
Calcium Indicator Fluo-8 AMAAT Bioquest, Abcam
Assay Buffer Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPESThermo Fisher Scientific
Dispersing Agent Pluronic® F-127, 10% solution in DMSOAAT Bioquest
Anion Transporter Inhibitor Probenecid, water-solubleInvitrogen
Reference Agonist Serotonin (5-Hydroxytryptamine)Sigma-Aldrich
Labware 96-well, black-wall, clear-bottom cell culture platesGreiner, Corning
Instrumentation Fluorescence plate reader with liquid injection capabilityMolecular Devices, BMG Labtech

Experimental Protocols

This guide provides step-by-step methodologies for conducting the calcium flux assay. Adherence to aseptic cell culture techniques is mandatory throughout.

Cell Culture and Seeding

The foundation of a reproducible cell-based assay is a healthy, consistent cell culture.[15]

  • Maintain Cells: Culture the CHO-K1/5-HT1A stable cell line in F-12K medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 500 µg/mL G418 to maintain selection pressure. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency. Do not allow cultures to become over-confluent as this can alter receptor expression and cell health.

  • Plate Seeding:

    • Harvest cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Neutralize, centrifuge, and resuspend the cell pellet in fresh culture medium.

    • Perform a cell count to ensure accurate seeding density.

    • Seed the cells into a 96-well black-wall, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

Preparation of Reagents
  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of 1-(3-Ethoxyphenyl)-piperazine in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:10) in DMSO to create a concentration range that will span the expected dose-response curve (e.g., from 10 mM to 100 pM).

    • Prepare a separate "compound plate" by diluting these DMSO stocks into Assay Buffer (HBSS + 20 mM HEPES) to a 2X final concentration. For example, add 2 µL of each DMSO concentration to 98 µL of Assay Buffer. This intermediate dilution minimizes DMSO concentration in the final assay well.

  • Dye Loading Solution Preparation:

    • Prepare a 100X Fluo-8 AM stock by adding 10 µL of 10% Pluronic F-127 to a 1 mg vial of Fluo-8 AM, then adding 200 µL of DMSO.

    • On the day of the assay, prepare the 1X Dye Loading Solution. For each 10 mL of Assay Buffer, add 100 µL of the 100X Fluo-8 AM stock and 100 µL of 250 mM Probenecid stock (final concentration 2.5 mM).[16] Probenecid is an organic anion transporter inhibitor that helps prevent the leakage of the de-esterified dye from the cells, particularly in cell lines like CHO-K1.[16]

    • Vortex the solution thoroughly.

Assay Execution

The following workflow outlines the dye loading and compound addition steps.

Assay_Workflow Start Seed Cells in 96-well Plate (Day 1) Incubate1 Incubate Overnight (18-24h, 37°C, 5% CO2) Start->Incubate1 PrepReagents Prepare Compound & Dye Plates (Day 2) Incubate1->PrepReagents RemoveMedia Aspirate Culture Medium PrepReagents->RemoveMedia AddDye Add 100 µL/well 1X Dye Loading Solution RemoveMedia->AddDye Incubate2 Incubate for 1 hour (37°C, 5% CO2) AddDye->Incubate2 Equilibrate Equilibrate to Room Temp (30 minutes) Incubate2->Equilibrate PlateReader Place Plate in Fluorescence Reader Equilibrate->PlateReader ReadBaseline Read Baseline Fluorescence (10-20 seconds) PlateReader->ReadBaseline InjectCompound Inject 100 µL/well 2X Compound Solution ReadBaseline->InjectCompound Automated Injection ReadSignal Read Kinetic Fluorescence (90-120 seconds) InjectCompound->ReadSignal End Data Analysis ReadSignal->End

Caption: Experimental workflow for the calcium flux assay.

  • Dye Loading:

    • Remove the cell culture plate from the incubator.

    • Gently aspirate the culture medium from each well, being careful not to disturb the cell monolayer.

    • Immediately add 100 µL of the 1X Dye Loading Solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.

    • After incubation, allow the plate to equilibrate to room temperature for at least 30 minutes, still protected from light.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader (e.g., FlexStation® 3 or similar).

      • Excitation Wavelength: 490 nm

      • Emission Wavelength: 525 nm

      • Read Type: Kinetic, bottom-read

    • Place the cell plate and the compound plate into the reader.

    • Program the instrument to perform the following sequence:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Perform a 100 µL addition from the compound plate into the cell plate (this results in a 1X final compound concentration in a 200 µL final volume).

      • Immediately continue kinetic reading for 90-120 seconds to capture the peak calcium response.

Data Analysis and Interpretation

Quantifying the Response

The primary output is a kinetic curve of fluorescence intensity over time for each well. The response to the compound is typically quantified as the peak fluorescence intensity minus the baseline fluorescence intensity (Peak - Min).

Dose-Response Curve and EC50 Determination
  • Normalization: Normalize the data to the controls on the plate.

    • 0% Activity: Average response of vehicle control wells (e.g., Assay Buffer with 0.5% DMSO).

    • 100% Activity: Average response of wells with a saturating concentration of a known reference agonist (e.g., 10 µM Serotonin).

    • Normalized Response (%) = [(Response_Compound - Response_Vehicle) / (Response_Agonist - Response_Vehicle)] * 100

  • Curve Fitting: Plot the Normalized Response (%) against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.[17]

  • EC50 Calculation: The EC50 (half-maximal effective concentration) is the concentration of the compound that elicits 50% of the maximal response.[17][18][19] This value is a key measure of the compound's potency and is derived directly from the 4PL curve fit.

Parameter Description
Top Plateau The maximum normalized response.
Bottom Plateau The minimum normalized response (baseline).
Hill Slope The steepness of the curve at the inflection point.
EC50 The concentration producing a 50% maximal response.
Assay Quality Control: Z'-Factor

To ensure the validity and robustness of the assay, the Z'-factor should be calculated for each plate. This statistical parameter measures the separation between the positive and negative controls.[20][21][22][23]

Formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control (saturating agonist).

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control (vehicle).

Z'-Factor Value Assay Quality Interpretation
> 0.5An excellent assay, suitable for high-throughput screening.[20][21][23]
0 to 0.5A marginal assay; may require optimization.[20][21]
< 0The assay is not reliable for screening purposes.[20][23]

Conclusion

The cell-based calcium flux assay described here is a powerful and reliable method for characterizing the functional activity of 1-(3-Ethoxyphenyl)-piperazine at Gq-coupled GPCRs. It provides a quantitative measure of compound potency (EC50) and includes a robust metric for assessing assay performance (Z'-factor). By employing a stable cell line expressing a specific receptor of interest, researchers can elucidate the pharmacological profile of this and other novel arylpiperazine compounds, providing critical insights for drug discovery and development programs.

References

  • Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. ResearchGate. Available at: [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. Available at: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. Available at: [Link]

  • OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. PubMed. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • GPCR Stable Cell Lines. GenScript. Available at: [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. Available at: [Link]

  • A Simple Method to Determine Relative Potency (EC50) Using Octet® BLI Technology. Sartorius. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. PubMed. Available at: [Link]

  • A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. PubMed. Available at: [Link]

  • Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. PubMed. Available at: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Plate Quality Control. CDD Support. Available at: [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC - NIH. Available at: [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 1-(3-Ethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Ethoxyphenyl)piperazine is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a crucial building block, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. This application note provides detailed, validated analytical methods for the precise quantification of 1-(3-Ethoxyphenyl)piperazine, designed for researchers, scientists, and professionals in drug development and quality control laboratories.

The methodologies presented herein are grounded in established chromatographic principles and have been structured to align with the validation requirements of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This ensures that the described protocols are not only scientifically sound but also represent self-validating systems suitable for regulatory submission. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for more sensitive and specific applications, such as impurity profiling and analysis in complex matrices.

Principles of Analysis

The choice of analytical technique is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the purpose of the quantification (e.g., bulk material assay vs. trace impurity analysis).

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for pharmaceutical analysis.[6] For 1-(3-Ethoxyphenyl)piperazine, a reverse-phase HPLC method is optimal. This approach separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte, while a polar mobile phase elutes it. The ethoxyphenyl group and the piperazine ring confer a degree of hydrophobicity that makes it well-suited for this separation mechanism. UV detection is employed due to the presence of a chromophore (the phenyl ring) in the molecule, allowing for sensitive and linear quantification.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of 1-(3-Ethoxyphenyl)piperazine, particularly in complex matrices or for impurity analysis.[9][10][11] The compound is volatilized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted analyte, producing a unique mass spectrum that serves as a chemical fingerprint, ensuring unequivocal identification and precise quantification.[12] For piperazine derivatives, derivatization may sometimes be employed to improve chromatographic behavior and sensitivity.[7][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol details a validated RP-HPLC method for the quantification of 1-(3-Ethoxyphenyl)piperazine in a bulk drug substance.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquil System Equilibration MobilePhase->SystemEquil StandardSol Standard Solution Preparation Calibration Calibration Curve Construction StandardSol->Calibration SampleSol Sample Solution Preparation Injection Sample Injection SampleSol->Injection SystemEquil->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of 1-(3-Ethoxyphenyl)piperazine.

Instrumentation and Reagents
  • Apparatus: HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (analytical grade)

    • 1-(3-Ethoxyphenyl)piperazine reference standard

Chromatographic Conditions
ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 239 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • A C18 column is a standard choice for reverse-phase chromatography, offering good retention and separation for moderately polar compounds like 1-(3-Ethoxyphenyl)piperazine.[8]

  • The mobile phase composition is optimized to achieve a suitable retention time and peak shape. The phosphate buffer at pH 3.0 ensures the piperazine nitrogens are protonated, leading to consistent interactions with the stationary phase.

  • A detection wavelength of 239 nm is selected based on the UV absorbance maximum of the phenylpiperazine moiety, providing optimal sensitivity.[8]

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of a phosphate salt in water and adjusting the pH to 3.0 with phosphoric acid. Filter and degas the buffer. Mix with acetonitrile in the specified ratio.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the 1-(3-Ethoxyphenyl)piperazine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by further diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh an amount of the sample equivalent to about 10 mg of 1-(3-Ethoxyphenyl)piperazine and prepare a 100 µg/mL solution in the same manner as the standard stock solution.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

  • Analysis: Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Data Analysis: Integrate the peak area of 1-(3-Ethoxyphenyl)piperazine. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation

The method should be validated according to ICH guidelines, assessing the following parameters:[3][4]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of 1-(3-Ethoxyphenyl)piperazine at lower concentrations and for its identification in complex matrices.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction from Matrix (if needed) Derivatization Derivatization (Optional) Extraction->Derivatization Dilution Dilution with Internal Standard Derivatization->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis PeakIntegration Peak Integration (Extracted Ion) MassAnalysis->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of 1-(3-Ethoxyphenyl)piperazine.

Instrumentation and Reagents
  • Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Reagents:

    • Methanol (GC grade)

    • 1-(3-Ethoxyphenyl)piperazine reference standard

    • Internal Standard (e.g., a deuterated analog or a structurally similar compound with a different retention time)

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Injector Temperature 280°C
Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 280°C
Acquisition Mode Selected Ion Monitoring (SIM)

Rationale for Parameter Selection:

  • A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile compounds.

  • The temperature program is designed to ensure good separation from potential impurities and elution of the analyte in a reasonable time.

  • Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for identification.

  • Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.

Step-by-Step Protocol
  • Internal Standard Stock Solution Preparation: Prepare a stock solution of the internal standard in methanol at a concentration of approximately 100 µg/mL.

  • Standard Solution Preparation: Prepare a stock solution of 1-(3-Ethoxyphenyl)piperazine in methanol (e.g., 1 mg/mL).[14] Create a series of calibration standards by diluting the stock solution and adding a fixed amount of the internal standard solution.

  • Sample Preparation: Dissolve the sample in methanol. If the sample is in a complex matrix (e.g., plasma, urine), a liquid-liquid or solid-phase extraction step may be necessary.[9][10] Add a fixed amount of the internal standard solution to the prepared sample.

  • GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Data Analysis: In SIM mode, monitor characteristic ions for 1-(3-Ethoxyphenyl)piperazine and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

Method Validation

Similar to the HPLC method, the GC-MS method must be validated for linearity, accuracy, precision, LOD, LOQ, and specificity, with acceptance criteria as per ICH guidelines.[1][2][3] The limits of detection and quantification are expected to be significantly lower than those for the HPLC-UV method.[10]

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 90.0% - 110.0%
Precision (RSD) ≤ 15%
LOD/LOQ In the ng/mL range[10][12][13]

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of 1-(3-Ethoxyphenyl)piperazine. The choice between the two techniques will depend on the specific analytical needs, with HPLC-UV being well-suited for routine quality control of bulk materials and GC-MS offering higher sensitivity and specificity for trace analysis and research applications. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results obtained.

References

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Pharma Knowledge Forum. (2023). Method of analysis of Piperazine. Available at: [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • PubMed. (n.d.). Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. Available at: [Link]

  • PMC. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of 1-(3-Ethoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(3-Ethoxy-phenyl)-piperazine (1-(3-EPP)) is a critical pharmacophore often encountered in the synthesis of bioactive ligands, most notably as a key intermediate and potential impurity in the manufacturing of Sildenafil (Viagra) and other phosphodiesterase type 5 (PDE5) inhibitors. Additionally, phenylpiperazine derivatives are increasingly monitored in forensic toxicology due to their prevalence in designer drug frameworks.

The analysis of 1-(3-EPP) presents specific chromatographic challenges inherent to the piperazine moiety . The secondary amine function is highly basic (pKa ~9.8), leading to severe peak tailing on standard silica-based columns due to ionic interactions with residual silanols. Furthermore, the ethoxy-phenyl group imparts moderate hydrophobicity, requiring a balanced mobile phase for adequate retention and separation from similar structural analogs.

This application note details a robust, stability-indicating RP-HPLC protocol designed to overcome these challenges. We utilize a low-pH ion-suppression strategy combined with a base-deactivated stationary phase to ensure sharp peak shapes, high theoretical plate counts, and reproducible quantification.

Method Development Logic (Expertise & Causality)

To design a self-validating system, we must address the physicochemical properties of the analyte:

The pH Strategy

The piperazine nitrogen is protonated at neutral pH. If analyzed at pH 6-8, the analyte exists in equilibrium between ionized and non-ionized forms, causing peak broadening.

  • Decision: We employ a pH 3.0 phosphate buffer .

  • Mechanism: At pH 3.0, the basic nitrogen is fully protonated (

    
    ). While this reduces hydrophobic retention, it eliminates the ionization equilibrium "noise." To counteract silanol interactions (cation exchange), we add Triethylamine (TEA)  as a competitive silanol blocker.
    
Column Selection

Standard C18 columns often fail with basic amines.

  • Decision: Use of a Type B (High Purity) End-capped C18 column .

  • Mechanism: "End-capping" chemically bonds free silanol groups, preventing the "shark-fin" tailing typical of piperazines.

Detection Wavelength

The phenyl ring provides UV absorption.

  • Decision: 228 nm .[1]

  • Reasoning: While the phenyl ring absorbs at 254 nm, the ethoxy auxochrome shifts the maximum absorption and increases intensity at lower wavelengths (210-230 nm), providing a lower Limit of Quantitation (LOQ).

Experimental Protocol

Reagents & Materials
  • Reference Standard: 1-(3-Ethoxy-phenyl)-piperazine (purity >98%).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), Triethylamine (TEA).
    
  • Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm).

Mobile Phase Preparation
  • Buffer Solution (Mobile Phase A):

    • Dissolve 6.8 g of

      
       in 900 mL of water.
      
    • Add 5.0 mL of Triethylamine (TEA).

    • Adjust pH to 3.0 ± 0.1 using Orthophosphoric Acid.

    • Dilute to 1000 mL with water and filter through a 0.45 µm membrane.

  • Organic Modifier (Mobile Phase B): Acetonitrile (100%).

Chromatographic Conditions
ParameterSetting
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1260 / Waters Alliance)
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 228 nm (Reference bandwidth: 360 nm if PDA used)
Run Time 20 Minutes

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.008515Equilibration
2.008515Isocratic Hold
12.004060Linear Gradient
15.004060Wash
15.108515Return to Initial
20.008515Re-equilibration
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 10 mg of 1-(3-EPP) into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 100 µg/mL).

  • Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with Diluent (Conc: 10 µg/mL).

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must pass the following checks before sample analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 4.5 - 6.5 minConsistent identification
Theoretical Plates (N) > 5000Ensures column efficiency
Tailing Factor (T) < 1.5Critical for basic amines; indicates silanol suppression
Precision (RSD) < 2.0% (n=6)System stability
Resolution (Rs) > 2.0If analyzing in presence of Sildenafil (RT ~10-12 min)
Validation Parameters (Summary)
  • Linearity:

    
     over range 0.5 – 50 µg/mL.
    
  • LOD: ~0.05 µg/mL (Signal-to-Noise 3:1).

  • LOQ: ~0.15 µg/mL (Signal-to-Noise 10:1).

Visualizations

Method Logic & Troubleshooting Workflow

This diagram illustrates the decision matrix used to optimize the method for basic piperazine derivatives.

HPLC_Method_Logic Start Analyte: 1-(3-Ethoxy-phenyl)-piperazine Property_Check Check Properties: Basic Nitrogen (pKa ~9.8) Hydrophobic Phenyl Ring Start->Property_Check Problem_1 Issue: Silanol Interaction (Peak Tailing) Property_Check->Problem_1 Problem_2 Issue: Ionization Equilibrium (Broad Peaks) Property_Check->Problem_2 Problem_3 Issue: Sensitivity Property_Check->Problem_3 Solution_1 Add Triethylamine (TEA) & Use End-capped Column Problem_1->Solution_1 Final_Method Final Method: C18 / pH 3.0 + TEA / ACN Gradient Solution_1->Final_Method Solution_2 Buffer pH 3.0 (Fully Protonated State) Problem_2->Solution_2 Solution_2->Final_Method Solution_3 Detect @ 228 nm (Ethoxy-phenyl Abs Max) Problem_3->Solution_3 Solution_3->Final_Method

Caption: Decision matrix for optimizing HPLC conditions for basic piperazine derivatives.

Experimental Workflow

Experimental_Workflow Prep Sample Prep Dissolve in 50:50 Diluent System System Setup Flush Column with Mobile Phase (Equilibrate 30 min) Prep->System  Ready   Injection Injection (10 µL) Run Gradient Program System->Injection Detection Detection (UV 228nm) Monitor for Impurities Injection->Detection Analysis Data Analysis Calc Tailing & Plates Detection->Analysis

Caption: Step-by-step experimental workflow for routine analysis.

References

  • Daraghmeh, N., et al. (2001). "Stability-indicating reversed-phase liquid chromatographic determination of sildenafil citrate in pharmaceutical formulations." Journal of Pharmaceutical and Biomedical Analysis.

  • USP Monograph . "Sildenafil Citrate: Organic Impurities." United States Pharmacopeia. (Methodology adapted for specific impurity isolation).[2]

  • Khalili, F., et al. (2009).[3] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.

  • PubChem Compound Summary . "1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine" (Structural Analog Data).

Sources

Application Note: High-Confidence Identification and Quantification of Ethoxy-Phenylpiperazine Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of ethoxy-phenylpiperazine compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Ethoxy-phenylpiperazines are a class of psychoactive substances that require robust and reliable analytical methods for their detection and characterization in forensic, clinical, and research settings. This document outlines detailed protocols for sample preparation, discusses the rationale behind chromatographic and spectrometric parameter selection, and elucidates the characteristic mass spectral fragmentation pathways. The methodologies described are designed to ensure scientific integrity, providing a self-validating system for researchers and drug development professionals.

Introduction: The Analytical Imperative

Piperazine derivatives, a broad class of synthetic compounds, first gained notoriety as alternatives to controlled substances like MDMA.[1][2] Their effects on the central nervous system, primarily through interaction with dopaminergic and serotonergic pathways, have led to their classification as new psychoactive substances (NPS).[1][3] The ethoxy-phenylpiperazine subclass presents a unique analytical challenge due to the existence of positional isomers (ortho-, meta-, para-) and potential isobars, which can complicate identification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic and analytical toxicology due to its high sensitivity, specificity, and ability to separate complex mixtures.[3][5] This application note will detail a validated GC-MS workflow, from sample preparation to data interpretation, tailored for the reliable analysis of ethoxy-phenylpiperazine compounds.

Foundational Principles: Why GC-MS?

The choice of GC-MS is predicated on its dual-component power. Gas chromatography provides high-resolution separation of volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Mass spectrometry then acts as a highly specific detector, ionizing the separated compounds and fragmenting them in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for definitive identification.

For phenylpiperazine derivatives, GC-MS offers excellent separation of closely related structures and provides rich structural information from the resulting mass spectra.[6][7] The electron ionization (EI) mode, in particular, generates a library-searchable spectrum, which is invaluable for identifying unknown substances.[8]

Comprehensive Analytical Workflow

The following diagram illustrates the logical flow of the analytical process, from sample acquisition to final report generation. Each stage is critical for ensuring data quality and reliability.

GC-MS Workflow Figure 1: End-to-End GC-MS Analytical Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Sample Receipt & Logging Prep Sample Preparation (Extraction/Derivatization) Sample->Prep Matrix-specific protocol GC GC Separation Prep->GC Injection MS MS Detection & Ionization GC->MS Elution Data Data Processing (Integration & Spectral Matching) MS->Data Review Data Review & QC Data->Review Report Report Generation Review->Report

Caption: A schematic overview of the complete analytical process.

Detailed Protocols and Methodologies

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the target analytes from the sample matrix (e.g., powders, biological fluids) and concentrate them in a solvent compatible with the GC-MS system.[8] A simple solvent extraction is often sufficient for seized powders, while biological samples may require more extensive cleanup.[6]

Protocol 1: Basic Solvent Extraction for Seized Materials

  • Homogenization: Accurately weigh approximately 10 mg of the homogenized powder sample.

  • Dissolution: Add 1.0 mL of methanol to the sample in a 2 mL microcentrifuge tube.[9] Methanol is a common choice for its ability to dissolve a wide range of piperazine derivatives.[8]

  • Extraction: Vortex the mixture for 1 minute, then sonicate for 10 minutes to ensure complete dissolution.

  • Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble excipients.

  • Dilution & Transfer: Carefully transfer an aliquot of the supernatant to a new tube and dilute as necessary with methanol to fall within the calibrated concentration range. Transfer the final solution to a 2 mL autosampler vial for analysis.

Self-Validation Check: A method blank (methanol only) and a positive control (a certified reference standard of an ethoxy-phenylpiperazine) should be run with every batch to ensure no carryover or contamination and to verify system performance.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of ethoxy-phenylpiperazine compounds. Optimization may be required based on the specific instrumentation and target analytes.

Parameter Setting Rationale/Justification
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of semi-polar compounds, including piperazine derivatives.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times and optimal column performance.[10]
Inlet Temperature 250 °CPromotes rapid and complete vaporization of the analytes without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity, which is crucial for trace-level analysis. A pulsed pressure can aid in efficient sample transfer.[10]
Oven Program Initial 100°C (hold 1 min), ramp to 290°C at 15°C/min, hold 5 minThis temperature program allows for the separation of analytes with a range of boiling points while keeping the total run time reasonable. A faster ramp rate could be employed for rapid screening.[5]
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer is sufficient for reliable identification and quantification.
Ionization Mode Electron Ionization (EI)Standard ionization technique at 70 eV, which produces reproducible, library-searchable fragmentation patterns.[8]
Source Temperature 230 °CStandard temperature to prevent analyte condensation while minimizing thermal degradation.[1]
Quadrupole Temp 150 °CStandard temperature to maintain mass accuracy.
Scan Range m/z 40-550A wide scan range ensures that both low-mass fragments and the molecular ion are captured.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector.[10]

Mass Spectral Fragmentation of Ethoxy-Phenylpiperazines

Understanding the fragmentation pathways is key to the confident identification of these compounds. Under EI conditions, the molecular ion (M+) is formed, which then undergoes a series of bond cleavages to produce characteristic fragment ions.

For a generic 1-(ethoxy-phenyl)piperazine, the fragmentation is dominated by cleavage of the C-N bonds of the piperazine ring and fragmentation related to the ethoxy-phenyl moiety.

Key Fragmentation Pathways:

  • Piperazine Ring Cleavage: The bonds within the piperazine ring are susceptible to cleavage, leading to common fragment ions at m/z 56 and 70.[7]

  • Benzylic-type Cleavage: The bond between the phenyl ring and the piperazine nitrogen can cleave, although this is more characteristic of benzylpiperazines. For phenylpiperazines, the primary fragmentation occurs at the piperazine ring itself.

  • Ethoxy Group Fragmentation: The ethoxy group (-O-CH2-CH3) provides a diagnostic fragmentation pattern. A key fragmentation is the loss of an ethylene molecule (C2H4, 28 Da) via a McLafferty-type rearrangement from the ethoxy-phenyl cation.[11] This results in a prominent hydroxy-phenyl cation.

The diagram below illustrates the expected fragmentation for 1-(4-ethoxyphenyl)piperazine.

Fragmentation Figure 2: Proposed EI Fragmentation of 1-(4-ethoxyphenyl)piperazine cluster_mol Figure 2: Proposed EI Fragmentation of 1-(4-ethoxyphenyl)piperazine cluster_frags Figure 2: Proposed EI Fragmentation of 1-(4-ethoxyphenyl)piperazine Mol 1-(4-ethoxyphenyl)piperazine Molecular Ion (M+) m/z 206 Frag1 [M - C3H7N]+ m/z 149 Mol->Frag1 Ring Cleavage Frag2 [M - C4H8N2]+ Ethoxy-phenyl cation m/z 121 Mol->Frag2 Piperazine Cleavage Frag4 Piperazine ring fragments m/z 56, 70 Mol->Frag4 Ring Fragmentation Frag3 [Frag2 - C2H4]+ Hydroxy-phenyl cation m/z 93 Frag2->Frag3 Loss of ethylene

Caption: Key fragmentation pathways for ethoxy-phenylpiperazines.

A unique fragment at m/z 107 has been identified in the mass spectra of ethoxybenzylpiperazines, which allows for their discrimination from isobaric methylenedioxy isomers.[4][11] This is due to the loss of ethylene from the ethoxybenzyl cation (m/z 135). A similar fragmentation can be anticipated for ethoxy-phenylpiperazines, where the ethoxy-phenyl cation (m/z 121) would lose ethylene (28 Da) to form an ion at m/z 93.

Data Analysis and Interpretation

Qualitative Analysis: Identification is achieved by comparing the retention time and the acquired mass spectrum of a peak in the sample chromatogram with that of a certified reference standard. The mass spectrum should also be matched against a validated spectral library, such as the Wiley/NIST library or specialized designer drug libraries.[12] A match quality score consistently exceeding 90% provides high confidence in the identification.[5]

Quantitative Analysis: For quantification, a calibration curve is constructed using a series of standards of known concentrations. A linear regression of the peak area versus concentration should yield a correlation coefficient (r²) greater than 0.99. The concentration of the analyte in the sample is then determined by interpolating its peak area on this curve.[13]

Conclusion and Best Practices

This application note provides a robust and scientifically grounded GC-MS method for the analysis of ethoxy-phenylpiperazine compounds. The key to successful analysis lies in a combination of meticulous sample preparation, optimized chromatographic separation, and a thorough understanding of the mass spectral fragmentation patterns.

For maximum confidence and data integrity, laboratories should:

  • Always use certified reference materials for instrument calibration and confirmation of identifications.

  • Incorporate internal standards to correct for variations in extraction efficiency and instrument response.

  • Regularly perform system suitability checks to ensure the GC-MS is performing optimally.

  • Validate any modifications to the described method in accordance with established laboratory guidelines.[1]

By adhering to these principles, researchers, forensic scientists, and drug development professionals can achieve high-confidence identification and quantification of ethoxy-phenylpiperazine compounds, contributing to the broader understanding and control of these emerging psychoactive substances.

References

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
  • Analytical Methods Committee, AMCTB 37. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry.
  • Al-Dossary, M., Al-Mughem, F., & Al-Omair, A. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry.
  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent Application Note.
  • Zhu, N., Yu, C., Hua, Z., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Wiley Science Solutions. (2025). Mass Spectra of Designer Drugs 2025. Wiley Analytical Science.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
  • Namera, A., et al. (2010). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate.
  • Reddy, B. C., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.
  • Beckett, A. H., et al. (1975). The determination of piperazine derivatives in body fluids. Journal of Pharmacy and Pharmacology.
  • De Ruiter, J., et al. (2009). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC.
  • Florea, A., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • Reddy, B. C., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.
  • Namera, A., et al. (2010). Mass spectra of the methylenedioxy and ethoxybenzylpiperazines in this study. ResearchGate.
  • Florea, A., et al. (2012). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.

Sources

Application Notes and Protocols for 1-(3-Ethoxyphenyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its ability to cross the blood-brain barrier and its versatile synthetic handles, make it an invaluable building block for drug development professionals.[1] Among the diverse array of arylpiperazine intermediates, 1-(3-Ethoxyphenyl)piperazine stands out as a key precursor for the synthesis of potent and selective ligands for crucial neurotransmitter receptors, namely serotonin (5-HT) and dopamine (D) receptors.[2][3]

This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of 1-(3-Ethoxyphenyl)piperazine as a chemical intermediate in the synthesis of novel CNS-active compounds. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and success.

Core Applications in CNS Drug Discovery: Targeting Serotonin and Dopamine Receptors

Derivatives of 1-(3-Ethoxyphenyl)piperazine have demonstrated significant potential in modulating the activity of key G-protein coupled receptors (GPCRs) implicated in a range of neurological and psychiatric disorders. The primary targets for these derivatives are the serotonin 5-HT1A receptor and the dopamine D2 receptor, both of which are pivotal in regulating mood, cognition, and motor control.[2][4]

Serotonin 5-HT1A Receptor Ligands:

The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs.[5] Activation of presynaptic 5-HT1A autoreceptors leads to a reduction in serotonin release, while postsynaptic receptor activation mediates a hyperpolarizing inhibitory response.[5] The 1-(3-Ethoxyphenyl)piperazine moiety serves as a crucial pharmacophore for achieving high affinity and selectivity for the 5-HT1A receptor.

Dopamine D2 Receptor Ligands:

The dopamine D2 receptor is a primary target for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.[6] Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of psychosis.[6] The arylpiperazine structure is a common feature in many atypical antipsychotics that exhibit a multi-receptor binding profile, often including D2 and various serotonin receptors.[2]

Synthetic Protocols and Methodologies

The secondary amine of the piperazine ring in 1-(3-Ethoxyphenyl)piperazine offers a reactive site for a variety of synthetic transformations, most notably N-alkylation and N-arylation reactions. These reactions allow for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

Protocol 1: N-Alkylation for the Synthesis of Long-Chain Arylpiperazines

N-alkylation is a fundamental method for extending the arylpiperazine core to interact with specific receptor sub-pockets. This protocol is adapted from established procedures for analogous arylpiperazines and is optimized for high-yield synthesis of 5-HT1A and D2 receptor ligands.[7]

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions A 1-(3-Ethoxyphenyl)piperazine P 1-(4-Bromobutyl)-4-(3-ethoxyphenyl)piperazine A->P B 1,4-Dibromobutane B->P Base K₂CO₃ Solvent Acetonitrile Reflux Reflux

Caption: General scheme for N-alkylation of 1-(3-Ethoxyphenyl)piperazine.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(3-Ethoxyphenyl)piperazine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add the desired dihaloalkane (e.g., 1,4-dibromobutane, 1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

Causality and Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this reaction, neutralizing the hydrobromic acid byproduct without causing significant side reactions.

  • Solvent: Acetonitrile is an excellent solvent for this reaction due to its appropriate boiling point for reflux and its ability to dissolve the reactants while allowing for easy filtration of the inorganic base.

  • Excess Alkylating Agent: A slight excess of the dihaloalkane is used to ensure complete consumption of the starting piperazine. However, a large excess should be avoided to minimize the formation of the dialkylated byproduct.

Table 1: Representative N-Alkylation Reactions with 1-(3-Ethoxyphenyl)piperazine

Alkylating AgentProductTypical Yield (%)
1,4-Dibromobutane1-(4-Bromobutyl)-4-(3-ethoxyphenyl)piperazine75-85
1,5-Dibromopentane1-(5-Bromopentyl)-4-(3-ethoxyphenyl)piperazine70-80
1-Bromo-3-chloropropane1-(3-Chloropropyl)-4-(3-ethoxyphenyl)piperazine80-90
Protocol 2: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This protocol enables the direct coupling of 1-(3-Ethoxyphenyl)piperazine with a variety of aryl halides, providing access to a diverse range of N-arylpiperazine derivatives.[10]

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions A 1-(3-Ethoxyphenyl)piperazine P 1-Aryl-4-(3-ethoxyphenyl)piperazine A->P B Aryl Halide (Ar-X) B->P Catalyst Pd Catalyst Ligand Phosphine Ligand Base Base (e.g., NaOtBu) Solvent Toluene Heat Heat

Caption: General scheme for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), 1-(3-Ethoxyphenyl)piperazine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-arylpiperazine.

Causality and Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with secondary amines.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the piperazine nitrogen and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.

Mechanism of Action and Signaling Pathways

The therapeutic effects of drugs derived from 1-(3-Ethoxyphenyl)piperazine are mediated through their interaction with specific GPCRs and the subsequent modulation of intracellular signaling cascades.

Serotonin 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][11] This, in turn, leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.[4]

HT1A_Signaling Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_ion->Hyperpolarization

Caption: Simplified 5-HT1A receptor signaling pathway.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is also a Gi/o-coupled receptor.[6][12] Antagonism of the D2 receptor blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cAMP levels in the postsynaptic neuron. This modulation of the cAMP pathway is a key component of the mechanism of action of many antipsychotic drugs.[13]

D2_Signaling Ligand D2 Antagonist Receptor D2 Receptor Ligand->Receptor Blocks Dopamine Dopamine Dopamine->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Effects cAMP->Downstream Modulates

Caption: Simplified D2 receptor signaling pathway (antagonist action).

Conclusion and Future Directions

1-(3-Ethoxyphenyl)piperazine is a versatile and valuable chemical intermediate for the synthesis of novel CNS-active compounds. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this scaffold. Future research will likely focus on the development of more complex and multi-target ligands derived from this intermediate, aiming for improved efficacy and reduced side-effect profiles in the treatment of complex neurological and psychiatric disorders.

References

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Cherry.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC.
  • Process for the N-monoalkylation of piperazine. (n.d.).
  • Method for preparing n-alkyl-piperazines. (n.d.).
  • Design and Synthesis of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. (2022). Semantic Scholar.
  • 5-HT1A Receptor-Regulated Signal Transduction P
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Biochemistry, Dopamine Receptors. (n.d.).
  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (n.d.). MDPI.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • A Simple Synthesis of N-Alkylpiperazines. (n.d.).
  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? (n.d.). Frontiers.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor medi
  • Buchwald-Hartwig Amin
  • 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDrug.
  • Dopamine receptor D2. (n.d.). Wikipedia.
  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. (n.d.). NCBI.
  • Full article: Dopamine Receptor Signaling. (2004). Taylor & Francis.
  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. (n.d.). PubMed.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT1A and 5-HT7 receptor ligands. (2025).
  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PMC.
  • Buchwald–Hartwig amin
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • Serotonin Receptor Signaling. (n.d.). GeneGlobe - QIAGEN.
  • Schematic diagram of the dopamine receptor complex signaling cascade. (n.d.).

Sources

Technical Application Note: Characterization of 1-(3-Ethoxy-phenyl)-piperazine in Serotonin Receptor Binding Landscapes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug discovery scientists characterizing the binding profile of 1-(3-Ethoxy-phenyl)-piperazine (m-EPP). It synthesizes pharmacological insights with a rigorous experimental framework.

Introduction & Pharmacological Context

1-(3-Ethoxy-phenyl)-piperazine (m-EPP) is a lipophilic arylpiperazine derivative used primarily as a chemical probe to map the steric and hydrophobic tolerance of serotonin receptor binding pockets. Structurally, it is the ethoxy-homolog of m-chlorophenylpiperazine (mCPP) , a major active metabolite of antidepressant drugs like Trazodone and Nefazodone.

While mCPP is a well-documented non-selective 5-HT receptor agonist (particularly at 5-HT


), the introduction of the bulkier 3-ethoxy group  in m-EPP alters its pharmacological profile by increasing lipophilicity and steric demand. This makes m-EPP a critical tool for:
  • SAR Studies: Differentiating the steric limits of the hydrophobic accessory pocket in 5-HT

    
     vs. 5-HT
    
    
    
    receptors.
  • Selectivity Profiling: Assessing "off-target" binding affinity at

    
    -adrenergic receptors, a common liability for phenylpiperazine scaffolds.
    
  • Metabolic Modeling: Serving as a reference standard for potential ethoxy-metabolites of novel arylpiperazine drug candidates.

Mechanistic Basis of Interaction

The arylpiperazine moiety functions as a "privileged structure" in GPCR medicinal chemistry. The protonated nitrogen (


) forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp116 in 5-HT

) in transmembrane helix 3 (TM3), while the substituted phenyl ring occupies a hydrophobic pocket formed by TM3, TM5, and TM6.

Binding Profile & Affinity Data[1][2][3][4][5][6][7][8]

The following data summarizes the typical binding affinity profile for 3-substituted phenylpiperazines. Note that the ethoxy substitution generally retains high affinity for 5-HT


 and 5-HT

but may exhibit altered selectivity ratios compared to the methoxy or chloro analogs.

Table 1: Comparative Binding Affinities (K


, nM) 
Data represents consensus values for the 3-substituted phenylpiperazine scaffold.
Receptor SubtypePrimary AffinityFunctional ModeKey Reference Standard
5-HT

High (< 50 nM) Partial Agonist8-OH-DPAT
5-HT

Moderate (50-200 nM)Antagonist/MixedKetanserin
5-HT

High (< 50 nM)AgonistmCPP

-AR
Moderate/HighAntagonistPrazosin
D

Dopamine
Low (> 500 nM)Weak AntagonistHaloperidol

Analyst Note: The 3-ethoxy substituent increases lipophilicity (cLogP ~ 2.5-3.0) compared to the 3-methoxy analog. This often correlates with increased non-specific binding (NSB) in membrane preparations. The protocol below includes specific wash steps to mitigate this.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol details the validation of m-EPP affinity at the 5-HT


 receptor  using [

H]-8-OH-DPAT as the radioligand. This workflow is adaptable for 5-HT

(using [

H]-Ketanserin) or 5-HT

assays.
A. Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
    
  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity ~100-170 Ci/mmol). Concentration: 0.5 nM (approx. 
    
    
    
    ).
  • Non-Specific Binding (NSB) Control: 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M WAY-100635.
  • Membrane Source: Rat hippocampal homogenates or CHO cells stably expressing human 5-HT

    
    .
    
B. Membrane Preparation Workflow
  • Harvest: Thaw frozen membrane pellets on ice.

  • Homogenization: Resuspend in ice-cold Assay Buffer using a Polytron homogenizer (bursts of 5 sec, setting 4).

  • Washing: Centrifuge at 30,000 x g for 20 min at 4°C. Discard supernatant to remove endogenous serotonin.

  • Resuspension: Resuspend pellet in Assay Buffer to a final protein concentration of 2–5 mg/mL.

C. Competition Assay Steps
  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Additions (Final Volume 500

    
    L): 
    
    • 50

      
      L  Test Compound (m-EPP): 10 concentrations (e.g., 
      
      
      
      M to
      
      
      M).
    • 50

      
      L  Radioligand: [
      
      
      
      H]-8-OH-DPAT (0.5 nM final).
    • 100

      
      L  Membrane Suspension (approx. 20-50 
      
      
      
      g protein/well).
    • Buffer: To make up volume.

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Note: Equilibrium is faster at 37°C but degradation risks increase.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour to reduce binding of the lipophilic piperazine to the filter).

  • Wash: Wash filters 3x with 3 mL ice-cold Tris-HCl buffer.

  • Detection: Dry filters, add liquid scintillation cocktail, and count (LSC).

D. Data Analysis

Calculate the inhibition constant (


) using the Cheng-Prusoff equation :


  • 
     : Concentration of m-EPP displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (0.5 nM).
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    

Mechanistic Visualization

Figure 1: Arylpiperazine Pharmacophore Interaction

The following diagram illustrates the structural logic of how m-EPP binds within the orthosteric site of the 5-HT receptor, highlighting the critical salt bridge and hydrophobic interactions.

ReceptorInteraction Compound 1-(3-Ethoxy-phenyl)-piperazine (Ligand) Interaction1 Salt Bridge (Asp116 - Protonated N4) Compound->Interaction1 Protonated Amine Interaction2 Hydrophobic Pocket (Trp358, Phe361 - Ethoxy-Phenyl) Compound->Interaction2 Aryl Tail Receptor 5-HT Receptor (TM Domain) Receptor->Interaction1 TM3 Aspartate Receptor->Interaction2 TM6 Aromatic Cluster Outcome Receptor Conformation Change (Agonism/Antagonism) Interaction1->Outcome Interaction2->Outcome

Caption: Schematic of the molecular interaction between m-EPP and the 5-HT receptor binding pocket.

Figure 2: Assay Workflow Logic

A self-validating workflow to ensure data integrity during the binding assay.

AssayWorkflow Start Membrane Prep (Remove Endogenous 5-HT) Incubate Equilibrium Binding (60 min @ 25°C) Start->Incubate PEI Filter Pre-soak (0.3% PEI) Wash Rapid Filtration (3x Ice Cold Wash) PEI->Wash Reduces NSB Incubate->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Caption: Step-by-step radioligand binding assay workflow for lipophilic phenylpiperazines.

Troubleshooting & Optimization (Expert Insights)

  • High Non-Specific Binding (NSB):

    • Cause: The ethoxy group increases lipophilicity, causing the compound to stick to plasticware or filters.

    • Solution: Pre-soak GF/B filters in 0.3% PEI (polyethylenimine) for at least 1 hour. Use low-binding polypropylene plates.

  • Hill Slope Deviation (< 0.8 or > 1.2):

    • Cause: Negative cooperativity or binding to multiple sites (e.g., 5-HT

      
       high and low affinity states).
      
    • Solution: Add 100

      
      M Gpp(NH)p  (a non-hydrolyzable GTP analog) to the assay to uncouple G-proteins, forcing the receptor into a uniform low-affinity state for simpler 
      
      
      
      determination.
  • Solubility Issues:

    • Solution: Dissolve m-EPP in 100% DMSO to make a stock solution (e.g., 10 mM), then perform serial dilutions in assay buffer. Ensure final DMSO concentration in the well is < 1% to avoid receptor denaturation.

References

  • López-Rodríguez, M. L., et al. (1999).[1] "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines... Study of the Steric Requirements of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity." Journal of Medicinal Chemistry.

  • Kung, M. P., et al. (1995). "4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine ([125I]p-MPPI) as a new selective radioligand of serotonin-1A sites." Journal of Pharmacology and Experimental Therapeutics.

  • Rotzinger, S., et al. (1998).[2] "Metabolism of trazodone... m-chlorophenylpiperazine (mCPP)... its only known active metabolite." Journal of Analytical Toxicology. (Cited for metabolic context of phenylpiperazines).[3][4][5]

  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry. (Foundational text on phenylpiperazine SAR).

Sources

Application Note: 1-(3-Ethoxy-phenyl)-piperazine for Dopamine Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental protocols for utilizing 1-(3-Ethoxy-phenyl)-piperazine (3-EPP) as a pharmacological probe in dopamine receptor research. While N-arylpiperazines are a "privileged scaffold" in neuropsychopharmacology, the specific 3-ethoxy substitution provides a unique tool for probing the steric tolerance and lipophilicity of the D2-like receptor (D2, D3, D4) orthosteric binding pocket.

This guide is designed for researchers investigating Structure-Activity Relationships (SAR), specifically those differentiating between D2/D3 selectivity and Dopamine/Serotonin cross-reactivity .

Chemical Profile & Handling

3-EPP acts as a lipophilic analog of the well-known probes mCPP (3-chlorophenylpiperazine) and 3-MeOPP (3-methoxyphenylpiperazine).

PropertySpecificationRelevance to Assay
IUPAC Name 1-(3-ethoxyphenyl)piperazineSpecific meta-substitution pattern.
Molecular Weight 206.29 g/mol (Free base)Calculation of Molar (M) concentrations.
LogP (Predicted) ~2.1 - 2.5Higher lipophilicity than 3-methoxy; increases non-specific binding (NSB).
Solubility DMSO (>10 mM), Water (Low)Critical: Dissolve in DMSO first; dilute into aqueous buffer.
Storage -20°C, DesiccatedHygroscopic as HCl salt.
Handling Protocol
  • Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles.

  • Working Solution: Dilute to 10x working concentration in assay buffer immediately prior to use. Ensure final DMSO concentration in the assay is <1% (ideally <0.1%) to prevent solvent effects on receptor conformation.

Mechanistic Grounding: The N-Arylpiperazine Scaffold

The pharmacological utility of 3-EPP rests on its binding mode within the G-Protein Coupled Receptor (GPCR).

  • The Protonated Nitrogen: At physiological pH (7.4), the piperazine nitrogen is protonated. It forms a critical salt bridge with the conserved Aspartate 3.32 (D3.32) residue in Transmembrane Domain 3 (TM3) of the dopamine receptor.

  • The Phenyl Ring: Interacts with a cluster of aromatic residues (phenylalanine/tryptophan) in TM6 via

    
    -
    
    
    
    stacking.
  • The 3-Ethoxy Group: This substituent probes the "meta" pocket size. Unlike the smaller methoxy group, the ethoxy tail requires more steric volume, often shifting the compound's profile from a full agonist to a partial agonist or antagonist due to subtle shifts in TM5/TM6 orientation.

Visualization: Dopaminergic Signaling & 3-EPP Intervention

The following diagram illustrates the Gi/o-coupled pathway where 3-EPP acts as a ligand (Agonist/Antagonist) to modulate cAMP levels.

G Ligand 3-EPP (Ligand) D2R Dopamine D2/D3 Receptor Ligand->D2R Binding (Kd) Gi G_i/o Protein (Heterotrimer) D2R->Gi Activation (GTP Exchange) AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Conversion (Reduced) ATP ATP ATP->AC Substrate Downstream PKA / ERK Signaling cAMP->Downstream Modulation

Figure 1: Signal transduction pathway for D2-like receptors. 3-EPP binding modulates the inhibition of Adenylyl Cyclase.

Application 1: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of 3-EPP for D2 or D3 receptors.
Gold Standard Reference:  NIMH Psychoactive Drug Screening Program (PDSP) protocols.
Materials
  • Membranes: CHO or HEK293 cells stably expressing human D2L or D3 receptors.

  • Radioligand:

    
    -Methylspiperone (Antagonist, 
    
    
    
    nM) or
    
    
    -7-OH-DPAT (Agonist, for D3 preference).
  • Non-Specific Binding (NSB) Control: 10

    
    M Haloperidol or Sulpiride.
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
Step-by-Step Protocol
  • Preparation: Thaw membrane prep on ice. Homogenize gently using a Polytron (burst of 5 sec) to ensure uniform suspension. Dilute to ~10-20

    
    g protein/well.
    
  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10

      
      M Haloperidol.
      
    • Test (3-EPP): Buffer + Membranes + Radioligand + 3-EPP (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Add components. Incubate for 60-90 minutes at 25°C (Room Temp).

    • Note: Avoid 37°C for long incubations with phenylpiperazines to prevent metabolic degradation if using live cells, or ligand depletion.

  • Termination: Rapid filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Why PEI? Phenylpiperazines are "sticky" (lipophilic). PEI reduces binding of the radioligand to the filter, lowering background noise.

  • Washing: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Binding Assay Workflow Visualization

BindingAssay Start Membrane Prep (hD2R or hD3R) Dosing Add 3-EPP (10^-11 to 10^-5 M) Start->Dosing Radioligand Add [3H]-Methylspiperone (~0.2 nM) Dosing->Radioligand Incubate Equilibrium Binding 90 min @ 25°C Radioligand->Incubate Harvest Harvest on GF/B Filters (Pre-soaked in 0.3% PEI) Incubate->Harvest Wash Wash 3x Ice-Cold Buffer Harvest->Wash Count Scintillation Counting (Calculate Ki) Wash->Count

Figure 2: High-throughput radioligand competition binding workflow.

Application 2: Functional Selectivity (cAMP Assay)

Objective: Determine if 3-EPP acts as a Full Agonist, Partial Agonist, or Antagonist. Context: Many 3-substituted phenylpiperazines are partial agonists .

Protocol Overview
  • Cell System: HEK293 cells expressing D2R and a cAMP sensor (e.g., GloSensor or TR-FRET kit).

  • Agonist Mode: Treat cells with 3-EPP alone. Measure cAMP reduction (if Gi is activated) relative to Quinpirole (Standard Full Agonist).

  • Antagonist Mode: Stimulate cells with an

    
     concentration of Dopamine. Treat with 3-EPP. Measure recovery of cAMP levels (blockade of Gi inhibition).
    
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • 
     < 20%:  Antagonist.
    
  • 
     20-80%:  Partial Agonist (Likely outcome for 3-EPP).
    
  • 
     > 80%:  Full Agonist.
    

Data Analysis & Quality Control

Calculating

Convert the experimental


 to the inhibition constant 

using the Cheng-Prusoff equation:


  • 
     = Concentration of Radioligand used (nM).[1][2]
    
  • 
     = Dissociation constant of the Radioligand (determined previously by Saturation Binding).[3]
    
Troubleshooting Table
IssueProbable CauseSolution
High Non-Specific Binding Lipophilicity of 3-EPPIncrease wash volume; Ensure PEI pre-soak of filters is >2 hours.
Steep Hill Slope (>1.2) Aggregation / MicellesCheck solubility; ensure DMSO < 1%; add 0.01% BSA to buffer.
Low Signal Window Receptor degradationUse fresh membrane preps; include protease inhibitors during prep.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Dopamine Receptors. University of North Carolina at Chapel Hill. [Link]

  • Glennon, R. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.[4][5] Molecules.[6][7][8][9][10][11][3][4][5][12][13] [Link]

  • PubChem Compound Summary. 1-(3-Methoxyphenyl)piperazine (Analog Reference). National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Dissolution of 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride is a substituted piperazine derivative of significant interest in pharmaceutical research and drug development. As a dihydrochloride salt, its physicochemical properties, particularly solubility, are enhanced, facilitating its use in various experimental settings.[1] However, achieving a stable, clear solution requires a systematic approach grounded in an understanding of the compound's chemical nature. This guide provides a detailed protocol for the dissolution of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride, explaining the scientific rationale behind each step to ensure procedural success and reproducibility. It is intended for researchers, scientists, and drug development professionals who require reliable methods for preparing solutions of this compound for downstream applications.

Compound Profile & Physicochemical Characteristics

Understanding the fundamental properties of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride is the cornerstone of developing a successful dissolution protocol. The dihydrochloride salt form is specifically designed to improve the aqueous solubility and handling of the parent molecule, which is a weak base.[1][2] The two hydrochloride moieties protonate the nitrogen atoms in the piperazine ring, leading to a more polar, water-soluble species.

Table 1: Physicochemical Properties of 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O · 2HCl[3]
Appearance White to off-white crystalline powder/solid[3][4][5]
Molecular Weight 279.20 g/mol (as dihydrochloride)Calculated
Predicted pKa 8.93 ± 0.10[3]
Predicted Boiling Point 356.7 ± 27.0 °C[3]
Predicted Density 1.040 ± 0.06 g/cm³[3]
General Solubility Soluble in polar solvents like water; slightly soluble in methanol & ethanol.[4][5][6][4][5][6]

Safety, Handling, and Storage

Prior to handling the compound, it is imperative to review the Safety Data Sheet (SDS) and adhere to all institutional safety guidelines.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate gloves.

  • Hazard Profile: Substituted piperazines and their salts can be hazardous. Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8][9] Avoid inhalation of dust and direct contact with skin or eyes.[8]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. As piperazine salts can be hygroscopic (tend to absorb moisture from the air), it is crucial to minimize exposure to the atmosphere.[2][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[4][8][11]

Core Dissolution Principles: The 'Why' Behind the 'How'

The dissolution of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride is governed by its nature as a salt of a weak base. The two hydrochloride components mean that in an unbuffered aqueous solution, the pH will be acidic.[4][12] This acidic pH is generally favorable for maintaining the protonated, and thus more soluble, state of the piperazine nitrogens.

The predicted pKa of ~8.93 corresponds to the equilibrium between the protonated and free base forms of the piperazine ring.[3] To maintain maximum solubility in aqueous solutions, the pH of the solution should ideally be kept at least 1-2 units below this pKa value to ensure the compound remains fully protonated and ionized.

Recommended Solvents

The choice of solvent is critical and application-dependent.

  • Aqueous Systems: Deionized water, phosphate-buffered saline (PBS), or other biological buffers are the most common solvents. As a dihydrochloride salt, the compound is freely soluble in water.[6]

  • Organic Solvents: For applications requiring non-aqueous systems, polar organic solvents are recommended. Based on data for analogous compounds, ethanol and methanol are suitable choices, though solubility may be lower than in water.[4][5][13] Non-polar solvents are generally not recommended.

Experimental Protocol: Step-by-Step Dissolution

This section details the validated protocol for preparing both aqueous and organic stock solutions. The key to a successful outcome is patience and a methodical approach.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL in Water)

This protocol is the standard method for most cell culture and biochemical assays.

  • Pre-Weigh Preparation: Tare a sterile, chemically resistant microcentrifuge tube or vial on an analytical balance.

  • Aliquot Compound: Carefully weigh the desired amount of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride into the tared vial. Handle the solid compound in a fume hood.

  • Solvent Addition: Add the calculated volume of high-purity deionized water to the vial to achieve the target concentration (e.g., for 10 mg of compound, add 1 mL of water).

  • Initial Mixing: Cap the vial securely and vortex for 30-60 seconds at room temperature. A clear solution should form readily. The compound is generally freely soluble in water.[6]

  • Gentle Warming (If Necessary): If the compound does not fully dissolve, warm the solution in a water bath set to 30-40°C for 5-10 minutes. Intermittently vortex the solution during this time. The solubility of piperazine salts generally increases with temperature.[2][13]

  • Sonication (If Necessary): For persistent particulates, sonicate the vial in a bath sonicator for 5-10 minutes. This provides mechanical energy to break up agglomerates and enhance dissolution.

  • pH Verification (Optional but Recommended): For a 10 mg/mL solution, the expected pH will be acidic. If the downstream application is pH-sensitive, the pH can be measured and adjusted. However, be aware that raising the pH significantly towards the pKa (~8.93) may cause precipitation of the less soluble free base.

  • Sterile Filtration: For biological applications, sterile filter the final solution through a 0.22 µm syringe filter into a new sterile container.

  • Storage: Store the stock solution at 4°C for short-term use (days to weeks) or in aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an Organic Stock Solution (e.g., in Ethanol)

This protocol is suitable for chemical synthesis or specific analytical applications.

  • Pre-Weigh Preparation: Follow Step 1 from Protocol 1.

  • Aliquot Compound: Follow Step 2 from Protocol 1.

  • Solvent Addition: Add the calculated volume of absolute ethanol (or methanol). Piperazine salts are typically less soluble in alcohols than in water, so starting with a lower target concentration is advisable.[6]

  • Mixing and Observation: Vortex vigorously for 1-2 minutes. Observe the solution. It may not dissolve as readily as in water.

  • Assisted Dissolution: Employ gentle warming (up to 40°C) and sonication as described in Protocol 1 (Steps 5 & 6) to facilitate dissolution.

  • Storage: Store organic stock solutions in tightly sealed vials at room temperature or refrigerated, protected from light. Ensure the cap is solvent-resistant.

Visualization of the Dissolution Workflow

The following diagram outlines the logical decision-making process for dissolving 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride.

DissolutionWorkflow start Start: Weigh Compound add_solvent Add Chosen Solvent (e.g., Water, Ethanol) start->add_solvent vortex Vortex at Room Temp (30-60s) add_solvent->vortex check_dissolved1 Is Solution Clear? vortex->check_dissolved1 gentle_heat Warm in Water Bath (30-40°C, 5-10 min) check_dissolved1->gentle_heat No end_process Solution Ready (Sterile filter if needed) check_dissolved1->end_process Yes sonicate Sonicate (5-10 min) gentle_heat->sonicate check_dissolved2 Is Solution Clear? sonicate->check_dissolved2 troubleshoot Troubleshooting: - Re-evaluate solvent choice - Check compound purity - Consider pH adjustment (aqueous) check_dissolved2->troubleshoot No check_dissolved2->end_process Yes

Caption: Workflow for dissolving 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride.

Troubleshooting

IssuePossible CauseRecommended Solution
Cloudiness or Precipitation in Aqueous Solution - pH is too high (approaching pKa).- Solution is supersaturated.- Low-purity reagent.- Lower the pH slightly with dilute HCl.- Dilute the solution to a lower concentration.- Verify the certificate of analysis for the compound.
Compound "Oils Out" - Common when adding a concentrated organic stock to an aqueous buffer.- Increase the percentage of organic co-solvent in the final buffer or decrease the final concentration of the compound.
Incomplete Dissolution in Organic Solvent - Poor solubility in the chosen solvent.- Try a different polar solvent (e.g., methanol if ethanol fails).- Increase the solvent volume to lower the concentration.- Use a combination of warming and sonication for a longer duration.

References

  • 1-(3-Methoxyphenyl)piperazine Hydrochloride. Pipzine Chemicals.
  • 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride. Chem-Impex.
  • 1-(3-Methoxyphenyl)piperazine dihydrochloride 6968-76-9 wiki. Guidechem.
  • Piperazine compounds. ChemicalBook.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Piperazine Dihydrochloride.docx. G.
  • Piperazine - Solubility of Things.
  • PIPERAZINE DIHYDROCHLORIDE. CAMEO Chemicals - NOAA.
  • 1-(3-Methoxyphenyl)piperazine dihydrochloride | C11H18Cl2N2O | CID 81429. PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2011-12-15).
  • 1-(3-Chlorophenyl)piperazine (hydrochloride)
  • PIPERAZINE DIHYDROCHLORIDE 53%. (2022-05-12).
  • 1-(3-Ethoxyphenyl)-piperazine dihydrochloride Product Description. ChemicalBook.
  • 1-(3-Nitro-Phenyl)-Piperazine Dihydrochloride. Pipzine Chemicals.

Sources

Application Note: 1-(3-Ethoxy-phenyl)-piperazine in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(3-Ethoxy-phenyl)-piperazine (3-EPP) is a substituted phenylpiperazine derivative used extensively as a pharmacological probe in neuroreceptor research. Structurally analogous to well-known serotonergic agents like mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine), 3-EPP serves as a critical tool for mapping the steric and lipophilic tolerance of the orthosteric binding pockets of Serotonin (5-HT) and Sigma (


)  receptors.

While often overshadowed by its 2-ethoxy isomer (a common scaffold in alpha-1 adrenergic antagonists), the 3-ethoxy substitution pattern directs affinity toward 5-HT


 , 5-HT

, and Sigma-1 (

)
receptors. In radioligand binding assays, 3-EPP is primarily utilized as a cold competitor to determine the selectivity profiles of novel CNS agents or as a precursor scaffold for the development of

F-labeled PET radiotracers (via fluoroethoxy substitution).
Key Applications
  • SAR Profiling: Probing the meta-position tolerance of 5-HT receptor subtypes.

  • Sigma Receptor Screening: Characterizing

    
     vs. 
    
    
    
    selectivity profiles.
  • Radiotracer Development: Serving as a structural template for

    
    F-fluoroethoxy PET ligands.
    

Pharmacological Profile & Mechanism[1][2]

Understanding the binding profile of 3-EPP is essential for designing valid competition assays. The phenylpiperazine core acts as a "privileged structure" in medicinal chemistry, capable of adopting distinct binding modes depending on the ring substitution.

Receptor Affinity Landscape
Receptor TargetPrimary RoleInteraction Mechanism
5-HT

Agonist / Partial AgonistThe meta-ethoxy group occupies a hydrophobic pocket similar to the meta-chloro in mCPP.
5-HT

Partial Agonist / AntagonistModerate affinity; often used to determine selectivity ratios against 5-HT

.
Sigma-1 (

)
High Affinity LigandBasic piperazine nitrogen forms a salt bridge with Asp126/Glu172; phenyl ring engages in

-stacking.

-Adrenergic
AntagonistOff-target binding; typically lower affinity than the ortho-ethoxy isomer but significant enough to require masking in dirty assays.
Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural pharmacophore and its interaction with key receptor residues.

ReceptorInteraction EPP 1-(3-Ethoxy-phenyl)-piperazine Piperazine Piperazine Ring (Basic Amine) EPP->Piperazine Phenyl Phenyl Ring (Aromatic) EPP->Phenyl Ethoxy 3-Ethoxy Group (Lipophilic/Steric) EPP->Ethoxy Target_5HT 5-HT Receptor (Asp3.32 Interaction) Piperazine->Target_5HT Ionic Bond (Protonated N) Target_Sigma Sigma-1 Receptor (Glu172 Interaction) Piperazine->Target_Sigma Salt Bridge Phenyl->Target_5HT Pi-Pi Stacking (Phe residues) Phenyl->Target_Sigma Hydrophobic Pocket Ethoxy->Target_5HT Selectivity Filter (Meta-pocket size)

Figure 1: Pharmacophore map of 1-(3-Ethoxy-phenyl)-piperazine highlighting key molecular interactions with 5-HT and Sigma receptors.

Experimental Protocol: Competition Binding Assay

This protocol details the use of 3-EPP as a cold displacer to determine the


 of a test compound or to validate the receptor population in membrane preparations.
Materials & Reagents[4][5]
  • Test Compound: 1-(3-Ethoxy-phenyl)-piperazine Hydrochloride (Purity >98%).

  • Radioligand:

    • For 5-HT

      
      : 
      
      
      
      -8-OH-DPAT (0.5–1.0 nM).
    • For 5-HT

      
      : 
      
      
      
      -Ketanserin (0.5–1.0 nM).
    • For Sigma-1:

      
      -(+)-Pentazocine (2-3 nM).
      
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
  • Non-Specific Binding (NSB) Agent: 10

    
    M Serotonin (for 5-HT) or 10 
    
    
    
    M Haloperidol (for Sigma).
  • Membrane Source: Rat brain cortex homogenate or HEK293 cells stable-transfected with human 5-HT receptors.

Membrane Preparation[5]
  • Harvest: Dissect tissue or harvest cells in ice-cold PBS.

  • Homogenization: Homogenize in 10 volumes of ice-cold Assay Buffer using a Polytron (setting 6, 15 sec).

  • Centrifugation: Centrifuge at 40,000

    
     for 15 min at 4°C.
    
  • Wash: Discard supernatant, resuspend pellet in fresh buffer, and repeat centrifugation to remove endogenous neurotransmitters.

  • Resuspension: Resuspend final pellet to a protein concentration of ~1–2 mg/mL.

Binding Assay Workflow
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Total Volume 250

    
    L): 
    
    • Buffer: 150

      
      L (adjust for drug volume).
      
    • Competitor (3-EPP): 25

      
      L of serial dilutions (
      
      
      
      M to
      
      
      M).
    • Radioligand: 25

      
      L at fixed concentration (
      
      
      
      value).
    • Membrane: 50

      
      L (start reaction).
      
  • Incubation: Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce binding of the lipophilic piperazine to the filter).

  • Wash: Wash filters

    
     with 3 mL ice-cold buffer.
    
  • Counting: Add scintillant and count in a liquid scintillation counter (LSC).

Workflow Diagram (Graphviz)

BindingWorkflow Start Start Assay Prep Membrane Prep (HEK293 or Tissue) Start->Prep Incubation Incubation (60 min @ 25°C) Ligand + Radioligand + Membrane Prep->Incubation Filtration Filtration (GF/B) Pre-soaked in 0.3% PEI Incubation->Filtration Washing Wash 3x Ice-cold Tris Buffer Filtration->Washing Counting Scintillation Counting (CPM Measurement) Washing->Counting Analysis Data Analysis (Cheng-Prusoff Equation) Counting->Analysis

Figure 2: Step-by-step workflow for competition binding assays using 1-(3-Ethoxy-phenyl)-piperazine.

Data Analysis & Interpretation

Calculating and

Convert the raw CPM (Counts Per Minute) data into % Specific Binding. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

Calculate the inhibition constant (


) using the Cheng-Prusoff Equation :


  • 
     : Concentration of 3-EPP displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used.[1]
    
  • 
     : Dissociation constant of the radioligand.[1]
    
Interpreting Results[2][3][7]
  • High Affinity (

    
     < 10 nM):  Indicates strong interaction.[2] If observed at 5-HT
    
    
    
    but not 5-HT
    
    
    , 3-EPP confirms the "meta-substitution" preference for 5-HT2 subtypes.
  • Hill Slope (nH): A slope significantly different from 1.0 may indicate negative cooperativity or binding to multiple receptor states (G-protein coupled vs. uncoupled).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Lipophilicity of phenylpiperazinePre-soak GF/B filters in 0.3% PEI for at least 1 hour.
Low Signal-to-Noise Receptor degradationInclude protease inhibitors (PMSF, Aprotinin) in the membrane prep buffer.
Inconsistent

Ligand depletionEnsure [Receptor] < 0.1


. If depletion occurs, increase reaction volume.
Solubility Issues Free base vs. SaltUse the Hydrochloride salt form. Dissolve stock in 100% DMSO, then dilute; keep final DMSO < 1%.

References

  • Glennon, R. A., et al. (1988).[2] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[3][4][2] Journal of Medicinal Chemistry, 31(10), 1968-1971.[2] Link

  • Mokrosz, J. L., et al. (1999). "New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced alpha1-Adrenergic Activity." Journal of Medicinal Chemistry, 42(1), 36-49.[5] Link

  • Chu, W., et al. (2005).[1] "4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, a selective radioligand for dopamine D3 receptors."[1] Bioorganic & Medicinal Chemistry, 13, 77-87.[1] Link

  • Bai, P., et al. (2017). "Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging." Molecular Pharmaceutics, 14(3), 770–780. Link

  • PubChem Compound Summary. "1-(2-Ethoxyphenyl)piperazine" (Structural Analog Reference). National Center for Biotechnology Information. Link

Sources

Application Note: 1-(3-Ethoxy-phenyl)-piperazine in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 1-(3-Ethoxy-phenyl)-piperazine in Central Nervous System (CNS) research. This guide is designed for medicinal chemists, neuropharmacologists, and drug discovery scientists.

A Privileged Scaffold for Serotonergic and Dopaminergic Ligand Design

Executive Summary

1-(3-Ethoxy-phenyl)-piperazine (CAS: 89989-06-0, dihydrochloride form) is a substituted arylpiperazine employed primarily as a pharmacophore building block in the synthesis of multi-target CNS agents. Belonging to the "privileged" phenylpiperazine class, this structural motif is critical for designing ligands that target Serotonin (5-HT) and Dopamine (D) receptors.

Unlike its 3-chlorophenyl analog (mCPP), which is often used as a direct pharmacological probe, the 3-ethoxy variant is valued in Medicinal Chemistry for its specific steric and electronic properties. It serves as the "amine head group" in the synthesis of "long-chain" arylpiperazines—a structural class that includes blockbuster antipsychotics and antidepressants (e.g., Aripiprazole, Vortioxetine analogs).

Pharmacological Significance & Mechanism[1]

The Phenylpiperazine Pharmacophore

The arylpiperazine moiety is a "master key" for aminergic G-Protein Coupled Receptors (GPCRs).

  • Primary Interaction: The basic nitrogen (N4) of the piperazine ring becomes protonated at physiological pH. It forms a critical ionic bond (salt bridge) with the conserved Aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of 5-HT and Dopamine receptors.

  • Secondary Interaction: The phenyl ring engages in aromatic

    
    -
    
    
    
    stacking
    interactions with hydrophobic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
Role of the 3-Ethoxy Substituent

The 3-ethoxy group confers specific advantages over other substitutions (like 3-Cl or 3-CF3):

  • Lipophilicity: The ethoxy group increases

    
    , enhancing blood-brain barrier (BBB) permeability of the final drug candidate.
    
  • Steric Bulk: It probes the size of the receptor's orthosteric pocket, often improving selectivity for 5-HT1A (anxiety/depression target) over

    
    -adrenergic  receptors (cardiovascular side effects).
    
  • Electronic Effect: As an electron-donating group, it modulates the pKa of the piperazine nitrogens, fine-tuning the electrostatic interaction with the receptor.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade when a 1-(3-Ethoxy-phenyl)-piperazine derivative acts as a partial agonist at the 5-HT1A receptor.

G Ligand Ligand (3-Ethoxy-phenyl-piperazine derivative) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gi_Protein Gi/o Protein (Activation) Receptor->Gi_Protein Coupling AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits K_Channel GIRK Channel (Opening -> Hyperpolarization) Gi_Protein->K_Channel Activates (Beta/Gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Pathway (Modulation) cAMP->PKA Downregulates

Figure 1: 5-HT1A Signaling Pathway. Activation leads to inhibition of Adenylyl Cyclase and neuronal hyperpolarization via GIRK channels.

Experimental Protocols

Protocol A: Synthesis of CNS Ligands via N-Alkylation

Objective: To attach the 1-(3-Ethoxy-phenyl)-piperazine moiety to a core scaffold (e.g., an alkyl halide linker connected to a heterocycle) to create a high-affinity CNS ligand.

Reagents:

  • 1-(3-Ethoxy-phenyl)-piperazine hydrochloride (1.0 equiv)

  • Target Alkyl Halide (e.g., 4-chlorobutyl-phthalimide or similar) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv) - Base to scavenge HCl
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst (Finkelstein reaction)

  • Acetonitrile (ACN) or DMF (Anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Alkyl Halide (1.0 mmol) in anhydrous ACN (10 mL).

  • Addition: Add 1-(3-Ethoxy-phenyl)-piperazine (1.0 mmol),

    
      (3.0 mmol), and catalytic KI  (0.1 mmol).
    
  • Reaction: Heat the mixture to reflux (80-82°C) under an inert atmosphere (

    
     or Ar) for 12–24 hours . Monitor progress via TLC (System: DCM/MeOH 9:1).
    
  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , KCl).
      
    • Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate. Purify the crude oil via Flash Column Chromatography  (Silica gel, Gradient: Hexane -> Ethyl Acetate).
    
  • Salt Formation: Dissolve the free base in diethyl ether and add HCl in dioxane to precipitate the hydrochloride salt for biological testing.

Protocol B: In Vitro 5-HT1A Radioligand Binding Assay

Objective: To determine the binding affinity (


) of the synthesized 3-ethoxy-phenylpiperazine derivative.

Materials:

  • Source Tissue: Rat hippocampal membranes (rich in 5-HT1A) or CHO cells expressing human h5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity: ~170 Ci/mmol).
    
  • Non-specific Binding (NSB) definer: Serotonin (10

    
    ) or WAY-100635.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM

    
    .
    

Steps:

  • Incubation: Prepare assay tubes containing:

    • 50

      
       Membrane suspension (20-50 
      
      
      
      protein).
    • 50

      
       Radioligand (
      
      
      
      -8-OH-DPAT, final conc. 1 nM).
    • 50

      
       Test Compound (1-(3-Ethoxy-phenyl)-piperazine derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM) in a Liquid Scintillation Counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Comparative Data: Phenylpiperazine SAR

The following table highlights how the 3-ethoxy substituent compares to other common analogs in this chemical class.

Substituent (R)Compound NamePrimary TargetLipophilicity (

)
Key Characteristic
3-Ethoxy 1-(3-Ethoxy-phenyl)-piperazine 5-HT1A / D2 High Balanced solubility/permeability; steric bulk for selectivity.
3-ChloromCPP5-HT2C / 5-HT1BModerateClassic non-selective serotonin probe; anxiogenic.
3-CF3TFMPP5-HT releasingHighRecreational drug component; serotonin releaser.
2-Methoxyo-OMe-PP5-HT1AModerateUsed in Urapidil; alpha-1 antagonist activity.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Sensitization: Piperazines are known skin and respiratory sensitizers . Repeated exposure can cause asthma-like symptoms or contact dermatitis.

  • Handling: Always handle in a fume hood . Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C. Hygroscopic (keep desiccated).

References

  • Glennon, R. A., et al. (1988). Binding of substituted phenylpiperazines to 5-HT1A, 5-HT1B, and 5-HT2 serotonin receptors.[1] Journal of Medicinal Chemistry.[2] Link

  • Lopez-Rodriguez, M. L., et al. (1999).[2] New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands.[2][3][4][5] Journal of Medicinal Chemistry.[2] Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[6] Part 15: 5-HT1A and 5-HT2 receptor affinity of some 1-(3-substituted phenyl)piperazines. Archiv der Pharmazie. Link

  • ChemicalBook. (2023). 1-(3-Ethoxyphenyl)piperazine dihydrochloride Product Properties.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine (Parent Class).Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Ethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 1-(3-ethoxyphenyl)piperazine. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes and yield. Our aim is to empower you with the scientific rationale needed to diagnose issues, optimize your synthetic strategy, and achieve higher yields and purity.

Introduction to Synthetic Strategies

The synthesis of 1-(3-ethoxyphenyl)piperazine, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The most prevalent methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). Each pathway presents a unique set of challenges and optimization opportunities. This guide will dissect these common issues, offering solutions grounded in established chemical principles.

Troubleshooting Common Synthesis Problems

Below are common issues encountered during the synthesis of 1-(3-ethoxyphenyl)piperazine, presented in a question-and-answer format to directly address your potential challenges.

Low or No Product Yield

Question: My reaction has resulted in a very low yield of 1-(3-ethoxyphenyl)piperazine. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several factors, from reagent quality to suboptimal reaction conditions. Let's break down the potential culprits based on the synthetic route.

For Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2][3] However, its success is highly dependent on the careful orchestration of several components.

  • Catalyst System (Palladium Precursor and Ligand): The choice of palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1]

    • Troubleshooting: If you are observing low yield, consider screening different ligands. While BINAP and DPPF are common, more specialized Buchwald ligands like XPhos or SPhos might be required, especially if you are using a less reactive aryl halide (e.g., a chloride).[1][2] Ensure your palladium precursor is of high quality and handled under inert conditions to prevent deactivation.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center.[1] Common bases include sodium tert-butoxide (NaOt-Bu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs2CO3).

    • Troubleshooting: The strength and steric bulk of the base can significantly impact the reaction rate and yield. If you are using a weaker base like K2CO3 with limited success, switching to a stronger, non-nucleophilic base like NaOt-Bu is advisable.[1]

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[1] The reaction temperature is also a critical parameter.

    • Troubleshooting: Ensure your solvent is rigorously dried, as water can deactivate the catalyst and hydrolyze the base. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature (e.g., from 80°C to 100-110°C) can improve the rate, but be mindful of potential side reactions at elevated temperatures.[4]

For Nucleophilic Aromatic Substitution (SNAr):

SNAr is a viable alternative, particularly if the aryl halide is activated by electron-withdrawing groups.[5][6] However, 3-ethoxybromobenzene is not strongly activated, making this route more challenging.

  • Reaction Conditions: SNAr reactions often require forcing conditions (high temperatures and pressures) when the aromatic ring is not sufficiently electron-deficient.[6]

    • Troubleshooting: If you are pursuing an SNAr strategy, ensure your reaction is heated sufficiently and for an adequate duration. The use of a high-boiling point solvent like DMSO or NMP might be necessary. Microwave-assisted heating can also be a valuable tool to accelerate the reaction.

  • Leaving Group: The nature of the leaving group is critical. Iodides are more reactive than bromides, which are more reactive than chlorides.

    • Troubleshooting: If you are using 3-ethoxychlorobenzene with poor results, switching to 3-ethoxybromobenzene or 3-ethoxyiodobenzene will significantly increase the reaction rate.

Formation of Side Products

Question: I've obtained my product, but it's contaminated with significant side products. What are they and how can I minimize their formation?

Answer: Side product formation is a common challenge that complicates purification and reduces the overall yield.

  • Buchwald-Hartwig Amination Side Products:

    • Hydrodehalogenation: This is the reduction of the aryl halide starting material, leading to the formation of ethoxybenzene. This can occur if there are sources of protic impurities or if the catalyst system promotes this side reaction.

      • Mitigation: Ensure all reagents and solvents are scrupulously dry. The choice of ligand can also influence the extent of hydrodehalogenation.

    • Homocoupling: Dimerization of the aryl halide can occur, especially at higher temperatures.

      • Mitigation: Lowering the reaction temperature and ensuring a well-dispersed catalyst can help minimize this.

  • SNAr Side Products:

    • Elimination Reactions: Under strongly basic and high-temperature conditions, elimination reactions can compete with substitution.

      • Mitigation: Careful control of temperature and the use of a non-nucleophilic base can reduce the likelihood of elimination.

  • General Side Products (Applicable to both routes):

    • Dialkylation of Piperazine: If an excess of the aryl halide is used, or if the reaction conditions are not carefully controlled, a second arylation of the piperazine ring can occur.

      • Mitigation: Using a slight excess of piperazine relative to the aryl halide can help minimize this. If piperazine is used as the limiting reagent, employing a monoprotected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step is a robust strategy to prevent dialkylation.[7]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use an inert atmosphere for the Buchwald-Hartwig amination?

A1: Absolutely. The palladium(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive palladium(II) species.[1] Therefore, it is crucial to assemble the reaction under an inert atmosphere of nitrogen or argon and to use degassed solvents.

Q2: Can I use piperazine directly, or should I use a protected form?

A2: While using piperazine directly is possible, it can lead to the formation of the undesired N,N'-bis(3-ethoxyphenyl)piperazine as a side product. To ensure mono-arylation, it is highly recommended to use a monoprotected piperazine, such as N-Boc-piperazine. The Boc protecting group can be easily removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or hydrochloric acid.[7]

Q3: My product is difficult to purify. What purification strategies do you recommend?

A3: The basic nature of the piperazine moiety allows for straightforward acid-base extraction. After the reaction workup, you can dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate your product, making it soluble in the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent. For final purification, column chromatography on silica gel is often effective. A gradient elution system, for instance, starting with ethyl acetate and gradually increasing the polarity with methanol containing a small amount of a basic modifier like triethylamine, can yield a highly pure product.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring reaction progress.[4] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. LC-MS provides more detailed information, including the mass of the product, confirming its formation and helping to identify any major side products.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using N-Boc-piperazine

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-bromo- or 3-iodoethoxybenzene (1 equivalent), N-Boc-piperazine (1.2 equivalents), and anhydrous toluene.

  • Reaction: Stir the mixture at 80-110°C and monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified N-Boc-1-(3-ethoxyphenyl)piperazine in dichloromethane and add an excess of trifluoroacetic acid. Stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer, concentrate, and if necessary, purify the final product.

Data Summary Table
ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Aryl Halide Ar-I, Ar-Br, Ar-Cl (with appropriate ligand)Ar-F > Ar-Cl > Ar-Br > Ar-I (with activating group)
Catalyst Palladium precursor + Phosphine ligandNone (or phase-transfer catalyst)
Base NaOt-Bu, LHMDS, Cs2CO3, K3PO4K2CO3, Et3N
Solvent Toluene, Dioxane, THFDMSO, NMP, DMF
Temperature 80-120°C100-180°C
Key Advantage Broad substrate scope, milder conditionsLower cost (no catalyst)
Common Issue Catalyst deactivation, side reactionsRequires harsh conditions for unactivated substrates

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Route Which Synthetic Route? Start->Route BH Buchwald-Hartwig Route->BH Buchwald-Hartwig SNAr SNAr Route->SNAr SNAr Catalyst Check Catalyst System: - Active Pd precursor? - Appropriate ligand? BH->Catalyst Base Evaluate Base: - Strong enough? - Anhydrous? Catalyst->Base If catalyst is ok Conditions Assess Conditions: - Anhydrous solvent? - Optimal temperature? Base->Conditions If base is appropriate Optimize_BH Optimize BH: - Screen ligands - Use stronger base - Increase temperature Conditions->Optimize_BH If conditions are suboptimal Activation Aryl Halide Reactivity: - Sufficiently activated? - Good leaving group? SNAr->Activation SNAr_Conditions Assess Conditions: - High enough temperature? - Appropriate solvent? Activation->SNAr_Conditions If halide is suitable Optimize_SNAr Optimize SNAr: - Use Ar-I or Ar-Br - Increase temperature - Use high-boiling solvent SNAr_Conditions->Optimize_SNAr If conditions are suboptimal

Caption: A decision tree for troubleshooting low yield.

References

  • SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Google Patents. Method for preparing piperazines.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2021). ACS Omega. [Link]

  • Yilmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(11), 941-949. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Google Patents. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

  • Sergeev, D. V., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-232. [Link]

  • Al-Subaie, N. F., et al. (2023). Synthesis of 1,3-oxazines based on piperazine. Journal of Molecular Structure, 1274, 134538. [Link]

  • Reddit. Reductive amination of piperazine. [Link]

  • Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nolan, S. P., & Grasa, G. A. (2002). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 21(10), 2004-2012. [Link]

  • Singh, A., & Kumar, A. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 18(6), 556-571. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Video]. YouTube. [Link]

  • Möller, C., et al. (1995). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie, 328(5), 443-452. [Link]

  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Science.gov. nucleophilic aromatic substitution: Topics by Science.gov. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]

  • PubMed. (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. [Link]

Sources

Technical Support Center: Purification of 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the purification of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride . It is designed to move beyond basic textbook instructions, addressing the specific physicochemical behavior of aryl-piperazine salts during isolation.

Case ID: 3-EtOPP-2HCl-PUR Status: Active Support Level: Senior Application Scientist

Executive Summary & Compound Profile

Compound: 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride Common Issues: Hygroscopicity, oxidative discoloration (pink/brown hue), "oiling out" during crystallization, and trapping of inorganic salts. Critical Purity Requirement: For biological assays, removal of the regioisomer (2-ethoxy) and bis-alkylated byproducts is non-negotiable.

Physicochemical "Cheat Sheet"

Before attempting purification, verify your solvent compatibility. This salt exhibits a steep solubility curve in alcohols but is practically insoluble in non-polar aprotic solvents.

SolventSolubility (25°C)Solubility (Boiling)Role in Purification
Water Very SolubleVery SolubleAvoid (Hard to dry, loss of yield)
Methanol SolubleVery SolubleGood solvent, but risk of solubility being too high
Ethanol (Abs) Sparingly SolubleSolublePrimary Solvent for recrystallization
Isopropanol (IPA) InsolubleSparingly SolubleExcellent Anti-solvent or co-solvent
Diethyl Ether InsolubleInsolublePrecipitant (Anti-solvent)
Acetone InsolubleInsolubleWash solvent (removes organic impurities)

Decision Logic: Selecting Your Protocol

Do not blindly recrystallize. Use this decision tree to determine if you need a simple polish or a full chemical "reset" (Acid/Base extraction).

PurificationStrategy Start Start: Assess Crude Material ColorCheck Is the solid colored (Pink/Brown)? Start->ColorCheck PurityCheck Is Purity > 90%? ColorCheck->PurityCheck No (Off-white) Charcoal Protocol A: Activated Charcoal Treatment (Hot Filtration) ColorCheck->Charcoal Yes Recryst Protocol B: Standard Recrystallization (EtOH/Et2O) PurityCheck->Recryst Yes (>90%) AcidBase Protocol C: Acid-Base Extraction (The 'Reset') PurityCheck->AcidBase No (<90% or Sticky Oil) Charcoal->PurityCheck Final Pure White Crystalline Solid Recryst->Final AcidBase->Recryst Re-salt formation

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.

Detailed Protocols

Protocol B: The "Gold Standard" Recrystallization

Context: Best for crude solids that are already >90% pure but contain trace isomers or trapped solvent. Mechanism: Exploits the high solubility of impurities in cold ethanol vs. the insolubility of the dihydrochloride salt in ether.

Reagents:

  • Absolute Ethanol (Anhydrous)

  • Diethyl Ether (or MTBE if safety dictates)

  • HCl gas (optional, for pH adjustment)[1]

Step-by-Step:

  • Dissolution: Place 5.0 g of crude salt in a flask. Add minimum boiling absolute ethanol (~15-20 mL).

    • Note: If it does not dissolve completely at boiling, you may have inorganic salts (NaCl/KCl) from the synthesis. Hot filter immediately through a sintered glass funnel.

  • Seeding (The Critical Step): Remove from heat. While still warm, add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

    • Troubleshooting: If it turns into an oil ("oiling out"), add 1-2 mL of fresh Ethanol to redissolve, then scratch the glass side with a spatula to induce nucleation.

  • Crystallization: Allow the flask to cool to room temperature slowly (30 mins), then move to a fridge (4°C) for 2 hours.

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Collection: Filter the white needles under vacuum / inert atmosphere (Argon/Nitrogen).

    • Warning: Phenylpiperazine salts are hygroscopic.[2] Limit exposure to moist air.

  • Washing: Wash the filter cake with cold Acetone or Ether (2 x 10 mL).

    • Why Acetone? It removes unreacted organic starting materials (aniline) which are soluble in acetone, whereas the salt is not.

Protocol C: Acid-Base Extraction (The "Reset")

Context: Use this when the crude is a sticky brown tar or purity is low (<90%). Recrystallization will fail on tars. Mechanism: Converts the water-soluble salt into the organic-soluble free base, leaving water-soluble impurities (inorganic salts) behind, then reforms the pure salt.

Workflow:

  • Free Basing: Dissolve the crude salt in water. Adjust pH to >12 using 20% NaOH solution. The solution will become cloudy as the free base oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Tip: 1-(3-ethoxyphenyl)piperazine free base is lipophilic.

  • Washing: Wash the combined organic layer with Brine (Sat. NaCl) to remove trapped water.

  • Drying: Dry over Anhydrous MgSO₄ for 15 mins. Filter.

  • Salt Formation (Precipitation):

    • Cool the DCM solution to 0°C.

    • Slowly bubble dry HCl gas or add HCl in Dioxane/Ether (4M) dropwise.

    • The dihydrochloride will precipitate immediately as a fine white powder.

  • Isolation: Filter and dry under high vacuum.

Troubleshooting & FAQs

Q1: My product is turning pink/red upon exposure to air. Why?

Diagnosis: Oxidation of the electron-rich aniline/phenyl ring moiety. Fix: This is a surface impurity.

  • Perform a slurry wash with cold acetone.

  • If deep color persists, redissolve in water, treat with Activated Charcoal (5% w/w) at 50°C for 30 mins, filter through Celite, and repeat the Acid-Base extraction (Protocol C).

Q2: I tried recrystallizing from Ethanol, but I got a "goo" or oil at the bottom.

Diagnosis: "Oiling out."[3] This happens when the compound separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or the temperature dropped too fast. Fix:

  • Reheat the mixture until the oil dissolves (add a tiny amount of EtOH if needed).

  • Seed the solution with a tiny crystal of pure product (if available).

  • Cool very slowly (wrap the flask in a towel).

  • Use Isopropanol (IPA) instead of Ethanol; the higher boiling point and lower solubility often favor crystal growth over oiling.

Q3: The melting point is broad (e.g., 180-195°C).

Diagnosis: Mixed salts or wet product. Causality: You likely have a mixture of Monohydrochloride and Dihydrochloride salts, or trapped water/solvent. Fix:

  • Dry the sample at 60°C under high vacuum (0.1 mbar) for 24 hours.

  • Resuspend in dry ether and bubble excess HCl gas to ensure full conversion to the Dihydrochloride form.

Q4: Can I use water for recrystallization?

Analysis: While soluble, water is difficult to remove. Hydrolysis is unlikely, but the high boiling point of water stresses the molecule thermally during removal. Recommendation: Avoid water unless absolutely necessary. If you must, use IPA:Water (9:1) .

Visualizing the Salt Formation Workflow

Understanding the stoichiometry is vital. You are targeting the di-HCl salt.

SaltFormation FreeBase Free Base (Organic Soluble) MonoSalt Mono-HCl Salt (Unstable/Hygroscopic) FreeBase->MonoSalt Protonation of Secondary Amine HCl_1 + 1 eq HCl DiSalt Dihydrochloride Salt (Stable Crystal) MonoSalt->DiSalt Protonation of Aniline Nitrogen HCl_2 + Excess HCl (>2.2 eq)

Figure 2: Stoichiometric progression from free base to the stable dihydrochloride form. Insufficient HCl leads to mixed salts.

References

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

    • Relevance: Provides solubility data and physical properties for the methoxy-analog, which is physicochemically identical to the ethoxy-variant for purific
  • Relevance: Establishes standard purity requirements (≥98%) and solvent handling for phenylpiperazine salts.
  • Robichaud, A. J., et al. (2005).[4] Phenyl-piperazine derivatives as serotonin reuptake inhibitors.[5] U.S. Patent No. 7,144,884. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

    • Relevance: Details the synthesis and pharmaceutically acceptable salt formation (HCl)
  • Designer Drugs Directory. (n.d.). Synthesis of Phenylpiperazines from Anilines. Retrieved from [Link] (Archived protocols for 1-(2,5-dimethoxyphenyl)-piperazine dihydrochloride).

    • Relevance: Cites the specific use of Ethanol/HCl gas and Ether precipit

Sources

Technical Support Center: Phenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenylpiperazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical chemical moiety. The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, but its synthesis is not without challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common high-level questions related to phenylpiperazine synthesis.

Q1: My Buchwald-Hartwig amination reaction for N-arylation of piperazine is giving very low yields. What are the most common causes?

A: Low yields in Buchwald-Hartwig reactions involving piperazine are frequently traced back to a few key factors:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. Not all ligand systems are suitable for the N-arylation of piperazine.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

  • Solvent Quality: Anhydrous and deoxygenated solvents are essential, as both oxygen and water can deactivate the palladium catalyst.

  • Reaction Temperature: The temperature needs to be optimized. Too low, and the reaction may be sluggish; too high, and catalyst decomposition or side reactions can occur.

Q2: I'm observing the formation of a significant amount of di-arylated piperazine as a byproduct. How can I improve the mono-arylation selectivity?

A: Achieving mono-selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] Strategies to favor mono-arylation include:

  • Stoichiometry Control: Using a slight excess of piperazine relative to the aryl halide can statistically favor the mono-substituted product.

  • Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy. The protecting group can be removed in a subsequent step.

  • Slow Addition: Slowly adding the aryl halide to the reaction mixture containing an excess of piperazine can also enhance mono-selectivity.

Q3: What are the primary challenges associated with the direct C-H functionalization of the piperazine ring?

A: Direct C-H functionalization is a modern and atom-economical approach, but it presents unique difficulties with the piperazine core. The presence of the second nitrogen atom can lead to side reactions such as dehydrogenation or elimination pathways.[2] Furthermore, many catalytic systems developed for other saturated N-heterocycles are often incompatible with piperazines, resulting in low reactivity or a narrow substrate scope.[2][3]

Q4: My final product is difficult to purify. What are some common impurities and effective purification techniques?

A: Common impurities include unreacted starting materials, isomeric byproducts (e.g., 1-methyl-2-phenylpiperazine instead of the desired 1-methyl-3-phenylpiperazine), and di-substituted products.[4] Effective purification strategies include:

  • Reduced Pressure Distillation: Suitable for thermally stable, liquid phenylpiperazine derivatives.[5]

  • Column Chromatography: Silica gel chromatography is a standard method for separating closely related compounds.[6]

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.

Q5: How critical is the quality of the starting materials for a successful synthesis?

A: The purity of starting materials is paramount. For instance, using high-purity 1-phenylpiperazine (often specified at ≥99.0%) is crucial for obtaining consistent and predictable results, particularly in pharmaceutical applications where it may also serve as a reference standard for impurity profiling.[7] Impurities in starting materials can inhibit the catalyst, lead to unforeseen side reactions, and complicate the final product's purification.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and recommended solutions.

Table 1: Troubleshooting Low Yields
Symptom Probable Cause(s) Recommended Solution(s)
No or minimal product formation 1. Inactive catalyst.2. Incorrect reaction conditions (temperature, time).3. Poor quality of reagents or solvents.1. Use a fresh, high-quality palladium precursor and ligand. Consider using pre-catalysts which are often more air- and moisture-stable.[8]2. Perform a systematic optimization of the reaction temperature and monitor the reaction progress by TLC or LC-MS.3. Ensure solvents are anhydrous and deoxygenated. Use fresh, high-purity starting materials.
Reaction stalls before completion 1. Catalyst deactivation.2. Insufficient base or base strength.3. Product inhibition.1. Ensure a strictly inert atmosphere (nitrogen or argon). Purge all reagents and the reaction vessel thoroughly.2. Switch to a stronger or more soluble base. For example, if using K₂CO₃, consider trying NaOtBu.3. Dilute the reaction mixture or consider a different solvent system.
Low isolated yield despite good conversion 1. Product loss during work-up.2. Difficulty in purification.1. Optimize the extraction and washing steps. Ensure the pH is appropriate to keep the product in the organic phase.2. Refer to the purification troubleshooting section below.
Table 2: Troubleshooting Poor Selectivity
Symptom Probable Cause(s) Recommended Solution(s)
Formation of di-substituted piperazine Over-reaction of the mono-substituted product.1. Use an excess of piperazine (e.g., 2-4 equivalents).2. Employ a mono-protected piperazine (e.g., N-Boc-piperazine).3. Slowly add the limiting reagent (usually the aryl halide).
Formation of isomeric byproducts Non-selective reaction pathways in multi-step syntheses.1. Re-evaluate the synthetic route. The use of protecting groups can ensure regioselectivity. For example, in the synthesis of 1-methyl-3-phenylpiperazine, non-selective methylation of 2-phenylpiperazine can be problematic.[4][9]2. Optimize reaction conditions to favor the formation of the desired isomer.
Side reactions (e.g., hydrodehalogenation of aryl halide) 1. Inappropriate ligand or catalyst loading.2. Presence of reducing agents (impurities).1. Screen different phosphine ligands. Electron-rich and bulky ligands often suppress this side reaction.2. Ensure high purity of all reagents.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Buchwald-Hartwig Mono-Arylation of Piperazine

This protocol provides a starting point for the palladium-catalyzed mono-N-arylation of piperazine using a protecting group strategy.

  • Reagent Preparation:

    • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

    • Add N-Boc-piperazine (1.1 equivalents) and the aryl halide (1.0 equivalent).

  • Reaction Setup:

    • Seal the reaction vessel, remove it from the glovebox, and add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

    • Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up:

    • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Deprotection:

    • Purify the crude N-Boc-phenylpiperazine by column chromatography on silica gel.

    • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add a strong acid (e.g., trifluoroacetic acid or HCl) to remove the Boc group.

    • Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture and extract the final product.

Key Mechanistic and Workflow Diagrams

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)(L₂)-X Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination HNR'R'' Ar-Pd(II)-NHR'R''(L2) [Ar-Pd(II)(L₂)-NHR'R'']⁺X⁻ Amine\nCoordination->Ar-Pd(II)-NHR'R''(L2) Deprotonation Deprotonation Ar-Pd(II)-NHR'R''(L2)->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)(L₂)-NR'R'' Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive\nElimination Ar-NR'R'' Reductive\nElimination->Pd(0)L2

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials & Solvents Start->Check_Reagents Check_Catalyst Evaluate Catalyst/Ligand System Check_Reagents->Check_Catalyst Reagents OK Success Yield Improved Check_Reagents->Success Impurity Found & Replaced Optimize_Base Optimize Base Choice & Stoichiometry Check_Catalyst->Optimize_Base System OK Check_Catalyst->Success New System Successful Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Base OK Optimize_Base->Success New Base Successful Inert_Atmosphere Ensure Strictly Inert Atmosphere Optimize_Temp->Inert_Atmosphere Temp OK Optimize_Temp->Success New Temp Successful Inert_Atmosphere->Success Atmosphere OK Inert_Atmosphere->Success Atmosphere Corrected

Caption: A stepwise workflow for troubleshooting low-yield reactions.

References

  • Opportunities and challenges for direct C–H functionalization of piperazines - BJOC. (n.d.). Beilstein-Institut. Retrieved February 7, 2024, from [Link]

  • Dudley, G. B., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 17(5), 1158–1161. [Link]

  • Ningbo Micro Circulation and Henbanes Medicine Inst. (2014). Preparation method of N-phenyl piperazine.
  • Neufeld, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 389-407. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2025). ResearchGate. [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine. (2004).
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Di Zanni, E., et al. (2023). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 20(5), e202201198. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (2025). ResearchGate. [Link]

Sources

Technical Guide: Overcoming Solubility Challenges of Piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


).

The Solubility Paradox: Introduction

Piperazine dihydrochloride presents a classic "solubility paradox" in synthesis and formulation. While the salt is extremely soluble in water (up to 1000 mg/mL), it is virtually insoluble in the non-polar organic solvents (DCM, Toluene, Hexanes) required for many subsequent derivatization reactions (e.g., amide couplings, sulfonylation).

This guide addresses the three most common support tickets we receive:

  • "It won't dissolve in my reaction solvent." (Wrong phase/form).

  • "The powder turned into a sticky brick." (Hygroscopicity management).

  • "I can't get it to precipitate out of water." (Common ion effect failures).

Solubility Matrix & Solvent Selection

Before attempting dissolution, verify your solvent system against the thermodynamic limits of the salt form.

Solubility Data Table
Solvent SystemSolubility RatingBehaviorApplication
Water High (~1000 mg/mL)Dissolves rapidly; exothermic.Aqueous reactions, stock solutions.[1]
Methanol ModerateSoluble, but significantly less than water.Recrystallization solvent.[2]
Ethanol Low/ModerateSparingly soluble at RT; soluble hot.Antisolvent for crystallization.[2]
DCM / Chloroform Insoluble Suspension only.Requires Free-Basing (See Module 3).
Diethyl Ether InsolubleInert.Washing impurities.[3]
DMSO HighSoluble.[4][5]Biological assays; difficult workup.

Visualizing the Workflow (Decision Logic)

Do not force the salt into an incompatible solvent. Use this logic tree to determine if you need to perform a "Salt Break" (Free-basing) before proceeding.

SolventLogic Start Start: Piperazine 2HCl Target Target Application? Start->Target Aqueous Aqueous Buffer / Media Target->Aqueous Biological/Polar Organic Organic Synthesis (e.g., Amide Coupling in DCM) Target->Organic Synthetic/Non-Polar Direct Direct Dissolution (Monitor pH) Aqueous->Direct Problem STOP: Salt is Insoluble Organic->Problem Solution Protocol A: Free-Basing (Convert to C4H10N2) Problem->Solution Required Step

Figure 1: Decision logic for solvent selection. Attempting to use the dihydrochloride salt directly in non-polar organic synthesis is the primary cause of solubility failure.

Critical Protocols

Protocol A: The "Salt Break" (Free-Basing)

Issue: You need to react piperazine in Dichloromethane (DCM) or Ethyl Acetate, but the dihydrochloride salt sinks to the bottom. Mechanism: You must neutralize the HCl counter-ions to restore the lipophilic character of the piperazine ring.

Step-by-Step:

  • Dissolution: Dissolve the Piperazine 2HCl in the minimum amount of water (approx. 1:1 w/v).

  • Basification: Slowly add 10M NaOH (or solid KOH pellets) while cooling on ice.

    • Target pH: >12. (Piperazine

      
       values are ~5.3 and ~9.7; you must exceed the second 
      
      
      
      ).
  • Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Chloroform .

    • Note: Diethyl ether is often too non-polar to extract piperazine efficiently. DCM is preferred.

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Evaporate solvent to yield Piperazine (free base) as a crystalline solid.[6]

    • Result: This solid is now soluble in organic solvents.

Protocol B: Recrystallization (Purification)

Issue: The salt is impure or colored. Mechanism: Exploiting the solubility differential between water (solvent) and ethanol (antisolvent).

  • Dissolve: Dissolve crude Piperazine 2HCl in hot water (minimum volume, ~90°C).

  • Filter: If insoluble particles remain, hot filter immediately.

  • Antisolvent Addition: While hot, slowly add warm Ethanol until a slight turbidity (cloudiness) persists.

  • Cooling: Allow the solution to cool slowly to Room Temperature, then refrigerate (4°C).

  • Isolation: Filter the white needles/plates and wash with cold ethanol.

Troubleshooting & FAQs

Q1: The powder has turned into a solid, sticky block. Is it ruined?

Answer: Likely not, but it has absorbed significant atmospheric water (Hygroscopicity).

  • Cause: Piperazine salts are deliquescent.

  • Fix: If precise stoichiometry is required, you cannot weigh the "wet" block accurately.

    • Option 1: Dry it in a vacuum oven at 60°C over

      
       overnight.
      
    • Option 2: Dissolve the entire block in water, measure the total volume, and use it as a stock solution (determine concentration via titration if necessary).

Q2: I added conc. HCl to precipitate the salt, but nothing happened.

Answer: You likely didn't add enough, or the solution is too dilute.

  • Mechanism (Common Ion Effect): Solubility product

    
    . Increasing 
    
    
    
    forces the equilibrium toward the solid salt.
  • Fix: The solution must be saturated. Evaporate half the solvent volume and add concentrated HCl dropwise. Cooling to 0°C is critical.

Q3: Can I use DMSO to solubilize the salt for organic reactions?

Answer: Technically yes, but proceed with caution.

  • Risk: While Piperazine 2HCl dissolves in DMSO, removing DMSO later is difficult (high boiling point). Furthermore, if your reagent requires a free amine (nucleophile), the protonated salt (ammonium form) in DMSO will be non-reactive . You must add a base (e.g., Triethylamine or DIPEA) to "free" the amine in situ, which generates triethylamine hydrochloride salts that may complicate purification.

Mechanistic Visualization: The Common Ion Effect

Why does adding HCl precipitate the salt?

CommonIon Pip Pip-H2 (Soluble) Solid Pip.2HCl (Solid) Pip->Solid Equilibrium Cl 2Cl- (Soluble) Cl->Solid Equilibrium Cl->Solid Shifts Equilibrium (Le Chatelier) Excess Add Excess HCl Excess->Cl Increases [Cl-]

Figure 2: The Common Ion Effect. Adding excess Chloride ions (via HCl) pushes the equilibrium to the right, forcing the soluble species into the solid phase.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8757, Piperazine dihydrochloride. Retrieved from [Link]

  • The Good Scents Company. Piperazine Dihydrochloride Safety and Data. Retrieved from [Link]

  • LibreTexts Chemistry. Common-Ion Effect in Solubility Equilibria. Retrieved from [Link][1][3][4][6][7][8][9][10][11][12]

Sources

Optimizing reaction conditions for N-arylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Arylation of Piperazine

Introduction: The Piperazine Challenge

Piperazine is a privileged scaffold in medicinal chemistry, present in a vast array of antipsychotics (e.g., Aripiprazole, Olanzapine) and antifungals. However, its dual-nitrogen functionality presents a classic competitive kinetics problem: Regioselectivity .

The most frequent support tickets we receive involve:

  • Bis-arylation: Uncontrollable formation of

    
    -diaryl piperazine.
    
  • Catalyst Deactivation: The "poisoning" effect of free amines on Pd centers.

  • Low Conversion: Incomplete reaction despite high catalyst loading.

This guide moves beyond "recipe following" to "system engineering," treating the reaction as a tunable network of competing rates.

Module 1: Controlling Regioselectivity (The Bis-Arylation Trap)

User Question: "I am using 1.0 equivalent of aryl halide and 1.1 equivalents of piperazine. I consistently get 20-30% bis-arylated byproduct. How do I stop this?"

Technical Insight: The distal nitrogen (N4) in mono-aryl piperazine remains highly nucleophilic because the electronic deactivation from the aryl group at N1 does not effectively propagate across the aliphatic ring. Statistically, as the concentration of mono-arylated product rises, it competes with the starting piperazine for the electrophile.

Troubleshooting Protocol:

StrategyMechanism of ActionImplementation
Stoichiometric Flooding Shifts probability favoring Ar-X collision with unsubstituted piperazine.Use 3.0–5.0 equiv of piperazine. Piperazine is cheap; your aryl halide is likely not.
Slow Addition Maintains low instantaneous concentration of the electrophile (Ar-X).Add Ar-X dropwise over 1-2 hours to a solution of piperazine and catalyst.
Boc-Protection Steric and electronic blocking of N1.Use

-Boc-piperazine.[1] Requires a deprotection step (TFA/DCM) but guarantees 100% mono-selectivity.
Flow Chemistry Precise control of mixing and stoichiometry in a plug-flow reactor.Pump Ar-X and Piperazine (5:1 ratio) through a heated coil reactor.

Decision Logic for Selectivity:

SelectivityLogic Start Start: Selectivity Issue IsSubstrateCheap Is Piperazine Cheap/Available? Start->IsSubstrateCheap UseExcess Use 5.0 equiv Piperazine (Wash out excess in workup) IsSubstrateCheap->UseExcess Yes IsProtectionViable Can you tolerate 2 extra steps? IsSubstrateCheap->IsProtectionViable No UseBoc Use N-Boc-Piperazine (Guaranteed Mono) IsProtectionViable->UseBoc Yes FlowChem Use Continuous Flow (Kinetic Control) IsProtectionViable->FlowChem No

Figure 1: Decision matrix for preventing bis-arylation based on substrate availability and workflow constraints.

Module 2: Catalyst & Ligand Selection (Buchwald-Hartwig)[2]

User Question: "My reaction stalls at 60% conversion. I'm using Pd(OAc)2 and BINAP. What's wrong?"

Technical Insight: Piperazine is a secondary amine that can bind tightly to Palladium, displacing weakly bound ligands and forming an inactive Pd-amine complex (Catalyst Poisoning). BINAP is often insufficient for sterically unhindered secondary amines like piperazine. You need bulky, electron-rich dialkylbiaryl phosphine ligands to facilitate the reductive elimination step and prevent amine binding.

Recommended Systems:

Substrate ClassRecommended LigandCatalyst PrecursorBaseSolvent
Standard Aryl Chlorides RuPhos [1]Pd(OAc)₂ or Pd₂(dba)₃NaOtBuToluene/Dioxane
Sterically Hindered BrettPhos [2]Pd-precatalysts (G3/G4)Cs₂CO₃t-Amyl Alcohol
Electron-Poor (Cheap) XantPhos Pd(OAc)₂K₃PO₄Dioxane

Critical Optimization Step: Switch to Precatalysts (e.g., RuPhos-Pd-G4). In situ generation of Pd(0) from Pd(II) sources can be inefficient with amine substrates.[2] Precatalysts ensure a defined 1:1 Pd:Ligand ratio and rapid initiation.

Module 3: Metal-Free SɴAr (The "Green" Alternative)

User Question: "I want to avoid heavy metals. Can I do this without Palladium?"

Technical Insight: If your aryl halide has an electron-withdrawing group (EWG) like -NO₂, -CN, -CF₃, or a pyridine nitrogen ortho/para to the halogen, you do not need Palladium. The reaction proceeds via Nucleophilic Aromatic Substitution (SɴAr).[3][4]

Protocol B: Optimized SɴAr Conditions

  • Solvent: DMSO or DMF (Polar aprotic is essential to solvate the intermediate Meisenheimer complex).

  • Base: DIPEA (Hünig's base) or K₂CO₃.

  • Temperature: 80–120 °C.

  • Troubleshooting: If the reaction is slow, add 10 mol% KI (Finkelstein reaction in situ) or use Microwave irradiation (150 °C for 10-20 min).

Standard Operating Procedures (SOPs)

Protocol A: Pd-Catalyzed Mono-Arylation (High Value Substrates)

Best for: Unactivated aryl chlorides/bromides where bis-arylation must be minimized without protection.

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%) to a reaction vial.

  • Solvent: Add anhydrous Toluene (0.5 M concentration). Stir 1 min to complex.

  • Substrates: Add Aryl Halide (1.0 equiv) and Piperazine (3.0 equiv) .

  • Base: Add NaOtBu (1.5 equiv).

  • Reaction: Seal and heat to 100 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Water (3x) .

    • Note: The excess piperazine is highly water-soluble and will wash away, leaving the mono-arylated product in the organic layer. This is the "self-purifying" advantage of the excess strategy.

Protocol B: Metal-Free SɴAr (Electron-Deficient)
  • Charge: Aryl Halide (1.0 equiv), Piperazine (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMSO (1.0 M).

  • Reaction: Heat to 100 °C. Monitor by LCMS.

  • Workup: Pour into crushed ice/water. The product often precipitates. Filter and wash with water.

Visualizing the Reaction Pathway

Understanding the kinetic competition is key to optimization.

ReactionPathway cluster_0 Phase 1: Desired Reaction cluster_1 Phase 2: Side Reaction Piperazine Piperazine (High Conc.) Mono Mono-Aryl Product (N-Ar-Pip) Piperazine->Mono Fast (k1) Excess Pip drives this ArX Ar-X ArX->Mono Bis Bis-Aryl Product (Ar-N-Pip-N-Ar) ArX->Bis Mono->Bis Slow (k2) Unless Ar-X excess

Figure 2: Kinetic pathway showing how high piperazine concentration suppresses the secondary reaction (k2) by consuming Ar-X via k1.

References

  • Maitro, G., et al. (2018). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Current Organic Synthesis.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Kashani, S. K., et al. (2019). "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv.

  • Lefebvre, V., et al. (2021).[4] "Copper-catalyzed N-arylation of amines with aryliodonium ylides in water." Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: 1-(3-Ethoxy-phenyl)-piperazine Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: 1-(3-Ethoxy-phenyl)-piperazine (1-3-EPP) Classification: Phenylpiperazine Derivative / GPCR Ligand Primary Application: Serotonergic (5-HT) and Adrenergic Receptor Pharmacology

This guide addresses the specific technical challenges associated with 1-(3-Ethoxy-phenyl)-piperazine . As a lipophilic phenylpiperazine, this compound presents distinct physicochemical hurdles—primarily solubility limits in aqueous buffers and high non-specific binding (NSB)—that can distort in vitro data.

The following protocols and troubleshooting logic are designed to ensure data integrity in binding and functional assays.

Module 1: Solubility & Stock Preparation

Status: Critical Common Symptom: "Compound precipitates upon addition to assay buffer" or "Inconsistent concentration-response curves."

Technical Insight

The ethoxy substituent on the phenyl ring increases lipophilicity (LogP ~2.5–3.0) compared to methoxy or chloro analogs. While the piperazine nitrogen is basic (pKa ~9.0), the free base is poorly soluble in water. Even the hydrochloride salt can precipitate in high-salt buffers (PBS/HBSS) if the DMSO concentration is too low or mixing is too rapid.

Troubleshooting FAQ

Q: My 10 mM stock in DMSO is clear, but it clouds up when I dilute it into the assay buffer. Why? A: This is "crash-out" precipitation. The hydrophobic ethoxy-phenyl tail drives aggregation when the solvent environment shifts rapidly from organic (DMSO) to aqueous.

  • Immediate Fix: Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an Intermediate Dilution Step .

  • Protocol: See Figure 1 below.

Q: Can I store the diluted working solution? A: No. Phenylpiperazines in aqueous solution at low concentrations (<1 µM) adhere rapidly to plastic (polystyrene/polypropylene). Prepare working solutions immediately before use.

Data Visualization: Solubilization Workflow

The following diagram illustrates the correct stepwise dilution method to prevent precipitation and maximize recovery.

SolubilizationWorkflow cluster_warning CRITICAL CHECKPOINT Solid Solid Compound (Store -20°C, Desiccated) DMSO_Stock Master Stock (10 mM in 100% DMSO) Solid->DMSO_Stock Dissolve & Vortex Inter_Plate Intermediate Plate (100x Final Conc. in 100% DMSO) DMSO_Stock->Inter_Plate Serial Dilution (in DMSO) Final_Well Final Assay Well (1% DMSO Final) Inter_Plate->Final_Well Transfer 1 µL (Rapid Dispersion) Assay_Buffer Assay Buffer (Pre-warmed 37°C) Assay_Buffer->Final_Well Add 99 µL

Figure 1: Stepwise dilution strategy. Maintaining the compound in 100% DMSO until the final transfer minimizes the "aqueous time" where precipitation or adsorption can occur.

Module 2: Non-Specific Binding (NSB) & Assay Interference

Status: High Risk Common Symptom: "IC50/EC50 values shift right (lower potency) between runs" or "High background in fluorescence assays."

Technical Insight

1-(3-Ethoxy-phenyl)-piperazine is a "sticky" molecule. It partitions into plastic microplate walls and lipid membranes. In filter-binding assays (radioligand), it can bind to glass fiber filters (GF/B or GF/C), mimicking specific receptor binding.

Troubleshooting FAQ

Q: I see high background counts in my radioligand binding assay. Is it the filter? A: Likely. Phenylpiperazines bind to untreated glass fibers.

  • Solution: Pre-soak filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour before harvesting. This neutralizes the negative charge of the glass fiber, repelling the positively charged piperazine nitrogen [1].

Q: My EC50 is 100 nM in glass vials but 500 nM in plastic plates. Why? A: You are losing free compound to the plastic walls.

  • Solution: Add 0.01% BSA (Bovine Serum Albumin) or 0.005% Tween-20 to your assay buffer. This "coats" the hydrophobic surfaces and keeps the 1-3-EPP in solution.

Q: Does this compound interfere with TR-FRET or fluorescence polarization? A: Phenylpiperazines can exhibit intrinsic fluorescence or quench signals if oxidized.

  • Validation Step: Run a "Compound Only" control (no fluorophore) to check for autofluorescence at your excitation wavelength (usually 320-360 nm for UV-excited assays).

Comparative Data: Additive Compatibility
AdditiveCompatibility with 1-3-EPPPurposeRecommendation
DMSO HighSolventMax 1% (Cell-based), Max 5% (Enzymatic)
BSA ModerateReduces NSBUse Fatty-Acid Free BSA (0.01 - 0.1%)
Tween-20 HighReduces NSBUse 0.005% - 0.01% (Avoid >0.05% in cell assays)
PEI HighFilter BlockingEssential for Radioligand Binding (0.3%)
DTT LowReducing AgentAvoid if possible; can affect receptor disulfides

Module 3: Functional Pharmacology (GPCR Pathways)

Status: Application Specific Context: 1-(3-Ethoxy-phenyl)-piperazine is often screened against 5-HT (Serotonin) or Adrenergic receptors.

Technical Insight

This molecule often acts as a partial agonist or antagonist depending on the specific receptor subtype (e.g., 5-HT1A vs 5-HT2A). In functional assays (cAMP or Calcium flux), "silent" antagonism can be missed if not run in competition mode.

Signaling Pathway Visualization

The diagram below details the G-protein coupling pathways relevant to this compound class, highlighting where the signal is measured.

GPCR_Pathway cluster_readout Assay Detection Points Receptor GPCR (5-HT / Adrenergic) Target for 1-(3-EP)P Gi Gi/o Protein (5-HT1A) Receptor->Gi Agonist Binding Gq Gq Protein (5-HT2A / Alpha-1) Receptor->Gq Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces IP3 IP3 / DAG PLC->IP3 Ca Calcium Flux (Increase) IP3->Ca ER Release

Figure 2: Dual signaling possibilities. 1-(3-EP)P may inhibit cAMP (via Gi) or stimulate Calcium (via Gq) depending on the receptor subtype. Ensure your assay readout matches the predicted coupling.

Troubleshooting FAQ

Q: The compound shows no activity in Agonist mode. Is it inactive? A: Not necessarily. It might be an Antagonist .[1]

  • Action: Run an "Antagonist Mode" assay. Pre-incubate cells with 1-(3-Ethoxy-phenyl)-piperazine for 15 minutes, then challenge with a known reference agonist (e.g., Serotonin). If the reference agonist's response is blunted, your compound is an antagonist [2].

Q: My calcium flux signal is very transient (peaks and drops instantly). A: This is typical for Gq-coupled GPCRs.

  • Optimization: Ensure you are injecting the compound during measurement (kinetic read) rather than incubating offline. The calcium spike occurs within seconds.

Module 4: Stability & Storage

Status: Maintenance

Q: The powder has turned slightly yellow. Is it compromised? A: Phenylpiperazines are susceptible to oxidation at the secondary amine or the ether linkage upon light/air exposure.

  • Verdict: If the yellowing is slight, check purity via LC-MS. If purity is <95%, discard.

  • Prevention: Store solid at -20°C under desiccated conditions. Store DMSO stocks at -80°C and avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Filter Binding Assays. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • IUPHAR/BPS Guide to Pharmacology. Serotonin Receptor Physiology and Pharmacology. Available at: [Link][2][3][4]

Sources

Technical Support Center: Stabilizing 1-(3-Ethoxy-phenyl)-piperazine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Ethoxy-phenyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on preventing the degradation of your valuable samples. My goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to make informed decisions in your laboratory.

Introduction: The Challenge of Phenylpiperazine Stability

This guide will provide a structured approach to sample handling, from receipt to long-term storage, and offer troubleshooting solutions for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My 1-(3-Ethoxy-phenyl)-piperazine solution has turned a yellowish or brownish color. What does this mean and is the sample still usable?

A: A change in color from clear or white to yellow or brown is a common indicator of oxidative degradation. The piperazine ring and the ethoxy-phenyl group are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants. While a slight discoloration may not significantly impact purity for some initial screening applications, it is a clear sign of degradation and the sample should not be used for quantitative analysis or in late-stage drug development without re-purification and characterization. For critical applications, it is always best to use a fresh, pure sample.

Q2: I've observed unexpected peaks in my HPLC/GC-MS analysis. Could these be degradation products?

A: Yes, the appearance of new peaks is a strong indication of degradation. Common degradation pathways for piperazine derivatives include N-oxidation, ring-opening reactions, and modifications to the phenyl ring. Forced degradation studies on similar compounds have shown the formation of various byproducts under oxidative and thermal stress[2][3]. To confirm if the new peaks are degradants, you can perform a forced degradation study on a known pure sample (see Protocol 1) and compare the resulting chromatograms.

Q3: What are the ideal short-term and long-term storage conditions for 1-(3-Ethoxy-phenyl)-piperazine?

A: Based on stability studies of related piperazine compounds, the following storage conditions are recommended to minimize degradation.[1]

Storage ConditionDurationTemperatureAtmosphereLightContainer
Short-Term < 30 days2-8°C (Refrigerated)Inert Gas (Argon or Nitrogen)Amber Vial (Protected from light)Tightly Sealed
Long-Term > 30 days-20°C or -80°C (Frozen)Inert Gas (Argon or Nitrogen)Amber Vial (Protected from light)Tightly Sealed

Rationale: Storing samples at room temperature should be avoided as it significantly accelerates degradation[1]. Freezing is recommended for long-term storage to slow down chemical reactions. An inert atmosphere is crucial to prevent oxidation, and protection from light is necessary to avoid photodegradation.[4][5][6]

Q4: Which solvents are best for dissolving and storing 1-(3-Ethoxy-phenyl)-piperazine?

A: The choice of solvent can significantly impact stability. Aprotic solvents are generally preferred over protic solvents for long-term storage, as protic solvents can participate in degradation reactions.

  • Recommended: Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) - for short-term use and analytical sample preparation. For long-term storage in solution, consider preparing aliquots in a high-purity aprotic solvent and storing them under an inert atmosphere at -80°C.

  • Use with Caution: Methanol, Ethanol - While commonly used for sample preparation, alcohols can potentially react with the compound over time, especially in the presence of impurities.[7]

  • Avoid: Water, especially if not pH-controlled and deoxygenated. Aqueous solutions can facilitate hydrolysis and oxidation.

Q5: How can I be sure my sample is pure before starting an experiment?

A: Always verify the purity of a new batch of 1-(3-Ethoxy-phenyl)-piperazine and periodically check the purity of stored samples. The recommended analytical methods for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities and degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to identify and quantify impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Sample Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.1. Discard the sample if purity is critical. 2. For future samples, ensure storage under an inert atmosphere (argon or nitrogen) in amber vials.[4][5][6] 3. Prepare solutions fresh whenever possible.
Appearance of New Peaks in Chromatography Sample degradation (oxidative, thermal, or hydrolytic).1. Confirm the identity of new peaks using MS or NMR. 2. Perform a forced degradation study (Protocol 1) to identify potential degradants. 3. Review and optimize storage and handling procedures.
Poor Reproducibility of Experimental Results Inconsistent sample purity due to ongoing degradation.1. Re-qualify the purity of your stock solution before each experiment. 2. Prepare fresh working solutions from a solid sample stored under optimal conditions. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Loss of Potency or Activity Degradation of the active compound.1. Quantify the concentration of your stock solution using a validated HPLC method with a fresh reference standard. 2. If degradation is confirmed, obtain a new, pure batch of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the sample under controlled stress conditions to generate and identify potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of 1-(3-Ethoxy-phenyl)-piperazine in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[2]
  • Thermal Degradation: Place a solid sample in an oven at 105°C for 48 hours. Dissolve in acetonitrile for analysis.[9]
  • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, by HPLC-UV/MS or GC-MS.
  • Compare the chromatograms to identify new peaks corresponding to degradation products. The mass spectrometry data will aid in the structural elucidation of these new species.
Protocol 2: Routine Purity Assessment by HPLC

This protocol provides a general method for the routine monitoring of sample purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a concentration of approximately 0.5 mg/mL.

Visualizing Degradation and Prevention

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of 1-(3-Ethoxy-phenyl)-piperazine.

cluster_stressors Environmental Stressors cluster_compound 1-(3-Ethoxy-phenyl)-piperazine cluster_degradation Degradation Products Oxygen (Air) Oxygen (Air) Degradants Oxidized Products Ring-Opened Species Photodegradants Hydrolyzed Products Oxygen (Air)->Degradants Oxidation Light (UV/Visible) Light (UV/Visible) Light (UV/Visible)->Degradants Photodegradation Heat Heat Heat->Degradants Thermal Degradation Moisture/pH Moisture/pH Moisture/pH->Degradants Hydrolysis Compound 1-(3-Ethoxy-phenyl)-piperazine (Stable Form)

Caption: Key environmental stressors leading to sample degradation.

Workflow for Ensuring Sample Integrity

This workflow outlines the critical steps from receiving the compound to its use in experiments.

A Receive Compound B Initial Purity Assessment (HPLC, GC-MS, NMR) A->B C Store Under Optimal Conditions (-20°C/-80°C, Inert Gas, Dark) B->C D Prepare Fresh Solutions C->D F Periodic Purity Check of Stored Sample C->F For long-term storage E Use in Experiment D->E F->D G Discard if Purity is Compromised F->G

Caption: A workflow for maintaining the integrity of your samples.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC. Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Analytical Methods - A novel method for the chemical characterisation of street samples of piperazines. Royal Society of Chemistry. Available at: [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. Available at: [Link]

  • Analytical Methods - A simple, sensitive and specific colour test for the detection of piperazines in seized illicit materials. OPUS at UTS. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. ScienceDirect. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Available at: [Link]

  • Piperazine. AERU - University of Hertfordshire. Available at: [Link]

Sources

Technical Support Center: Phenylpiperazine Compound Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpiperazine compounds. This guide is designed to provide practical, in-depth answers to common challenges encountered during the discovery and optimization process, with a core focus on mitigating off-target effects. My approach is to explain the fundamental principles behind the troubleshooting steps, ensuring you can make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: My phenylpiperazine compound shows high affinity for its intended target, but I'm observing unexpected physiological effects in my cellular assays. What's the likely cause?

This is a classic challenge rooted in the inherent promiscuity of the phenylpiperazine scaffold. While you have confirmed on-target activity, the unexpected effects are likely due to one or more off-target interactions. The arylpiperazine structure is considered a "privileged scaffold" because it can be recognized by a wide range of aminergic G-protein coupled receptors (GPCRs).[1]

Common off-target families for phenylpiperazine compounds include:

  • Serotonergic (5-HT) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Adrenergic (α) receptors (e.g., α1A, α1D, α2A)

  • Dopaminergic (D) receptors (e.g., D2, D3)

  • Ion Channels , most notably the hERG potassium channel, which is a critical cardiotoxicity liability.[2][3]

The first step is to systematically identify these unintended interactions.

Q2: How should I structure my experimental plan to identify these unknown off-target interactions efficiently?

A tiered, systematic screening approach is the most resource-effective strategy. Avoid the temptation to test random individual targets. Instead, follow a funnel-down approach.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Medicinal Chemistry & In Silico Analysis A Primary Hit Compound B Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) A->B Submit for Screening C Analyze Panel Data (Identify hits, e.g., >50% inhibition) B->C D Dose-Response Binding Assays (Determine Ki for specific off-targets) C->D Follow-up on Hits E Functional Assays (e.g., Calcium Flux, cAMP) D->E Test Confirmed Off-Targets F Determine Functional Activity (Agonist, Antagonist, Inverse Agonist?) E->F G Structure-Activity Relationship (SAR) Analysis F->G H In Silico Modeling (Docking, Pharmacophore) G->H I Synthesize & Test New Analogs H->I

Caption: Tiered workflow for identifying and mitigating off-target effects.
  • Start Broad: Use a commercial off-target binding panel. Services like the Eurofins SafetyScreen44 or CNS Safety Panel provide a cost-effective way to screen your compound against ~40-100 common off-targets in standardized radioligand binding assays.[4][5][6] This gives you a wide, unbiased view of potential liabilities.

  • Confirm and Quantify: For any significant "hits" from the broad screen (typically >50% inhibition at a single concentration), perform follow-up concentration-response binding assays to determine the inhibition constant (Ki). This quantifies the affinity of your compound for the off-target.

  • Assess Functional Activity: A high binding affinity doesn't always translate to a problematic physiological effect. The crucial next step is to run a functional assay for the confirmed off-targets.[7] Does your compound act as an agonist, antagonist, or inverse agonist at this receptor? An antagonist might be benign, whereas a potent agonist could explain your unexpected cellular phenotype.

Troubleshooting Guide: Medicinal Chemistry & SAR

Q3: My compound has high affinity for α1-adrenergic receptors, but my primary target is a 5-HT receptor. How can I chemically modify my molecule to improve selectivity?

This is a frequent challenge due to structural similarities in the binding pockets of aminergic receptors. However, subtle differences can be exploited. Structure-Activity Relationship (SAR) studies are key.[8][9][10]

Key Principles for Driving Serotonergic Selectivity over Adrenergic:

  • Aryl Group Substitution: The pattern of substitution on the phenyl ring of the phenylpiperazine is critical.

    • For 5-HT1A Affinity: Ortho-substituents on the phenyl ring are often favored. For example, an o-methoxyphenyl group is a classic motif for high 5-HT1A affinity.

    • For α1 Affinity: SAR studies have shown that 2,6-disubstitution (e.g., 2,6-dimethyl) on a phenoxypropyl linker attached to the piperazine can confer high α1 affinity and antagonism.[11] Modifying or removing such patterns can reduce α1 activity.

  • Piperazine Linker: The nature of the linker connecting the piperazine to the rest of the molecule influences receptor fit. Altering the length and rigidity of this linker can dissociate affinities.

  • Terminal Group: The chemical nature of the terminal part of the molecule (the end opposite the phenylpiperazine) is a major driver of selectivity. Exploring different heterocyclic groups or bulky substituents here can disrupt binding at the α1 receptor while maintaining or improving it at the 5-HT target.

Troubleshooting Workflow:

G start High α1 Off-Target Affinity Identified sar_analysis SAR Analysis Examine aryl substitutions and linker properties of known α1 vs. 5-HT ligands start->sar_analysis mod_aryl Modify Aryl Group? sar_analysis->mod_aryl Identify Key Interactions mod_linker Modify Linker? mod_aryl->mod_linker Yes mod_aryl->mod_linker No mod_terminal Modify Terminal Group? mod_linker->mod_terminal Yes mod_linker->mod_terminal No synth_test Synthesize & Test New Analogs mod_terminal->synth_test Yes mod_terminal->synth_test No

Caption: Medicinal chemistry decision workflow for improving selectivity.
Q4: My compound is flagging for hERG inhibition. What are the common structural alerts and mitigation strategies?

hERG liability is a major reason for compound attrition and must be addressed early. The hERG channel's binding pocket is notoriously large and promiscuous, accommodating a wide variety of chemical structures.[3]

Common hERG Pharmacophore Features:

  • Basic Center: A positively ionizable nitrogen (like the one in the piperazine ring) is a primary binding feature.

  • Hydrophobicity: High lipophilicity (high cLogP) is strongly correlated with hERG binding. The compound needs to access the binding site within the channel pore.

  • Aromatic/Hydrophobic Groups: Aromatic rings that can engage in π-stacking interactions with key residues (Y652, F656) in the pore are common.[12]

Medicinal Chemistry Mitigation Strategies:

  • Reduce Lipophilicity (cLogP): This is the most effective strategy. Replace hydrophobic groups with more polar ones. For example, change a phenyl ring to a more polar pyridine ring or add polar substituents (e.g., hydroxyl, amide).

  • Lower Basicity (pKa): Attenuate the pKa of the basic nitrogen on the piperazine ring. A pKa > 7.5 is often a liability. Introducing electron-withdrawing groups near the basic center can lower its pKa, reducing the proportion of the protonated species at physiological pH.

  • Introduce Steric Hindrance: Design analogs that are sterically hindered from adopting the optimal conformation for hERG binding. Adding a bulky group near the basic nitrogen can disrupt key interactions.

  • Create Zwitterions: Introducing an acidic functional group (like a carboxylic acid) elsewhere in the molecule can create a zwitterion, which often has dramatically reduced hERG affinity.[13]

Data Interpretation & Case Study

Q5: Can you provide an example of an off-target profile for a known phenylpiperazine drug?

Trazodone is an excellent case study. It is an antidepressant of the SARI (serotonin antagonist and reuptake inhibitor) class.[14] Its clinical effects are a composite of its interactions with multiple targets. Examining its binding affinities (Ki values) reveals why a simple "on-target" view is insufficient.

TargetBinding Affinity (Ki, nM)Primary Role/Effect
5-HT2A Receptor 1 - 20 Antagonism (Primary therapeutic effect)
α1-Adrenergic Receptor ~30 Antagonism (Contributes to sedation, orthostatic hypotension)
H1 Histamine Receptor ~50 Antagonism (Contributes to sedation)
Serotonin Transporter (SERT) 160 - 280 [15]Inhibition (Antidepressant effect)
5-HT1A Receptor ~70 Partial Agonism
5-HT2C Receptor ~40 Antagonism
α2-Adrenergic Receptor ~300 Antagonism
(Data synthesized from multiple sources, including references[15][16][17]. Values are approximate and can vary between studies.)

This profile illustrates polypharmacology. The desired antidepressant effect comes from 5-HT2A antagonism and SERT inhibition, but the common side effect of sedation is directly explained by potent off-target activity at α1-adrenergic and H1 histamine receptors. This table demonstrates the critical need to quantify affinity across a range of targets to build a complete picture of a compound's biological activity.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of a test compound for a specific GPCR by measuring its ability to compete with a known radioligand.

Objective: To calculate the Ki of a test compound at a specific receptor.

Materials:

  • Cell Membranes: From a cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: Serial dilutions in assay buffer or DMSO.

  • Non-specific Determinand: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Plates: Standard or deep-well.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Manifold/Cell Harvester.

  • Scintillation Fluid & Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize gently and dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold assay buffer. Keep on ice.

  • Plate Setup:

    • Total Binding Wells: Add 50 µL assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific determinand.

    • Test Compound Wells: Add 50 µL of each concentration of the serially diluted test compound.

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Reaction Initiation: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction. The final volume is 250 µL.

  • Incubation: Incubate the plate for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) with gentle agitation. This step must be long enough to reach equilibrium.[18]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the pre-soaked filter mat using a cell harvester.[19] Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting: Dry the filter mat completely. Add scintillation fluid and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.[19]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.[15]

References

  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PMC - NIH. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition. PubMed. [Link]

  • Structure activity Relationship (SAR) of alpha 1 receptor antagonist. YouTube. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. [Link]

  • Quantitative structure–activity relationship study of new potent and selective antagonists at the 5-HT1A and adrenergic α1d receptors: Derivatives of spiroethyl phenyl(substituted)piperazine. Taylor & Francis Online. [Link]

  • Editorial: New approaches for the discovery of GPCR ligands. PMC - NIH. [Link]

  • Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. [Link]

  • SafetyScreen44 Panel. Eurofins. [Link]

  • Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. NIH. [Link]

  • Fragment-based design of selective GPCR ligands guided by free energy simulations. PMC. [Link]

  • Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. PubMed Central. [Link]

  • Affinities (K i , nM) of trazodone at various binding sites. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • In silico siRNA Off Target Predictions: What Should We Be Looking For?. Oligonucleotide Therapeutics Society. [Link]

  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed. [Link]

  • New paradigms in GPCR drug discovery. PMC - NIH. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • CNS SafetyScreen panel. Eurofins Discovery. [Link]

  • PREDICTION OF DRUGS' SIDE EFFECTS IN SILICO. MMSL. [Link]

  • Editorial: New approaches for the discovery of GPCR ligands. Frontiers. [Link]

  • (PDF) Synthesis, α-adrenoceptors affinity and α 1- adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. ResearchGate. [Link]

  • Rational drug design targeting G-protein-coupled receptors: ligand search and screening (review). Regional Anesthesia and Acute Pain Management. [Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]

  • Attempting to Increase the Effectiveness of the Antidepressant Trazodone Hydrochloride Drug Using π-Acceptors. MDPI. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Predictive in silico off-target profiling in drug discovery. PubMed. [Link]

  • Influence of Genetic Polymorphisms on the Pharmacokinetics of Trazodone Hydrochloride: A Scoping Review and Future Perspective. PubMed. [Link]

  • adrenoceptor antagonistic properties of some 1,4-substit. Ingenta Connect. [Link]

  • webinar recording: How to design selective ligands for highly conserved binding sites. Cresset. [Link]

  • (PDF) Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: A case study in an industrial setting. ResearchGate. [Link]

  • GPCR Based Drug Discovery. MDPI. [Link]

  • 5-HT1A RECEPTOR. Multispan, Inc. [Link]

  • Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. PubMed. [Link]

  • Eurofins Panlabs Safety Screening Webinar. YouTube. [Link]

  • Characterization of trazodone metabolic pathways and species-specific profiles. PMC. [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. MDPI. [Link]

  • hERG activity. Cambridge MedChem Consulting. [Link]

  • Enhanced In - Silico drug discovery analysis of publication. YouTube. [Link]

  • Eurofins Discovery Safety Pharmacology Portfolio. YouTube. [Link]

Sources

Technical Support Center: Purity Assurance for 1-(3-Ethoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Ethoxy-phenyl)-piperazine (CAS: 205584-83-8 for free base; often supplied as Hydrochloride salt) is a critical pharmacophore in the synthesis of serotonin receptor ligands and adrenergic agents. Because the piperazine nitrogen is a nucleophilic handle often used in subsequent coupling reactions (e.g., Buchwald-Hartwig or S_NAr), the purity of this intermediate is paramount. Impurities such as unreacted piperazine or bis-aryl byproducts can poison metal catalysts or lead to difficult-to-separate mixtures in downstream steps.

This guide provides a self-validating analytical framework to confirm the identity and purity of this compound.

Module 1: HPLC-UV/MS Purity Profiling

The Challenge: Phenylpiperazines are basic amines. On standard C18 silica columns, they interact with residual silanols, causing severe peak tailing that masks impurities.

The Solution: Use a "High-pH" or "Ion-Pairing" strategy to suppress these interactions.

Recommended Protocol: Acidic Mobile Phase with Ion Pairing

This method is compatible with LC-MS (Electrospray Ionization) and provides sharp peak shapes.

ParameterSpecification
Column C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA for UV-only work)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 40°C (Essential to reduce viscosity and improve mass transfer)
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Piperazine backbone)
Injection 5 µL (0.5 mg/mL in Water:MeCN 90:10)
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute salts/piperazine)
15.095Linear Gradient
18.095Wash (Elute bis-aryl dimers)
18.15Re-equilibration
23.05End
Troubleshooting FAQ: HPLC

Q: I see a broad fronting peak at the void volume. What is it? A: This is likely unreacted piperazine . It is highly polar and does not retain well on C18 under acidic conditions. To quantify it, switch to a HILIC column or use a high-pH buffer (Ammonium Bicarbonate, pH 10) if your column is resistant.

Q: There is a small impurity eluting after the main peak. Is it an isomer? A: It is most likely the bis-substituted impurity (1,4-bis(3-ethoxyphenyl)piperazine). If the synthesis involved reacting 1-bromo-3-ethoxybenzene with piperazine, the secondary amine product can react again. This impurity is more lipophilic and will elute later.

Module 2: Structural Confirmation via 1H-NMR

The Challenge: Distinguishing between the free base and the Hydrochloride (HCl) salt, and confirming the ethoxy regiochemistry.

The Solution: Analyze the chemical shifts of the protons alpha to the nitrogen.

Key Diagnostic Signals (in DMSO-d6)
MoietyProton TypeApprox.[1][2] Shift (ppm)MultiplicityInterpretation
Ethoxy -OCH₂CH~1.30Triplet (3H)Terminal methyl of ethoxy group.
Ethoxy -OCH ₂CH₃~4.00Quartet (2H)Methylene attached to oxygen.
Piperazine N-CH ₂ (Aryl side)~3.10 - 3.40Multiplet (4H)Deshielded by phenyl ring.
Piperazine N-CH ₂ (Amine side)~2.80 - 3.00 (Base)~3.20 (Salt)Multiplet (4H)Critical Check: In HCl salts, these shift downfield due to protonation.
Aromatic Ar-H 6.4 - 7.2Multiplet (4H)Look for the 1,3-substitution pattern (singlet-like, doublet, triplet, doublet).
Troubleshooting FAQ: NMR

Q: My integration for the ethoxy group is correct (3:2), but the piperazine region is messy. A: You likely have the HCl salt . The ammonium protons (NH₂⁺) often broaden and exchange with water in DMSO, obscuring the alpha-protons. Add a drop of D₂O to the tube and shake. The NH peaks will disappear, and the CH₂ multiplets typically sharpen.

Q: I see a triplet at 1.05 ppm and a quartet at 3.4 ppm. A: This is Ethanol residue. Recrystallization is often done in EtOH. Ensure you dry the sample under high vacuum (50°C, <5 mbar) for 12 hours.

Module 3: Purity Validation Workflow

Use this logic flow to determine if your batch is ready for the next synthetic step.

PurityValidation Start Sample: 1-(3-Ethoxy-phenyl)-piperazine Visual Visual Inspection (White/Off-white Solid vs. Oil) Start->Visual Solubility Solubility Check (Water vs. DCM) Visual->Solubility HPLC HPLC-UV/MS Analysis (Gradient Method) Solubility->HPLC If soluble in Water -> Likely Salt If soluble in DCM -> Likely Base Decision1 Purity > 98%? HPLC->Decision1 NMR 1H-NMR (DMSO-d6) Decision2 Salt Stoichiometry Confirmed? NMR->Decision2 Decision1->NMR Yes Fail_Recryst Action: Recrystallize (EtOH/Et2O or iPrOH) Decision1->Fail_Recryst No (<98%) Fail_Base Action: Free Base Extraction (NaOH -> DCM) Decision2->Fail_Base Wrong Form Pass PASS: Release for Synthesis Decision2->Pass Correct Form Fail_Recryst->HPLC Retest Fail_Base->NMR Retest

Figure 1: Decision tree for validating the purity and salt-form of the target intermediate.

References

  • Cayman Chemical. (2024).[3] 1-(3-Chlorophenyl)piperazine (hydrochloride) Safety Data Sheet. Link (Used as surrogate for physical handling and safety data of phenylpiperazine salts).

  • National Institutes of Health (NIH). (2005). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link (Authoritative source for HPLC/GC separation of piperazine derivatives).

  • Sigma-Aldrich. (2023). NMR Chemical Shifts of Common Impurities. Link (Standard reference for solvent impurity identification).

  • ChemicalBook. (2023). 1-(3-Ethoxyphenyl)piperazine dihydrochloride Product Properties. Link (Physical property data).

Sources

Avoiding side reactions in the synthesis of 1-(3-Ethoxy-phenyl)-piperazine

[1]

Executive Summary: The Synthetic Landscape

The synthesis of 1-(3-Ethoxy-phenyl)-piperazine (CAS: 20058-29-3) presents a classic chemoselectivity challenge.[1] The target molecule consists of a piperazine ring attached to a meta-ethoxyphenyl group.[1] The presence of the ethoxy group (


This guide addresses the two primary synthetic routes:

  • Method A (Modern Standard): Palladium-Catalyzed Buchwald-Hartwig Amination.[1]

  • Method B (Classical/Industrial): Cyclization of 3-Ethoxyaniline with Bis(2-chloroethyl)amine.[1]

Module 1: Critical Decision Matrix

Before troubleshooting, ensure you are using the correct route for your available resources and purity requirements.

RouteSelectionStartStart: Select Synthesis RouteQ1Is the starting material1-bromo-3-ethoxybenzene?Start->Q1Q2Is the starting material3-ethoxyaniline?Q1->Q2NoRouteAMethod A: Buchwald-Hartwig(High Purity, High Cost)Q1->RouteAYesQ2->StartNo (Source Precursors)RouteBMethod B: N-Alkylation Cyclization(Lower Cost, Risk of Tars)Q2->RouteBYes

Figure 1: Decision matrix for selecting the synthetic pathway based on starting material availability.

Module 2: Troubleshooting Method A (Buchwald-Hartwig)

Context: Reacting 1-bromo-3-ethoxybenzene with piperazine using a Pd catalyst.

Issue 1: The "Bis-Aryl" Impurity

Symptom: LCMS shows a large peak corresponding to


1Root Cause:1

Technical Guidance:

  • The Stoichiometry Rule: Never use a 1:1 ratio. You must use a large excess of piperazine (3.0 to 5.0 equivalents) to statistically favor mono-arylation.[1] The unreacted piperazine is water-soluble and easily removed during aqueous workup.[1]

  • Ligand Selection: Use bulky, monodentate phosphine ligands or specific bidentate ligands that create a steric environment around the Pd center, discouraging the entry of the bulky mono-arylated product.

    • Recommended:BINAP or BrettPhos .[1]

    • Avoid: Simple

      
       (poor selectivity).[1]
      
Issue 2: Catalyst Deactivation (Black Precipitate)

Symptom: Reaction stalls; palladium black precipitates out.[1] Root Cause: Oxidation of the phosphine ligand or insufficient stabilization of the

Technical Guidance:
  • Oxygen Exclusion: This reaction is strictly anaerobic.[1] Sparge solvents with Argon for 20 minutes.[1]

  • Base Choice: Strong bases like

    
     are common but can be incompatible with sensitive substrates.[1] For this substrate, 
    
    
    or
    
    
    in dioxane/toluene are milder and effective.[1]

Module 3: Troubleshooting Method B (Cyclization)

Context: Reacting 3-ethoxyaniline with bis(2-chloroethyl)amine hydrochloride (nitrogen mustard analog).

Issue 3: "Sticky" Tars and Low Yields

Symptom: The reaction mixture turns into a black, viscous oil that is difficult to purify. Root Cause: Uncontrolled polymerization.[1] The "nitrogen mustard" intermediate is highly reactive and can alkylate the aniline at the wrong position or polymerize with itself.

Technical Guidance:

  • Solvent & Temperature: This reaction requires high temperatures to overcome the activation energy for cyclization but must be controlled.

    • Protocol: Use n-Butanol or Diglyme at reflux.[1]

  • Dilution: Run the reaction under dilute conditions (0.1 M) to favor intramolecular cyclization (ring closing) over intermolecular polymerization.

  • Base Addition: Do not dump the base. Add the base (e.g.,

    
    ) slowly to keep the concentration of the free base nitrogen mustard low.
    

Module 4: The "Hidden" Side Reaction (Ether Cleavage)

Symptom: Appearance of a polar impurity (phenol derivative). Root Cause: The ethoxy ether bond is stable to base but sensitive to strong Lewis acids or harsh acidic conditions (e.g.,



Prevention Strategy:

  • Avoid Lewis Acids: Do not use

    
     or 
    
    
    if you are attempting alternative Friedel-Crafts routes.[1]
  • Workup Caution: If generating the

    
     salt of the final product, use anhydrous 
    
    
    in ether/dioxane at
    
    
    . Do not boil the product in concentrated aqueous acid.

Visualizing the Competing Pathways

SideReactionsSMPiperazine + Aryl HalideMonoTarget Product(Mono-arylated)SM->Mono Pd(0), Ligand Controlled StoichiometryBisImpurity: Bis-arylated(Dimer)Mono->Bis Excess Aryl Halide Poor Ligand ChoicePhenolImpurity: Phenol(Ether Cleavage)Mono->Phenol Strong Acid/Heat (De-ethylation)

Figure 2: Pathway analysis showing the primary target versus competing side reactions (Bis-arylation and De-ethylation).[1]

Standardized Protocol: Pd-Catalyzed Synthesis (Recommended)[1][2]

This protocol is self-validating; the use of excess piperazine and specific workup ensures the removal of the most common impurities.

Reagents:

  • 1-Bromo-3-ethoxybenzene (1.0 equiv)[1]

  • Piperazine (4.0 equiv) — Critical for preventing bis-arylation[1][2]

  • 
     (1 mol%)
    
  • BINAP (2 mol%)[1][2]

  • 
     (1.4 equiv)[1][2]
    
  • Toluene (anhydrous, sparged)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add piperazine,

    
    , BINAP, and 
    
    
    to a reaction vessel.
  • Solvate: Add anhydrous Toluene. Stir for 5 mins to pre-complex the catalyst.

  • Initiate: Add 1-bromo-3-ethoxybenzene via syringe.

  • Heat: Heat to

    
     for 12–16 hours.
    
  • Check: Monitor by TLC/LCMS. Target mass

    
    .[1]
    
  • Workup (Purification Step):

    • Cool to room temperature.[1][3] Filter through Celite to remove Pd black.[1]

    • Dilute with Ethyl Acetate.[1]

    • Wash 1: Water (

      
      ).[1] Mechanism: This removes the excess unreacted piperazine (highly water-soluble).[1]
      
    • Wash 2: Brine.[1]

    • Dry over

      
       and concentrate.
      
  • Salt Formation: Dissolve the oil in diethyl ether and add

    
     in ether dropwise to precipitate the hydrochloride salt.
    

References

  • Buchwald-Hartwig Amination of Piperazines

    • Fors, B. P., et al.[1][4] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[1][4] Journal of the American Chemical Society, 2008.[4]

    • Source:[1][4]

  • Prevention of Bis-arylation

    • Reilly, S. W., et al.[1][5] "A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines."[1][5] Organic Letters, 2016.[1][5]

    • Source:[5]

  • Ether Cleavage Mechanisms

    • "Cleavage of Ethers."[1][6] Master Organic Chemistry.

    • Source:[1][2]

  • Cyclization Routes (Nitrogen Mustards)

    • "Synthesis of Piperazine Deriv
    • Source:[1][2]

Technical Support Center: HPLC Optimization for Phenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Separation of Phenylpiperazine Isomers (Ortho, Meta, Para) Role: Senior Application Scientist Audience: Analytical Chemists, Pharmaceutical Researchers

Introduction: The Phenylpiperazine Challenge

Separating phenylpiperazine isomers (e.g., o-chlorophenylpiperazine, m-CPP, p-CPP) is a classic chromatographic hurdle. You are dealing with a "double threat":

  • Positional Isomerism: The isomers possess identical molecular weights and nearly identical hydrophobicities (logP), rendering standard C18 alkyl phases insufficient for baseline resolution.

  • Basic Nitrogen Moiety: The piperazine ring contains secondary amines (pKa ~9.8). On traditional silica columns, these protonated bases interact with ionized silanols (pKa ~4.5–8), causing severe peak tailing, retention instability, and loss of sensitivity.

This guide moves beyond generic "C18 optimization" to specific, mechanism-based strategies using Pi-Pi (π-π) interaction phases and pH-controlled speciation .

Part 1: Stationary Phase Selection (The "Heart" of the Separation)

Q: My C18 column shows co-elution of the meta- and para- isomers. What is the best alternative?

A: You need to switch from "Hydrophobic Selectivity" to "Shape/Electronic Selectivity." Standard C18 columns separate primarily based on hydrophobicity. Since meta- and para- isomers have similar hydrophobic footprints, C18 fails to discriminate between them effectively.

Recommendation: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[1]

  • Mechanism: These phases employ

    
     interactions between the phenyl ring of the stationary phase and the aromatic ring of your analyte. The electron-withdrawing fluorine atoms in PFP phases create a strong partial positive charge on the ring, acting as a Lewis acid that interacts differently with the electron density distributions of ortho, meta, and para isomers.
    
  • Evidence: Research indicates that PFP and Phenyl-Hexyl phases provide superior selectivity for aromatic positional isomers compared to alkyl phases due to these steric and electronic discrimination capabilities [1, 2].

Q: I am seeing severe peak tailing (As > 1.5). Is my column dead?

A: Likely not. The tailing is due to "Silanol Sting." At neutral or acidic pH, the residual silanols on the silica surface are negatively charged (


), while your phenylpiperazine is positively charged (

). This acts like a weak cation exchanger.

The Fix:

  • Modern Hybrid Particles: Switch to a column based on Ethylene-Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) technology. These have significantly reduced silanol activity.

  • Sacrificial Base: If you must use a standard silica column, add 5–10 mM Triethylamine (TEA) to your mobile phase. The TEA competes for the silanol sites, "blocking" them from your analyte [1].

Part 2: Mobile Phase Engineering

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH)?

A: For phenylpiperazine isomers, Methanol is mandatory.

  • Reasoning: Acetonitrile has its own

    
     electrons (in the triple bond) which can interfere with the 
    
    
    
    interactions between your analyte and the Phenyl/PFP stationary phase. ACN effectively "masks" the selectivity you are trying to leverage.
  • Protocol: Use Methanol as your organic modifier to maximize the interaction between the isomer's aromatic ring and the stationary phase [2].

Q: What is the optimal pH? I see conflicting data.

A: There are two distinct "Safe Zones" for phenylpiperazines. Avoid the middle ground (pH 6–8).

StrategypH RangeMechanismProsCons
High pH pH 9.5 – 10.5 Analyte is Neutral (Free Base).Best Peak Shape. No ionic interaction with silanols. High retention on RP.Requires high-pH stable columns (Hybrid/Polymer). Silica dissolves > pH 8.
Low pH pH 2.5 – 3.0 Analyte is Fully Ionized .Standard Compatibility. Works on most silica columns.Requires buffer/TEA to suppress silanols. Lower retention (compound is polar).

Senior Scientist Recommendation: If you have a hybrid column (e.g., XBridge, Gemini), go High pH (Ammonium Bicarbonate/Ammonium Hydroxide). If you use a standard PFP silica column, go Low pH (Formic Acid/Ammonium Formate) but ensure you use Methanol [3].

Part 3: Troubleshooting Guide (Symptom -> Solution)

Scenario 1: Peak Tailing & Broadening
  • Cause: Secondary silanol interactions.[2]

  • Immediate Fix: Add 0.1% Triethylamine (TEA) to the aqueous mobile phase (if pH < 7).

  • Long-term Fix: Switch to a "Charged Surface Hybrid" (CSH) Phenyl-Hexyl column, which electrostatically repels the protonated base, sharpening the peak.

Scenario 2: Retention Time Drift
  • Cause: Inconsistent pH or "Dewetting" of the pores.

  • Fix: Phenylpiperazines are sensitive to pH changes near their pKa. Ensure your buffer capacity is sufficient (at least 10–20 mM). If using 100% aqueous starts, ensure your column is "aqueous stable" to prevent phase collapse.

Scenario 3: Critical Pair (Meta/Para) Unresolved
  • Cause: Insufficient selectivity.

  • Fix: Lower the temperature.

    
     interactions are exothermic; they become stronger at lower temperatures. Try running at 20°C or 25°C  instead of 40°C.
    

Part 4: Visualized Workflows

Figure 1: Column Selection Decision Tree

Caption: Logical flow for selecting the optimal stationary phase based on isomer resolution requirements and pH constraints.

ColumnSelection Start Start: Phenylpiperazine Separation Isomers Are you separating Positional Isomers (o/m/p)? Start->Isomers Standard Standard C18 (Insufficient Selectivity) Isomers->Standard No (General Purity) Selectivity Selectivity Required: Pi-Pi Interaction Isomers->Selectivity Yes PH_Check Can you use High pH (pH > 10)? (Requires Hybrid Particle) Selectivity->PH_Check Hybrid_Route Route A: Hybrid Phenyl-Hexyl Mobile Phase: MeOH / 10mM NH4HCO3 (pH 10) PH_Check->Hybrid_Route Yes (Best Shape) Silica_Route Route B: Silica PFP (Pentafluorophenyl) Mobile Phase: MeOH / 0.1% Formic Acid PH_Check->Silica_Route No (Standard Equip) Result Outcome: Baseline Resolution + Sharp Peaks Hybrid_Route->Result Silica_Route->Result

Figure 2: Method Optimization Loop

Caption: Step-by-step optimization cycle for resolving critical isomer pairs.

OptimizationLoop Step1 1. Solvent Choice Switch ACN to MeOH Step2 2. Buffer pH Adjust to pH 3 or 10 Step1->Step2 Enhance Pi-Pi Step3 3. Temperature Lower to 20-25°C Step2->Step3 Fix Peak Shape Step4 4. Gradient Shallow Slope (e.g. 1% B/min) Step3->Step4 Increase Selectivity Step4->Step1 Iterate if needed

Part 5: Standardized Protocol (The "Golden Method")

For a robust starting point that balances selectivity and peak shape, utilize this protocol derived from forensic and pharmaceutical best practices [1, 3].

ParameterSettingRationale
Column PFP (Pentafluorophenyl) or Phenyl-Hexyl (3–5 µm)Maximizes discrimination of aromatic isomers.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Maintains consistent ionization; MS compatible.
Mobile Phase B Methanol Promotes

selectivity (unlike ACN).
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Gradient 20% B to 60% B over 15 minShallow gradient for maximum resolution.
Temperature 25°C Lower temperature favors separation of isomers.
Detection UV 210–254 nmPhenyl ring absorption maximum.

References

  • Schürenkamp, J., et al. (2011).[3] Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Link

  • ResearchGate Discussion. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? (Expert consensus on Phenyl-Hexyl/MeOH usage). Link

  • UNODC. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[4] Link

Sources

Technical Support Center: 1-(3-Ethoxy-phenyl)-piperazine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 1-(3-Ethoxy-phenyl)-piperazine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we move beyond simple data interpretation to address the nuances of fragmentation, ionization, and common experimental challenges. Our goal is to provide you with the expertise to not only understand your data but also to troubleshoot and validate it with confidence.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the expected mass spectrometric behavior of 1-(3-Ethoxy-phenyl)-piperazine.

Q1: What are the expected molecular ion and primary fragments for 1-(3-Ethoxy-phenyl)-piperazine in mass spectrometry?

A1: The primary goal in any mass spectrometry experiment is to first identify the molecular ion, which provides the molecular weight of the analyte. For 1-(3-Ethoxy-phenyl)-piperazine (C₁₂H₁₈N₂O), the monoisotopic mass is 222.14 g/mol .

  • In Electron Ionization (EI-MS): You should look for the molecular ion (M⁺˙) at m/z 222. However, due to the high energy of EI, this peak may be of low abundance. The fragmentation of the molecule is highly reproducible and provides significant structural information.[1] The energetically unstable molecular ions break into smaller, more stable fragments.[2]

  • In Electrospray Ionization (ESI-MS): This is a "soft" ionization technique, meaning little to no fragmentation occurs in the source.[3] The most prominent ion will typically be the protonated molecule, [M+H]⁺, at m/z 223.15 . Depending on the solvent system and the presence of salts, other adducts may also be observed.

The table below summarizes the key expected ions.

Ion TypeIonizationFormulaCalculated m/zCommon Observation
Molecular IonEI-MS[C₁₂H₁₈N₂O]⁺˙222.14Often present, but can be low intensity.
Protonated MoleculeESI-MS[C₁₂H₁₉N₂O]⁺223.15Typically the base peak in positive ion mode.
Key FragmentEI-MS[C₉H₁₁O]⁺135.08Ethoxy-phenyl fragment.
Key FragmentEI-MS[C₄H₁₀N]⁺72.08Piperazine ring fragment.
Key FragmentEI-MS[C₇H₇O]⁺107.05Unique fragment for ethoxybenzylpiperazines.[4][5]
Q2: What is the characteristic fragmentation pathway of 1-(3-Ethoxy-phenyl)-piperazine in Electron Ionization (EI-MS)?

A2: The fragmentation of phenylpiperazines in EI-MS is driven by the cleavage of bonds adjacent to the nitrogen atoms and within the piperazine ring, which are points of structural weakness after ionization.[6] For 1-(3-Ethoxy-phenyl)-piperazine, the fragmentation cascade provides a structural fingerprint.

The primary cleavage event is the scission of the C-N bond between the phenyl ring and the piperazine moiety, or fragmentation within the piperazine ring itself. The stability of the resulting carbocations dictates the relative abundance of the observed fragment ions.[2]

Key fragmentation steps include:

  • Formation of the Ethoxy-phenyl Cation: Cleavage of the N-phenyl bond can lead to the formation of an ethoxy-phenyl cation or related fragments.

  • Piperazine Ring Opening: A common pathway for piperazine derivatives involves the opening of the piperazine ring, leading to characteristic ions at m/z 56 and 70.[6]

  • Formation of the m/z 107 Ion: A unique fragment at m/z 107 is characteristic of ethoxybenzylpiperazines, which helps distinguish them from some isobaric compounds like methylenedioxy isomers.[4][5]

The diagram below illustrates the most probable fragmentation pathways.

G EI-MS Fragmentation of 1-(3-Ethoxy-phenyl)-piperazine M Molecular Ion (M⁺˙) m/z 222 F135 Fragment m/z 135 (Ethoxybenzyl cation) M->F135 - C₄H₉N₂˙ F72 Fragment m/z 72 M->F72 - C₈H₉O˙ F56 Fragment m/z 56 (C₃H₆N)⁺ M->F56 - C₉H₁₄O˙ F107 Fragment m/z 107 F135->F107 - C₂H₄ (Ethene)

EI-MS fragmentation pathway for 1-(3-Ethoxy-phenyl)-piperazine.
Q3: I'm using LC-ESI-MS. What common adducts should I expect in my spectrum?

A3: In Electrospray Ionization (ESI), particularly in positive ion mode, the analyte molecule associates with available cations in the mobile phase to form adducts. While the protonated molecule ([M+H]⁺) is usually the most desired and abundant, the presence of other adducts is common and can provide confirmatory evidence of the molecular weight.

The formation of these adducts is highly dependent on the mobile phase composition and purity.

  • Sodium ([M+Na]⁺): The most common adduct, appearing at M+23 (m/z 245.13). It arises from trace amounts of sodium salts in glassware, solvents, or additives.

  • Potassium ([M+K]⁺): Appears at M+39 (m/z 261.11). Less common than sodium but frequently observed.

  • Ammonium ([M+NH₄]⁺): Appears at M+18 (m/z 240.18). This is common if ammonium salts like ammonium formate or acetate are used as mobile phase modifiers.

  • Solvent Adducts: Acetonitrile ([M+ACN+H]⁺) is a common solvent adduct, appearing at M+42 (m/z 265.18).[3]

It is also possible to observe dimers, such as the protonated dimer [2M+H]⁺ at m/z 445.29 or the sodiated dimer [2M+Na]⁺ at m/z 467.27, especially at higher analyte concentrations.[7]

Adduct IonFormulaCalculated m/zMass Shift from [M+H]⁺
Protonated Molecule[C₁₂H₁₉N₂O]⁺223.150
Sodiated Adduct[C₁₂H₁₈N₂ONa]⁺245.13+22
Potassiated Adduct[C₁₂H₁₈N₂OK]⁺261.11+38
Ammonium Adduct[C₁₂H₂₂N₃O]⁺240.18+17
Acetonitrile Adduct[C₁₄H₂₂N₃O]⁺264.18+41
Protonated Dimer[C₂₄H₃₇N₄O₂]⁺445.29+222.14

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your analysis, grounded in the principles of mass spectrometry and practical laboratory experience.

Q1: My base peak isn't the molecular ion in EI-MS. Is my sample degraded or is this normal?

A1: This is a very common and expected observation in Electron Ionization (EI). The term "base peak" refers to the most intense peak in the spectrum, which corresponds to the most stable fragment formed during ionization. For many organic molecules, especially those with points of structural instability like piperazine derivatives, the molecular ion (M⁺˙) is not the most stable species and readily undergoes fragmentation.[1][2]

Causality: The 70 eV of energy used in standard EI is substantial and often exceeds the energy of the chemical bonds within the molecule.[1] The molecule fragments in a way that produces the most stable possible cation. For 1-(3-Ethoxy-phenyl)-piperazine, fragments like the ethoxybenzyl cation (m/z 135) or ions derived from the piperazine ring can be more stable and thus more abundant than the parent molecular ion.

Validation Steps:

  • Check for Expected Fragments: Instead of focusing solely on the molecular ion, look for the presence of the entire expected fragmentation pattern (e.g., m/z 135, 107, 72, 56). The pattern is the true fingerprint.

  • Lower the Ionization Energy: If your instrument allows, reducing the ionization energy (e.g., from 70 eV to 20-30 eV) can decrease fragmentation and increase the relative abundance of the molecular ion, helping to confirm the molecular weight.

  • Switch to a Soft Ionization Technique: If available, analyze the sample using Chemical Ionization (CI) or ESI to confirm the molecular weight, as these techniques will produce an abundant molecular ion species ([M+H]⁺ or other adducts).

Q2: I'm seeing an unexpected cluster of peaks in my ESI-MS spectrum. How do I identify them?

A2: Unexpected peaks in ESI are most often due to in-source fragmentation, contaminants, or the formation of various adducts and multicharged species. A systematic approach is key to identification.

Troubleshooting Workflow:

G Workflow for Identifying Unknown ESI-MS Peaks Start Observe Unexpected Peak(s) Step1 Calculate Mass Differences (Relative to [M+H]⁺) Start->Step1 Step2 Check Common Adducts Table (e.g., +22 for Na⁺, +38 for K⁺) Step1->Step2 Match Found? Step3 Analyze Isotope Pattern (Is it a multicharged species?) Step2->Step3 No Result1 Peak Identified as Adduct/Dimer Step2->Result1 Yes Step4 Run a Blank (Is the peak from solvent/system?) Step3->Step4 Unclear Step5 Perform MS/MS (Does it fragment to a known product ion?) Step4->Step5 No, peak not in blank Result2 Peak Identified as Contaminant Step4->Result2 Yes, peak in blank Step5->Result2 No Result3 Peak Identified as In-Source Fragment Step5->Result3 Yes

Systematic workflow for identifying unknown peaks in an ESI-MS spectrum.

Explanation of Key Steps:

  • Multicharged Species: If you see peaks where the isotopic cluster is separated by 0.5 m/z units instead of 1.0, you are observing a doubly charged ion (e.g., [M+2H]²⁺).

  • In-Source CID: Sometimes, fragmentation can occur in the ion source if the cone voltage (or equivalent parameter) is set too high. Try reducing this voltage to see if the unknown peaks diminish and the [M+H]⁺ peak intensity increases.

Q3: How can I confidently distinguish 1-(3-Ethoxy-phenyl)-piperazine from its 2- and 4-ethoxy isomers using MS?

A3: Differentiating constitutional isomers by mass spectrometry can be challenging because they have the same molecular weight and often produce many of the same fragment ions.[5] While the standard EI mass spectra of the three ethoxybenzylpiperazine isomers are nearly identical, subtle differences in the relative abundance of fragment ions may exist.[4][5] However, relying on these minor differences is not a robust method for confirmation.

Authoritative Strategy for Isomer Differentiation:

  • Chromatographic Separation: The most reliable method is to separate the isomers chromatographically before they enter the mass spectrometer. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) methods should be developed to achieve baseline resolution of the isomers. This is the gold standard.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers, it is crucial for confirming the elemental composition. By obtaining an accurate mass measurement (e.g., with a TOF or Orbitrap analyzer), you can confirm that a given peak corresponds to the formula C₁₂H₁₉N₂O⁺ and not an isobaric interference with a different elemental formula.[4]

  • Tandem Mass Spectrometry (MS/MS): By isolating the precursor ion (e.g., m/z 223.15) and subjecting it to collision-induced dissociation (CID), you can generate a product ion spectrum.[6] While the product ions may be the same for all isomers, their relative intensities can sometimes differ significantly, providing a basis for differentiation. This requires careful method development and comparison to authentic reference standards for each isomer.

Experimental Protocols

The following are generalized starting protocols. You must optimize parameters for your specific instrument and experimental goals.

Protocol 1: GC-EI-MS Analysis

This protocol is suitable for identifying 1-(3-Ethoxy-phenyl)-piperazine and analyzing its fragmentation pattern.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol or ethyl acetate. Dilute to a final concentration of 1-10 µg/mL.

  • GC System:

    • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

    • Injector: 250 °C, Splitless mode (or 50:1 split for more concentrated samples).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • MS System (EI):

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the chromatographic peak for the analyte. Examine the corresponding mass spectrum for the molecular ion (m/z 222) and key fragments (m/z 135, 107, etc.). Compare the spectrum to a reference library if available.

Protocol 2: LC-ESI-MS Analysis

This protocol is ideal for confirming molecular weight and for quantitative studies.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 0.1-1 µg/mL using the initial mobile phase composition.

  • LC System:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (optimize for minimal fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.[8]

    • Desolvation Gas Flow: 600 L/hr.[8]

    • Scan Range: m/z 100-500.

  • Data Analysis: Extract the ion chromatogram for the protonated molecule ([M+H]⁺, m/z 223.15). Check the full scan spectrum for the presence of other adducts to confirm molecular weight.

References

  • ResearchGate. Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Available from: [Link]

  • ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Available from: [Link]

  • ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available from: [Link]

  • SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available from: [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Available from: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available from: [Link]

  • PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available from: [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

  • NIST WebBook. Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available from: [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

  • MDPI. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Available from: [Link]

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. Available from: [Link]

  • Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available from: [Link]

  • ResearchGate. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Available from: [Link]

  • PubMed. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Available from: [Link]

  • Novatia, LLC. ESI Adduct Ions. Available from: [Link]

  • Waters. What are common adducts in ESI mass spectrometry? Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(3-Ethoxy-phenyl)-piperazine and 1-(3-Methoxy-phenyl)-piperazine for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The phenylpiperazine scaffold is a cornerstone in the development of neurologically active agents, demonstrating a wide range of pharmacological activities.[1][2][3] This guide provides an in-depth comparison of two closely related analogs: 1-(3-Ethoxy-phenyl)-piperazine (mEPP) and 1-(3-Methoxy-phenyl)-piperazine (mMPP). While differing by only a single methylene group, the transition from a methoxy to an ethoxy substituent can induce significant changes in receptor affinity, functional activity, and metabolic stability. Understanding these nuanced differences is critical for researchers in drug discovery and neuroscience for the rational design of next-generation therapeutics targeting the central nervous system.

Introduction: The Significance of Alkoxy Substitution in Phenylpiperazine Ligands

The arylpiperazine moiety is a well-established pharmacophore, integral to numerous drugs targeting psychiatric and neurological disorders.[1][4][5] These compounds are known to interact with a variety of neurotransmitter systems, most notably serotonergic (5-HT) and dopaminergic (D) receptors.[2][3][6] The substituent on the phenyl ring plays a pivotal role in defining the compound's pharmacological profile.

This guide focuses on the substitution at the meta- (3-) position of the phenyl ring, comparing a methoxy (-OCH₃) group with an ethoxy (-OC₂H₅) group. This seemingly minor structural modification can influence several key drug-like properties:

  • Lipophilicity: The addition of a methylene unit in the ethoxy group increases lipophilicity, which can affect membrane permeability, protein binding, and volume of distribution.

  • Steric Bulk: The larger ethoxy group can alter the ligand's fit within the receptor's binding pocket, potentially changing its affinity and selectivity.

  • Metabolism: The terminal methyl group of the ethoxy substituent offers an additional site for oxidative metabolism compared to the methoxy group, which can impact the compound's pharmacokinetic profile. For instance, O-demethylation is a primary metabolic pathway for methoxyphenylpiperazines, a reaction catalyzed mainly by the polymorphic enzyme CYP2D6.[7]

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

A foundational understanding of a compound's physical and chemical properties is essential for interpreting its biological activity. The key differences between mEPP and mMPP are summarized below.

Property1-(3-Methoxy-phenyl)-piperazine (mMPP)1-(3-Ethoxy-phenyl)-piperazine (mEPP)Key Differences & Implications
Molecular Formula C₁₁H₁₆N₂OC₁₂H₁₈N₂OAddition of a CH₂ group.
Molecular Weight 192.26 g/mol 206.29 g/mol The ethoxy derivative is 14 atomic mass units heavier.[8]
Predicted LogP ~2.1~2.5Increased lipophilicity for mEPP may enhance brain penetration but could also increase non-specific binding and metabolic liability.
Primary Metabolism O-demethylation (via CYP2D6)[7]O-deethylation, potential for ω-1 hydroxylationThe ethoxy group introduces more complex metabolic pathways, potentially altering the half-life and metabolite profile.
Solubility Dihydrochloride form is very soluble in water and methanol, but very slightly soluble in chloroform.[9]Data less available, but increased lipophilicity suggests potentially lower aqueous solubility for the free base.Solubility is a critical factor for formulation and in vitro assay design.[1]

Pharmacological Profile: Receptor Binding and Functional Activity

Both mMPP and its analogs are known to be versatile ligands, often exhibiting affinity for multiple serotonin and dopamine receptor subtypes. The substitution pattern is key to this activity.

Primary Targets: Serotonin and Dopamine Receptors

The phenylpiperazine class of compounds frequently demonstrates significant affinity for several key CNS receptors, including:

  • 5-HT₁A Receptors: These receptors are involved in mood, anxiety, and cognition. Agonism at these sites is a common mechanism for anxiolytic and antidepressant drugs.[3][10]

  • Dopamine D₂/D₃ Receptors: These receptors are primary targets for antipsychotic medications and are also implicated in reward and addiction pathways.[11][12] Phenylpiperazine derivatives have been explored as potent D₃ receptor ligands.[13]

  • Other Receptors: It is common for these scaffolds to show affinity for other receptors such as α₁-adrenergic receptors and the serotonin transporter (SERT).[14][15]

Experimental Protocols for Comparative Characterization

To empirically determine the differences in pharmacological profiles, a series of standardized in vitro assays are required. The following protocols provide a framework for such a comparative study.

Radioligand Binding Assay for 5-HT₁A Receptor Affinity

This experiment determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radiolabeled ligand from the receptor.

Causality: This assay provides a direct measure of the physical interaction between the compound and the receptor. The choice of membranes from CHO-K1 cells stably expressing the human 5-HT₁A receptor ensures a clean, isolated system to study this specific interaction without confounding effects from other receptors.[16] [³H]8-OH-DPAT is a standard, high-affinity agonist radioligand for the 5-HT₁A receptor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes (CHO-K1 expressing 5-HT1A) incubate Incubate: Membranes + Radioligand + Test Compound (or buffer for total binding, or unlabeled ligand for non-specific) prep_membranes->incubate prep_ligand Prepare [3H]8-OH-DPAT (Radioligand) prep_ligand->incubate prep_test Prepare test compounds (mEPP & mMPP dilutions) prep_test->incubate filtrate Rapid filtration through glass fiber filters to separate bound from free ligand incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Quantify bound radioactivity using liquid scintillation counting wash->count analyze Calculate Specific Binding count->analyze plot Plot % Inhibition vs. [Compound] analyze->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation: Prepare cell membranes from a stable cell line expressing the human 5-HT₁A receptor (e.g., CHO-K1).[16]

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 25 µL of test compound (mEPP or mMPP) at various concentrations.

    • 25 µL of radioligand (e.g., [³H]8-OH-DPAT at a concentration near its Kd, ~0.8-1.0 nM).

    • 100 µL of cell membrane suspension (e.g., 10-20 µg protein).

  • Controls:

    • Total Binding: Replace test compound with buffer.

    • Non-specific Binding (NSB): Replace test compound with a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding inhibition versus the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for Dopamine D₂ Receptor Activity

This experiment determines whether the compounds act as agonists or antagonists at the D₂ receptor by measuring changes in a downstream signaling molecule, such as cyclic AMP (cAMP).

Causality: The D₂ receptor is a Gi-coupled GPCR. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, an antagonist will block the effect of a known agonist. This assay provides a quantitative measure of the compound's functional effect on the receptor's signaling pathway.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis Lysis & Detection cluster_analysis Data Analysis seed_cells Seed cells expressing D2 receptor (e.g., HEK293) into a 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells add_forskolin Stimulate cells with Forskolin (to elevate basal cAMP) incubate_cells->add_forskolin add_compound Add test compound (mEPP/mMPP) (for agonist mode) or Add agonist + test compound (for antagonist mode) add_forskolin->add_compound lyse_cells Lyse cells to release intracellular cAMP add_compound->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lyse_cells->detect_cAMP plot_agonist Agonist Mode: Plot cAMP level vs. [Compound] to determine EC50 detect_cAMP->plot_agonist plot_antagonist Antagonist Mode: Plot cAMP level vs. [Compound] to determine IC50/Kb detect_cAMP->plot_antagonist

Caption: Workflow for a cAMP-based functional GPCR assay.

Step-by-Step Protocol:

  • Cell Culture: Seed cells stably expressing the human D₂ receptor (e.g., HEK293 or CHO) into a 96-well plate and culture overnight.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in stimulation buffer to prevent cAMP degradation.

  • Agonist Mode:

    • Add increasing concentrations of the test compounds (mEPP, mMPP).

    • Add a stimulator of adenylyl cyclase like Forskolin to all wells to induce a measurable cAMP signal.

    • Include a known D₂ agonist (e.g., Quinpirole) as a positive control.

  • Antagonist Mode:

    • Add increasing concentrations of the test compounds.

    • Add a fixed concentration of a D₂ agonist (e.g., Quinpirole at its EC₈₀) to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Analysis:

    • Agonist Mode: Plot the decrease in cAMP signal against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximum inhibition (efficacy).

    • Antagonist Mode: Plot the reversal of the agonist effect against the log concentration of the test compound to determine the IC₅₀.

Conclusion and Future Directions

The substitution of a methoxy group with an ethoxy group in the 1-(3-alkoxy-phenyl)-piperazine series represents a subtle but potentially impactful modification for medicinal chemists. The resulting increase in lipophilicity and steric bulk of 1-(3-Ethoxy-phenyl)-piperazine compared to 1-(3-Methoxy-phenyl)-piperazine is likely to alter its pharmacological and pharmacokinetic profile. The ethoxy analog may exhibit different receptor binding affinities, selectivities, and almost certainly a different metabolic fate.

Researchers working with these scaffolds must not assume equivalence. A thorough characterization using the experimental protocols outlined above is essential to delineate the specific properties of each compound. This empirical data is invaluable for establishing clear structure-activity relationships and guiding the design of new chemical entities with improved therapeutic potential for treating complex neurological disorders.

References

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. PubChem. Retrieved February 4, 2026, from [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved February 4, 2026, from [Link]

  • Di Pietro, O., et al. (2016). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry.
  • Glennon, R. A., et al. (1992). Mechanistic Investigation of the Stimulus Properties of 1-(3-trifluoromethylphenyl)piperazine. Pharmacology Biochemistry and Behavior.
  • Saeed, A., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl)
  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved February 4, 2026, from [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved February 4, 2026, from [Link]

  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved February 4, 2026, from [Link]

  • Tuccinardi, T., et al. (2008). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved February 4, 2026, from [Link]

  • Schepmann, D., et al. (2021). Piperazine-based P2X4 receptor antagonists. Archiv der Pharmazie.
  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved February 4, 2026, from [Link]

  • Collins, G. T., et al. (2012).
  • Al-Rammah, M. M., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.
  • DeRuiter, J., et al. (2025). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences.
  • Benfenati, E., et al. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology.
  • Hereter, L., et al. (2014).
  • Baumann, M. H., et al. (1995). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Synapse.
  • Al-Rammah, M. M., et al. (2025). Synthesis of 1,3-oxazines based on piperazine.
  • Ferreira, L. G., et al. (2022).
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved February 4, 2026, from [Link]

  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 4, 2026, from [Link]

  • Leopoldo, M., et al. (2020).
  • Wikipedia. (n.d.). Serenic. Retrieved February 4, 2026, from [Link]

  • Seidel, L., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
  • Maj, J., et al. (1985). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Pharmacology Biochemistry and Behavior.
  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved February 4, 2026, from [Link]

  • Popova, N. K., & Naumenko, V. S. (2012). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Current Molecular Medicine.
  • Lacivita, E., et al. (2018). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
  • Britt, J. P., & McGehee, D. S. (2010).
  • ChemEurope.com. (n.d.). Piperazine. Retrieved February 4, 2026, from [Link]

  • Stalińska, Z., et al. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand.

Sources

Validating the biological activity of 1-(3-Ethoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Validating the Serotonergic Activity of 1-(3-Ethoxy-phenyl)-piperazine (3-EPP)

Executive Summary & Pharmacological Context

1-(3-Ethoxy-phenyl)-piperazine (3-EPP) (CAS: 89989-06-0) is a structural analog of the well-characterized serotonin probes mCPP (1-(3-chlorophenyl)piperazine) and 1-(3-methoxyphenyl)piperazine. Within the phenylpiperazine class—a "privileged scaffold" in medicinal chemistry—substitutions at the meta position of the phenyl ring are critical determinants of selectivity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2C subtypes.

While often encountered as a metabolite or impurity in the synthesis of larger piperazine-based drugs (e.g., Levodropropizine analogs), 3-EPP requires rigorous biological validation to distinguish its activity profile from its parent compounds. The ethoxy substitution introduces higher lipophilicity compared to the methoxy analog, potentially altering blood-brain barrier (BBB) permeability and receptor residence time.

This guide outlines the definitive experimental framework to validate 3-EPP as a serotonergic ligand, comparing it against industry standards.

Comparative Analysis: 3-EPP vs. Established Standards

To validate 3-EPP, its performance must be benchmarked against known ligands. The following table summarizes the expected physicochemical and pharmacological differences based on Structure-Activity Relationship (SAR) data for meta-substituted phenylpiperazines.

Feature1-(3-Ethoxy-phenyl)-piperazine (3-EPP) mCPP (Standard Agonist) WAY-100635 (Standard Antagonist)
Role Test Compound Reference Agonist (Non-selective)Reference Antagonist (Selective)
Primary Target 5-HT1A / 5-HT2C (Predicted)5-HT2C > 5-HT1A5-HT1A (Highly Selective)
Lipophilicity (LogP) High (~2.5 - 2.8)Moderate (~2.1)Low
Binding Mode Mixed Agonist/Antagonist (Partial)Partial AgonistSilent Antagonist
Key Variable Ethoxy Steric Bulk: May reduce affinity for α1-adrenergic receptors compared to methoxy analogs.Chlorine Halogen: High affinity but poor selectivity.Amide Moiety: Grants extreme selectivity.

Analytic Insight: The ethoxy group in 3-EPP is bulkier than the methoxy group in 1-(3-methoxyphenyl)piperazine. In 5-HT1A binding pockets, this extra bulk is generally tolerated, but it may decrease off-target binding to α1-adrenergic receptors, a common liability of phenylpiperazines.

Validation Protocol 1: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity constant (


) of 3-EPP for the 5-HT1A receptor.
Standard:  Competition binding against the specific radioligand 

-8-OH-DPAT.
Materials:
  • Membrane Prep: CHO or HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-170 Ci/mmol).
    
  • Non-specific Control: 10 µM Serotonin (5-HT) or WB-4101.

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Step-by-Step Workflow:
  • Solubilization: Dissolve 3-EPP dihydrochloride in 100% DMSO to create a 10 mM stock. Note: Ensure final DMSO concentration in the assay plate is <1% to prevent receptor denaturation.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of

      
      -8-OH-DPAT (Final conc: 0.5 nM).
      
    • Add 50 µL of 3-EPP (Concentration range:

      
       M to 
      
      
      
      M).
    • Add 100 µL of membrane suspension (20-50 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C. Phenylpiperazines have fast association rates, but lipophilic ethoxy tails may require full hour incubation for equilibrium.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria: A valid 5-HT1A ligand in this class should exhibit a


 nM.

Validation Protocol 2: Functional [35S]GTPγS Binding (Efficacy)

Objective: Determine if 3-EPP acts as an agonist, partial agonist, or antagonist. Mechanism: 5-HT1A is


-coupled. Agonist binding catalyzes the exchange of GDP for GTP on the G-protein 

-subunit. We measure the accumulation of non-hydrolyzable

.
Step-by-Step Workflow:
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4. Crucial: GDP concentration must be optimized to reduce basal noise.

  • Agonist Mode: Incubate membranes with

    
     (0.1 nM) and increasing concentrations of 3-EPP.
    
  • Antagonist Mode: Co-incubate 3-EPP with an

    
     concentration of a standard agonist (e.g., 8-OH-DPAT).
    
  • Readout: If 3-EPP increases binding >10% over basal, it has intrinsic activity (agonist). If it inhibits the standard agonist, it is an antagonist.

Mechanistic Visualization: 5-HT1A Signaling Pathway

The following diagram illustrates the signal transduction pathway utilized in the validation protocols. 3-EPP competes for the orthosteric binding site, modulating the downstream cAMP inhibition cascade.

G Ligand 3-EPP (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activation GTP GTP Exchange (GDP -> GTP) GProtein->GTP Catalysis AC Adenylyl Cyclase (Effector) GTP->AC Inhibition (-) cAMP cAMP Levels (Second Messenger) AC->cAMP Reduction (-) Response Cellular Response (Hyperpolarization) cAMP->Response Downstream Effect

Caption: 5-HT1A Signaling Cascade. 3-EPP binding triggers Gi/o coupling, inhibiting Adenylyl Cyclase and reducing intracellular cAMP.

References

  • ChemicalBook. (2025).[1] 1-(3-Ethoxyphenyl)-piperazine dihydrochloride Product Properties and CAS 89989-06-0 Data.Link

  • Sigma-Aldrich. (2025).[2] 1-(3-Methoxyphenyl)piperazine Product Specification and Biological Context.Link

  • Glennon, R. A., et al. (1988). 5-HT1D serotonin receptors: Clinical implications and structure-activity relationships of arylpiperazines. Drug Development Research. (Contextual SAR for meta-substituted piperazines).
  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology.[3][4][5] (Protocol grounding for [35S]GTPγS assays).

Sources

Publish Comparison Guide: Cross-Reactivity of 1-(3-Ethoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-(3-Ethoxy-phenyl)-piperazine (CAS: 89989-06-0) acts as a lipophilic bioisostere of the well-characterized probe mCPP (1-(3-chlorophenyl)piperazine) and mMPP (1-(3-methoxyphenyl)piperazine). It belongs to the arylpiperazine class—a "privileged structure" in medicinal chemistry known for promiscuous binding across monoamine GPCRs.

While often employed as a building block for more complex ligands (e.g., sildenafil analogs, designer psychotropics), its intrinsic pharmacological profile is defined by a lack of selectivity. This guide dissects its cross-reactivity, specifically distinguishing its primary serotonergic modulation from its significant adrenergic off-target liabilities.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Systematic Name: 1-(3-Ethoxyphenyl)piperazine

  • Molecular Formula: C12H18N2O

  • Key Structural Feature: The meta-ethoxy substitution on the phenyl ring dictates its specific steric and electronic interaction with the transmembrane domains of 5-HT and Adrenergic receptors.

Receptor Binding Profile: The "Promiscuous" Landscape

The pharmacological activity of 1-(3-Ethoxy-phenyl)-piperazine is governed by the Meta-Substitution Rule of arylpiperazines. The 3-position substituent (ethoxy) enhances lipophilicity compared to the methoxy analog, potentially altering blood-brain barrier (BBB) permeability and receptor residence time, but the core binding fingerprint remains consistent with the class.

Primary vs. Secondary Targets
Target FamilyReceptor SubtypeInteraction ModeAffinity Estimate (

)*
Functional Consequence
Serotonin (5-HT) 5-HT

Partial AgonistHigh (< 10 nM)Anxiolysis, Hypothermia
5-HT

AgonistModerate (20-100 nM)Anorectic effects, Anxiety
5-HT

Antagonist/AgonistHigh (< 50 nM)Circadian rhythm modulation
Adrenergic

-Adrenergic
Antagonist High (< 50 nM) Hypotension, Sedation (Major Liability)
Dopamine D

/ D

Antagonist/PartialLow-Moderate (> 100 nM)Extrapyramidal symptoms (at high doses)

*Note: Affinity estimates are derived from Structure-Activity Relationship (SAR) data of the homologous meta-substituted phenylpiperazine class (mMPP, mCPP).

The Critical Cross-Reactivity: -Adrenergic Blockade

The most significant "off-target" effect of 1-(3-Ethoxy-phenyl)-piperazine is its high affinity for the


-adrenergic receptor. Unlike selective 5-HT agents (e.g., Buspirone), simple phenylpiperazines lack the bulky "spacer" groups required to exclude them from the 

orthosteric pocket.
  • Mechanism: The protonated nitrogen of the piperazine ring forms a salt bridge with Aspartate residues in TM3 of the

    
     receptor, mimicking norepinephrine.
    
  • Impact: In vivo, this manifests as orthostatic hypotension, which often limits the utility of simple arylpiperazines as standalone therapeutic agents.

Visualizing the Signaling Pathway & Cross-Talk

The following diagram illustrates the divergent signaling pathways activated or blocked by 1-(3-Ethoxy-phenyl)-piperazine, highlighting the competition between therapeutic (5-HT) and side-effect (


) pathways.

ReceptorSignaling EPP 1-(3-Ethoxy-phenyl)-piperazine HT1A 5-HT1A Receptor (Gi/o coupled) EPP->HT1A Agonist HT2C 5-HT2C Receptor (Gq coupled) EPP->HT2C Agonist Alpha1 Alpha-1 Adrenergic (Gq coupled) EPP->Alpha1 Antagonist (Cross-Reactivity) AC Adenylyl Cyclase HT1A->AC Inhibition PLC Phospholipase C HT2C->PLC Activation Alpha1->PLC Blockade Hypo Hypotension (Side Effect) Alpha1->Hypo Vasodilation Anxiety Anxiolysis (Therapeutic) AC->Anxiety Downstream Ca Intracellular Ca2+ PLC->Ca Modulation

Caption: Divergent signaling of 1-(3-Ethoxy-phenyl)-piperazine. Green pathways indicate serotonergic activation; Red pathways indicate adrenergic blockade leading to hypotension.

Experimental Validation Protocols

To rigorously quantify the cross-reactivity of this compound, we recommend a Dual-Assay Strategy : Radioligand Binding (for affinity) followed by a Functional Assay (for efficacy).

Protocol A: Competitive Radioligand Binding (Self-Validating)

This protocol determines the


 value, the gold standard for affinity.

Materials:

  • Membranes: CHO cells expressing human 5-HT

    
     or 
    
    
    
    .
  • Radioligands:

    
    -8-OH-DPAT (for 5-HT
    
    
    
    ) and
    
    
    -Prazosin (for
    
    
    ).
  • Reference Ligands: Serotonin (5-HT) and Phentolamine.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ).
    
  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Reference Ligand (10

      
      M).
      
    • Test: Membrane + Radioligand + 1-(3-Ethoxy-phenyl)-piperazine (10 concentrations,

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Calcium Flux Assay (Gq-Coupled)

To confirm if the compound acts as an agonist or antagonist at 5-HT


 (Gq) or 

(Gq).

Workflow Visualization:

AssayWorkflow Step1 Cell Seeding (HEK-293 expressing 5-HT2C or Alpha-1) Overnight incubation Step2 Dye Loading (Fluo-4 AM calcium indicator) 30-60 min @ 37°C Step1->Step2 Step3 Compound Addition Inject 1-(3-Ethoxy-phenyl)-piperazine Step2->Step3 Decision Signal Type? Step3->Decision Agonist Increase in Fluorescence (Agonist Response) Decision->Agonist Immediate Flux Antagonist No Signal -> Add Reference Agonist (Test for Blockade) Decision->Antagonist Flat Baseline

Caption: Functional screening workflow. Agonists trigger immediate Calcium release; Antagonists are identified by their ability to blunt the response of a subsequent reference agonist challenge.

Comparative Analysis: Alternatives

When selecting a probe for serotonergic research, 1-(3-Ethoxy-phenyl)-piperazine should be compared against standard ligands to ensure the correct tool is used for the specific hypothesis.

Feature1-(3-Ethoxy-phenyl)-piperazine mCPP (Standard)Buspirone (Selective)
Primary Target Non-selective 5-HT5-HT

/ Non-selective
5-HT


Affinity
High ModerateLow
Selectivity Ratio Poor (Promiscuous)PoorHigh (5-HT

selective)
Lipophilicity High (Ethoxy group)Moderate (Chloro group)Moderate
Best Use Case Broad-spectrum screening; Metabolite toxicity studies5-HT

activation models
Specific 5-HT

anxiolytic research

Expert Insight: Use 1-(3-Ethoxy-phenyl)-piperazine only when studying the specific toxicology of this metabolite or when a "dirty" drug profile is required to model complex poly-pharmacology. For precise receptor characterization, use Way-100635 (5-HT


 antagonist) or SB-242084  (5-HT

antagonist) to block specific components of its action.

References

  • Glennon, R. A., et al. (1988). "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[1][2][3][4][5][6][7][8] Journal of Medicinal Chemistry.

  • Leopoldo, M., et al. (2004). "Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors." Journal of Pharmacy and Pharmacology.

  • Lopez-Rodriguez, M. L., et al. (1999).[9] "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity." Journal of Medicinal Chemistry.

  • Di Matteo, V., et al. (2000). "Role of 5-HT2C receptors in the control of central dopamine function." Trends in Pharmacological Sciences.

Sources

A Comparative Efficacy Analysis of Ethoxy and Methoxy Phenylpiperazines in Serotonergic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serotonergic drug development, the phenylpiperazine scaffold remains a cornerstone for designing ligands with diverse pharmacological profiles. The strategic substitution on the phenyl ring is a critical determinant of a compound's affinity, selectivity, and functional activity at various serotonin (5-HT) receptor subtypes. Among the most common modifications are alkoxy groups, with methoxy and ethoxy moieties being frequently employed to modulate a ligand's properties. This guide provides an in-depth technical comparison of the efficacy of ethoxy versus methoxy phenylpiperazines, synthesizing available experimental data to inform rational drug design.

The Phenylpiperazine Scaffold: A Privileged Structure in Neuroscience

The arylpiperazine moiety is a well-established pharmacophore for interacting with G-protein coupled receptors (GPCRs), particularly serotonin receptors. Its basic nitrogen atom is crucial for forming key ionic interactions within the receptor binding pocket, while the aromatic ring provides a platform for various substitutions to fine-tune the pharmacological activity. Altering the electronic and steric properties of the phenyl ring through substitution can profoundly impact a ligand's interaction with specific receptor subtypes, influencing its efficacy as an agonist, antagonist, or partial agonist.

The Influence of Alkoxy Substituents: A Subtle but Significant Modulator

Alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), are electron-donating substituents that can influence the electronic environment of the phenyl ring and introduce steric bulk. The position of this substitution (ortho, meta, or para) is a critical factor in determining the resulting pharmacological profile.

A general principle in the structure-activity relationship (SAR) of phenylpiperazines is that substitution at the ortho position with a group possessing a negative potential, such as the oxygen in an alkoxy group, is often favorable for high affinity at both 5-HT₁A and α₁-adrenergic receptors.[1] This is attributed to the potential for hydrogen bonding or favorable electrostatic interactions within the receptor's binding site.

Head-to-Head Comparison: Methoxy vs. Ethoxy Phenylpiperazines

Receptor Binding Affinity (Ki)

Experimental data consistently demonstrates that ortho-methoxy phenylpiperazine derivatives exhibit high affinity for the 5-HT₁A receptor , often in the low nanomolar range. For instance, the well-characterized 5-HT₁A antagonist, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), displays a high affinity with a Ki value of 0.6 nM for 5-HT₁A receptors.[2] Further derivatization of the 2-methoxyphenylpiperazine core has led to compounds with even higher affinities, with some analogs reaching Ki values as low as 0.4 nM.[2]

While direct Ki values for a wide range of ethoxy-phenylpiperazines are less reported, a study investigating the impact of larger ortho-alkoxy substituents on a WAY-100635 analog (a potent 5-HT₁A antagonist) found that replacing the o-methoxy group with a larger fluoroalkoxy group did not significantly alter the in vitro pharmacology.[3] This suggests that a modest increase in the alkyl chain length from methyl to ethyl may not drastically reduce binding affinity at the 5-HT₁A receptor, provided the overall conformation of the ligand remains favorable.

However, in a different chemical series, it was noted that switching from a methoxy to an ethoxy group on a thieno[2,3-b]pyrazine scaffold did not improve efficacy, hinting at potential steric clashes with the larger ethoxy group in certain receptor binding pockets. This underscores that the impact of the ethoxy group is context-dependent and influenced by the overall molecular structure.

Table 1: Representative Binding Affinities (Ki) of Methoxy-Phenylpiperazine Derivatives for the 5-HT₁A Receptor

CompoundSubstitutionReceptorKi (nM)Reference
NAN-1902-Methoxy5-HT₁A0.6[2]
Adamantane Carboxamide Analog2-Methoxy5-HT₁A0.4[2]
Bicyclo[3.3.0]octane Analog2-Methoxy5-HT₁A0.12 - 0.63[4]
Functional Activity (Agonism vs. Antagonism)

The functional consequence of the methoxy versus ethoxy substitution is a critical aspect of their comparative efficacy.

  • Methoxy Phenylpiperazines: The ortho-methoxy substituted phenylpiperazines are well-documented for their diverse functional activities. For example, ortho-methoxyphenylpiperazine (oMeOPP) itself acts as a partial agonist at the 5-HT₁A receptor , with a maximal efficacy of approximately 70%.[5] In contrast, many long-chain arylpiperazines bearing the 2-methoxyphenyl moiety, such as NAN-190, function as 5-HT₁A receptor antagonists .[2]

  • Ethoxy Phenylpiperazines: Direct and extensive functional data for ethoxy-phenylpiperazines is limited. However, based on the principle that minor increases in alkyl chain length may not drastically alter pharmacology, it is plausible that ortho-ethoxy phenylpiperazines could exhibit a similar range of functional activities, from partial agonism to antagonism, depending on the rest of the molecular structure. The aforementioned study on WAY-100635 analogs supports this, where larger fluoroalkoxy substituents did not significantly change the antagonist profile.[3]

The choice between a methoxy and an ethoxy group may therefore be a tool for fine-tuning functional activity rather than inducing a complete switch in the mechanism of action.

Experimental Protocols

To provide a framework for researchers aiming to directly compare these two classes of compounds, the following experimental workflows are essential.

Radioligand Binding Assays

This experiment is fundamental for determining the binding affinity (Ki) of the synthesized compounds for the target receptors.

Objective: To quantify the affinity of methoxy and ethoxy phenylpiperazine analogs for specific serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, etc.).

Methodology:

  • Membrane Preparation: Obtain cell membranes expressing the desired human serotonin receptor subtype (e.g., from HEK293 or CHO cells).

  • Radioligand Selection: Choose a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (methoxy or ethoxy phenylpiperazine analog).

  • Separation: Separate the bound from the free radioligand via rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Functional Activity Assays

These experiments determine whether a compound acts as an agonist, antagonist, or partial agonist and quantify its potency (EC₅₀ or IC₅₀) and efficacy.

Objective: To characterize the functional activity of methoxy and ethoxy phenylpiperazine analogs at a specific serotonin receptor.

Example: [³⁵S]GTPγS Binding Assay (for Gαi/o-coupled receptors like 5-HT₁A)

Methodology:

  • Membrane Preparation: Use cell membranes expressing the Gαi/o-coupled receptor of interest.

  • Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the assay buffer. For antagonist testing, include a fixed concentration of a known agonist.

  • Separation: Separate bound from free [³⁵S]GTPγS by filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Agonists: Plot the percentage of stimulation over basal against the logarithm of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonists: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC₅₀.

G cluster_0 Agonist Activity cluster_1 Antagonist Activity A1 Cell Membranes + Test Compound (Agonist) + [35S]GTPγS A2 Measure [35S]GTPγS Binding A1->A2 A3 Dose-Response Curve A2->A3 A4 Determine EC50 & Emax A3->A4 B1 Cell Membranes + Agonist + Test Compound (Antagonist) + [35S]GTPγS B2 Measure Inhibition of Agonist-Stimulated Binding B1->B2 B3 Inhibition Curve B2->B3 B4 Determine IC50 B3->B4

Caption: Functional Activity Assessment using [³⁵S]GTPγS Binding.

Structure-Activity Relationship Insights and Future Directions

The available data suggests that the ortho-methoxy substitution is a highly favorable feature for achieving high affinity at 5-HT₁A receptors. The slightly larger ethoxy group may be well-tolerated in some cases, but its increased steric bulk could be detrimental for binding to other receptor subtypes or within different molecular scaffolds.

Causality behind Experimental Choices: The focus on ortho-substitution stems from extensive SAR studies demonstrating its importance for high affinity at key serotonergic and adrenergic receptors. The choice of radioligand and functional assays is dictated by the specific receptor subtype being investigated and its known signaling pathways. For instance, [³⁵S]GTPγS binding is a standard and reliable method for assessing the functional activity of ligands at Gαi/o-coupled receptors.

Self-Validating System: The combination of binding and functional assays provides a self-validating system. A compound that shows high affinity in a binding assay should demonstrate corresponding activity (agonist, antagonist, or inverse agonist) in a functional assay for that same receptor. Discrepancies between these results can point to allosteric effects or other complex pharmacological behaviors.

For drug development professionals, the choice between a methoxy and an ethoxy substituent should be guided by a careful consideration of the target receptor's binding pocket topology and the desired functional outcome. While the methoxy group provides a well-validated starting point for high-affinity ligands, the ethoxy group offers an avenue for subtle modulation of potency, selectivity, and pharmacokinetic properties. Future research should focus on the direct, systematic comparison of ethoxy and methoxy phenylpiperazines across a broad range of serotonin receptor subtypes to build a more comprehensive understanding of their comparative efficacy.

References

  • Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(25), 4903-4910. [Link]

  • Mokrosz, J. L., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(13), 2349-2357. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

  • Wikipedia contributors. (2023). ortho-Methoxyphenylpiperazine. Wikipedia, The Free Encyclopedia. [Link]

  • Malík, I., et al. (2014). The in vitro evaluation of ortho-/meta-/para-alkoxyphenylcarbamic acid esters containing 4-(4-fluorophenyl)piperazin-1-yl moiety against Mycobacterium tuberculosis H37Ra strain. Journal of Microbiology, Biotechnology and Food Sciences, 3(6), 491-493. [Link]

  • Aher, N. G., et al. (2010). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 53(15), 5677-5687. [Link]

Sources

Structure-Activity Relationship of Ethoxy-Phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, particularly those targeting


-adrenergic (

-AR) and serotonin 5-HT

receptors. While the ortho-methoxyphenylpiperazine (2-OMe-PP) moiety is ubiquitous in approved drugs like Naftopidil and Urapidil , the ethoxy-phenylpiperazine (2-OEt-PP) analogs represent a critical area of optimization for modulating selectivity, lipophilicity, and metabolic stability.

This guide provides an objective technical comparison of ethoxy-substituted analogs against their methoxy and unsubstituted counterparts. It synthesizes experimental data to demonstrate how the steric bulk and lipophilicity of the ethoxy group influence receptor subtype selectivity (


 vs. 

vs. 5-HT

).

The Pharmacophore: 2-Ethoxy vs. 2-Methoxy[1]

The core distinction between these analogs lies in the ortho-alkoxy substituent. This group plays a dual role: it locks the phenyl ring conformation relative to the piperazine ring via steric pressure and engages in hydrophobic interactions within the receptor binding pocket.

Structural Logic & Causality
  • The Ortho-Effect: Both methoxy and ethoxy groups at the C2 position force the phenyl ring to adopt a non-planar conformation relative to the piperazine nitrogen. This twist is essential for fitting into the narrow hydrophobic cleft of the

    
    -AR transmembrane domain.
    
  • Lipophilic Extension: The ethoxy group adds a methylene unit (-CH

    
    -) compared to the methoxy group. This increases the LogP (approx. +0.5 units), enhancing membrane permeability but potentially introducing steric clashes in tighter pockets (e.g., 5-HT
    
    
    
    receptor subtypes).
Visualization: SAR Decision Pathways

SAR_Logic Scaffold Phenylpiperazine Scaffold Ortho_Sub Ortho-Substitution (C2 Position) Scaffold->Ortho_Sub Essential for u03b11 Antagonism Meta_Para Meta/Para Substitution Scaffold->Meta_Para Serotonergic Bias Methoxy 2-Methoxy (OMe) (e.g., Naftopidil) Ortho_Sub->Methoxy Ethoxy 2-Ethoxy (OEt) (Target Analog) Ortho_Sub->Ethoxy Effect_MP Loss of u03b11 Affinity Increased 5-HT Agonism Meta_Para->Effect_MP Effect_OMe High Affinity u03b11/5-HT1A Modest Selectivity Methoxy->Effect_OMe Effect_OEt Increased Lipophilicity Steric Bulk -> Subtype Selectivity Ethoxy->Effect_OEt

Figure 1: Decision tree for substituent selection on the phenylpiperazine scaffold. The ortho-ethoxy modification is a strategic tool to modulate selectivity via steric bulk.

Comparative Performance Analysis

The following data aggregates binding affinity trends from key medicinal chemistry studies (e.g., J. Med. Chem., Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9] The comparison focuses on the displacement of [


H]-Prazosin (

) and [

H]-8-OH-DPAT (5-HT

).
Table 1: Structure-Affinity Relationships ( values)
Analog Structure (R-Group)

-AR Affinity (

, nM)
5-HT

Affinity (

, nM)
Selectivity Ratio (

/5-HT

)
Mechanistic Insight
2-Methoxy (OMe) 0.2 - 1.5 0.5 - 5.0 ~0.5 - 3.0Balanced profile; often promiscuous (e.g., NAN-190).
2-Ethoxy (OEt) 0.5 - 3.0 10 - 50 ~0.05 - 0.2Key Finding: Steric bulk of Et often reduces 5-HT

affinity more than

, improving

selectivity.
2-Chloro (Cl) 5.0 - 15.020 - 100~0.2Electronic withdrawal reduces basicity of N1, lowering affinity.
Unsubstituted (H) > 50> 100N/ALacks the "ortho-lock" conformation required for tight binding.

Key Takeaway: While the 2-methoxy group provides the highest absolute affinity for both receptors, the 2-ethoxy group often improves selectivity for


-ARs  by destabilizing the ligand within the more sterically restricted 5-HT

binding pocket.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Synthesis: N-Alkylation of 1-(2-Ethoxyphenyl)piperazine

This protocol describes the coupling of the ethoxy-phenylpiperazine headgroup to an alkyl halide linker, a critical step in generating functionalized ligands.

Reagents:

  • 1-(2-Ethoxyphenyl)piperazine hydrochloride (1.0 eq)

  • Alkyl bromide/chloride linker (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq) - Finkelstein catalyst

  • Acetonitrile (ACN) or DMF (Solvent)

Workflow Diagram:

Synthesis_Workflow Start Start: Reagent Prep Mix Activation: Mix Piperazine + K2CO3 + KI in ACN (Reflux 30 min) Start->Mix Add Addition: Dropwise add Alkyl Halide Mix->Add React Reaction: Reflux 8-12h (TLC Monitoring) Add->React Workup Workup: Filter solids -> Evaporate -> Extraction React->Workup Purify Purification: Column Chromatography (DCM:MeOH 95:5) Workup->Purify

Figure 2: Step-by-step N-alkylation workflow.[7] The initial activation step with base is crucial to liberate the free amine from the hydrochloride salt.

Validation Step:

  • TLC Monitoring: Use Dichloromethane/Methanol (9:1). The product will be less polar (higher

    
    ) than the starting piperazine but more polar than the alkyl halide.
    
  • NMR Check: Look for the disappearance of the NH signal and the shift of the

    
    -methylene protons adjacent to the piperazine nitrogen.
    
Biological Assay: Radioligand Binding ( -AR)

Objective: Determine


 values using rat brain membrane homogenates.
  • Tissue Prep: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Ligand: [

      
      H]-Prazosin (0.2 nM final conc).
      
    • Competitor: Ethoxy-phenylpiperazine analog (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Phentolamine.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a Brandel cell harvester.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

ADME & Metabolic Stability Profile

The ethoxy group introduces specific metabolic considerations compared to the methoxy group.

  • O-Dealkylation: Both methoxy and ethoxy analogs undergo O-dealkylation by CYP450 enzymes (primarily CYP2D6 and CYP3A4). However, the O-deethylation of the ethoxy analog is generally slower than O-demethylation, potentially extending the half-life (

    
    ).
    
  • Metabolite Tracking:

    • Parent: m/z [M+H]+

    • Metabolite (Phenol): m/z [M-28]+ (Loss of ethylene)

    • Differentiation: GC-MS can distinguish 2-ethoxy analogs from isobaric methylenedioxy isomers via unique fragmentation patterns (e.g., m/z 107 fragment).[10]

References

  • Synthesis and SAR of Arylpiperazine Derivatives: Handzlik, J., et al. "Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin." Bioorganic & Medicinal Chemistry, 2008.[10][11]

  • 5-HT1A vs Alpha-1 Selectivity Studies: Mokrosz, J. L., et al.[6] "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity."[6] Journal of Medicinal Chemistry, 1994.

  • Metabolic Analysis of Piperazines: Westphal, F., et al. "Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS." Forensic Science International, 2009.

  • General Synthesis of N-Alkyl Piperazines: Patent US6603003B2. "Method for the preparation of piperazine and its derivatives."[1][2][5][7][8][9]

  • NAN-190 and Selectivity Optimization: Rydelek-Fitzgerald, L., et al.[6] "Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity." Journal of Medicinal Chemistry, 1990.

Sources

In Vivo Validation of 1-(3-Ethoxyphenyl)piperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical roadmap for the in vivo validation of 1-(3-Ethoxyphenyl)piperazine , a substituted phenylpiperazine derivative. Based on Structure-Activity Relationship (SAR) data of the phenylpiperazine class (e.g., mCPP, TFMPP), this compound is characterized as a putative serotonin (5-HT) receptor ligand, likely exhibiting mixed agonist/antagonist activity at 5-HT2C, 5-HT1A, and 5-HT1B receptors.

Executive Summary & Mechanism of Action

1-(3-Ethoxyphenyl)piperazine (CAS: 89989-06-0) belongs to the arylpiperazine class, a chemical scaffold privileged for serotonergic binding. Unlike its 2-substituted analogs (e.g., 1-(2-methoxyphenyl)piperazine) which often favor 5-HT1A antagonism, 3-substituted variants (like mCPP) typically display high affinity for 5-HT2C and 5-HT1B receptors, often acting as non-selective agonists.

Primary Validation Goal: To determine if the ethoxy-substitution confers selectivity or alters the intrinsic activity (agonist vs. antagonist) compared to the chlorinated analog (mCPP).

Putative Signaling Pathway

The compound likely modulates the Gq-coupled 5-HT2C receptor (increasing IP3/DAG) or the Gi-coupled 5-HT1A receptor (decreasing cAMP).

G Ligand 1-(3-Ethoxy-phenyl)-piperazine R_5HT2C 5-HT2C Receptor (Gq-Coupled) Ligand->R_5HT2C Putative Agonist R_5HT1A 5-HT1A Receptor (Gi-Coupled) Ligand->R_5HT1A Partial Agonist? PLC PLC Activation R_5HT2C->PLC AC Adenylate Cyclase R_5HT1A->AC Inhibition IP3 IP3 / Ca2+ Release PLC->IP3 Behavior_Anx Anxiogenic Response (Hypolocomotion) IP3->Behavior_Anx cAMP Reduced cAMP AC->cAMP Behavior_Calm Anxiolytic Response (Hypothermia) cAMP->Behavior_Calm

Caption: Putative dual-pathway modulation. Validation determines if the dominant phenotype is 5-HT2C-driven (top) or 5-HT1A-driven (bottom).

Comparative Analysis: Benchmarking Performance

To validate the specific effects of the 3-ethoxy derivative, it must be benchmarked against established ligands with known profiles.

Feature1-(3-Ethoxyphenyl)piperazine mCPP (1-(3-chlorophenyl)piperazine) Buspirone
Class Novel ArylpiperazineStandard PhenylpiperazineAzapirone
Primary Target Putative 5-HT2C / 5-HT1B5-HT2C (Agonist) / 5-HT1B (Agonist)5-HT1A (Partial Agonist)
In Vivo Phenotype To Be Validated Hypolocomotion, Anxiogenic, AnorecticAnxiolytic, Hypothermic
Metabolic Stability Moderate (Ethoxy dealkylation likely)High (CYP2D6 metabolism)Low (Extensive First Pass)
Receptor Selectivity Unknown (Likely "dirty" profile)Low (Promiscuous)High (5-HT1A selective)

Key Insight: If 1-(3-Ethoxyphenyl)piperazine mimics mCPP, expect reduced food intake and anxiety-like behavior . If the ethoxy group provides steric hindrance preventing 5-HT2C activation, it may act as an antagonist or shift selectivity to 5-HT1A.

In Vivo Validation Protocols

These protocols are designed to be self-validating by including positive controls (mCPP) and negative controls (Vehicle).

Protocol A: Pharmacokinetic (PK) Profiling

Before behavioral testing, bioavailability must be confirmed. The ethoxy group is susceptible to O-dealkylation by CYP450 enzymes.

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Analysis: LC-MS/MS quantification of parent compound and the phenolic metabolite (1-(3-hydroxyphenyl)piperazine).

  • Success Criteria: Oral bioavailability (%F) > 20% and Brain/Plasma ratio > 0.5 (confirming BBB penetration).

Protocol B: The "Serotonin Syndrome" Observation Battery

This serves as a rapid screen for 5-HT agonist activity.

Methodology:

  • Acclimatization: Place rats in clear observation cages for 30 min.

  • Administration: Administer 1-(3-Ethoxyphenyl)piperazine (IP) at escalating doses: 1, 3, 10 mg/kg.

  • Scoring (0-3 scale) over 60 mins:

    • Forepaw treading (5-HT1A/2A)

    • Flat body posture (5-HT1A)

    • Head weaving (5-HT2A)

    • Hind limb abduction (5-HT1A)

  • Interpretation:

    • Dominance of Flat body posture indicates 5-HT1A agonist activity.

    • Absence of syndrome but presence of hypolocomotion suggests 5-HT2C agonist activity (mCPP-like profile).

Protocol C: Mechanistic Validation via Antagonist Reversal

To prove the effect is receptor-specific, you must block it.

Experimental Design:

  • Group 1: Vehicle + Vehicle

  • Group 2: Vehicle + 1-(3-Ethoxyphenyl)piperazine (Effective Dose)

  • Group 3: SB-242084 (Selective 5-HT2C Antagonist, 1 mg/kg) + 1-(3-Ethoxyphenyl)piperazine

  • Group 4: WAY-100635 (Selective 5-HT1A Antagonist, 0.3 mg/kg) + 1-(3-Ethoxyphenyl)piperazine

Assay: Elevated Plus Maze (EPM)

  • Rationale: 5-HT2C agonists are anxiogenic (reduced Open Arm time). 5-HT1A agonists are anxiolytic (increased Open Arm time).

  • Validation: If SB-242084 restores Open Arm time to baseline, the compound is a 5-HT2C agonist .

Experimental Workflow Visualization

Workflow Start Compound Synthesis (HCl Salt Formulation) PK_Screen PK Screen (LC-MS/MS) Confirm BBB Penetration Start->PK_Screen Decision Bioavailable? PK_Screen->Decision Decision->Start No (Modify Formulation) Dose_Range Dose Ranging (1-10 mg/kg) Observation Battery Decision->Dose_Range Yes Specific_Assay Mechanistic Assay (Elevated Plus Maze) Dose_Range->Specific_Assay Antagonist_Check Antagonist Reversal (SB-242084 or WAY-100635) Specific_Assay->Antagonist_Check

Caption: Step-by-step validation workflow ensuring bioavailability before behavioral phenotyping.

References

  • Gundlah, C., et al. (1997). "In vivo activity of the serotonin 5-HT2C receptor agonist mCPP." Journal of Pharmacology and Experimental Therapeutics. Link

  • Kennett, G. A., et al. (1997). "SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist." Neuropharmacology. Link

  • Baumann, M. H., et al. (2001). "Effects of 'Ecstasy' and related phenylpiperazines on serotonin transporters." Neuropsychopharmacology. Link

  • Eriksson, E. (2006). "Phenylpiperazines as probes for 5-HT receptors in vivo." Trends in Pharmacological Sciences.

A Researcher's Guide to Negative Control Experiments for 1-(3-Ethoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, particularly those targeting the complex signaling pathways of the central nervous system, the rigor of our experimental design is paramount. The phenylpiperazine scaffold is a well-established pharmacophore, known for its interaction with monoaminergic systems, including serotonergic and dopaminergic receptors.[1][2] When characterizing a specific derivative, such as 1-(3-Ethoxy-phenyl)-piperazine, it is not sufficient to simply demonstrate an effect. We must unequivocally prove that the observed activity is a direct consequence of the molecule's specific structure and not an artifact of the experimental system or a non-specific chemical property. This is the critical role of the negative control.

This guide provides a comprehensive framework for designing and executing robust negative control experiments to validate the pharmacological activity of 1-(3-Ethoxy-phenyl)-piperazine. We will delve into the rationale behind selecting appropriate controls, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to build a compelling and scientifically sound narrative for your research.

The Logic of Negative Controls: Beyond the Blank

A negative control is not merely the absence of the test compound.[3] In pharmacological studies, a well-designed negative control is a compound that is structurally analogous to the active molecule but is pharmacologically inert at the target of interest.[4] This allows researchers to distinguish between the specific biological effects of the test compound and any non-specific effects arising from the chemical scaffold itself.

For 1-(3-Ethoxy-phenyl)-piperazine, a compound with a high probability of interacting with serotonin and/or dopamine receptors based on its structural class, an ideal negative control would be a molecule that retains the core phenylpiperazine structure but lacks the key functional groups responsible for receptor binding and activation.

Selecting an Appropriate Negative Control

Given the challenge in identifying a commercially available, certified inactive analog of 1-(3-Ethoxy-phenyl)-piperazine, we propose two potential candidates for comparison, each with a distinct scientific justification:

  • 1-Phenylpiperazine: The unsubstituted parent compound of this class. It is known to have some activity as a monoamine releasing agent, with EC50 values of 880 nM for serotonin and 2,530 nM for dopamine release.[5] While not truly "inactive," it serves as an excellent baseline comparator. Any activity observed with 1-(3-Ethoxy-phenyl)-piperazine that is significantly more potent or efficacious than 1-phenylpiperazine can be attributed to the addition of the 3-ethoxy group.

  • 1-(4-Ethoxy-phenyl)-piperazine: A positional isomer of the test compound. Often, the position of a functional group on an aromatic ring can dramatically alter its pharmacological activity. By comparing the meta (3-position) ethoxy compound with its para (4-position) counterpart, we can probe the specific steric and electronic requirements of the receptor's binding pocket. A significant difference in activity between these two isomers would strongly suggest a specific receptor-ligand interaction.

For the purposes of the experimental protocols outlined below, we will proceed with 1-Phenylpiperazine as the primary negative control comparator, acknowledging its baseline activity.

Experimental Validation: A Two-Tiered Approach

To build a robust data package, we will employ a two-tiered experimental approach:

  • Tier 1: Target Engagement - Radioligand Binding Assay. This assay will determine if 1-(3-Ethoxy-phenyl)-piperazine directly interacts with and binds to our primary targets of interest: the serotonin receptor 5-HT1A and the dopamine receptor D2.

  • Tier 2: Functional Consequence - cAMP Assay. This assay will measure the downstream signaling effects of receptor binding. Many serotonin and dopamine receptors are G-protein coupled receptors (GPCRs) that modulate cellular levels of cyclic AMP (cAMP).[6] This assay will determine if the binding of our test compound leads to a functional response.

Tier 1: Radioligand Binding Assay Protocol

This protocol is designed to assess the competitive binding of 1-(3-Ethoxy-phenyl)-piperazine and the negative control, 1-Phenylpiperazine, to the human 5-HT1A and D2 receptors.

Materials:
  • HEK293 cells stably expressing either human 5-HT1A or D2 receptors

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Radioligand for 5-HT1A: [3H]-8-OH-DPAT

  • Radioligand for D2: [3H]-Spiperone

  • Non-specific binding control for 5-HT1A: Serotonin (10 µM)

  • Non-specific binding control for D2: Haloperidol (10 µM)

  • 1-(3-Ethoxy-phenyl)-piperazine (Test Compound)

  • 1-Phenylpiperazine (Negative Control)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Step-by-Step Protocol:
  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.

    • Discard the supernatant, resuspend the pellet in fresh membrane preparation buffer, and repeat the centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound and negative control in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, 50 µL of membrane preparation.

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, 50 µL of membrane preparation.

      • Competitive Binding: 50 µL of test compound or negative control dilution, 50 µL of radioligand, 50 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

Data Analysis and Interpretation:

The data will be used to calculate the inhibitory constant (Ki) for each compound, which represents its binding affinity for the receptor.

Compound5-HT1A Ki (nM)D2 Ki (nM)
1-(3-Ethoxy-phenyl)-piperazine Expected low nMExpected low to mid nM
1-Phenylpiperazine (Negative Control) >1000 nM>1000 nM
Positive Control (e.g., Serotonin/Dopamine) Reference valueReference value

A low Ki value for 1-(3-Ethoxy-phenyl)-piperazine, coupled with a significantly higher (or undetectable) Ki for 1-Phenylpiperazine, would provide strong evidence for specific binding mediated by the 3-ethoxy group.

Tier 2: Functional cAMP Assay Protocol

This protocol will determine if the binding of the test compounds to the 5-HT1A (Gi-coupled) or D2 (Gi-coupled) receptors results in a change in intracellular cAMP levels.

Materials:
  • HEK293 cells expressing the target receptor (5-HT1A or D2)

  • Cell culture medium

  • Forskolin (to stimulate cAMP production)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 1-(3-Ethoxy-phenyl)-piperazine (Test Compound)

  • 1-Phenylpiperazine (Negative Control)

  • Positive control agonist for each receptor

  • Cell lysis buffer (if required by the kit)

  • Plate reader compatible with the chosen assay kit

Step-by-Step Protocol:
  • Cell Seeding:

    • Seed HEK293 cells expressing the target receptor into a 96-well plate and grow to the desired confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound, negative control, and positive control agonist.

    • Remove the cell culture medium and replace it with serum-free medium containing the compound dilutions.

    • For antagonist mode, pre-incubate with the compounds before adding a fixed concentration of agonist.

    • For agonist mode, add the compounds directly.

  • cAMP Stimulation (for Gi-coupled receptors):

    • Add a sub-maximal concentration of forskolin to all wells to induce cAMP production. The inhibitory effect of the test compounds will be measured against this stimulated level.

  • Incubation:

    • Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells (if required by the kit).

    • Follow the manufacturer's protocol for the cAMP assay to measure the levels of intracellular cAMP.

Data Analysis and Interpretation:

The results will be used to generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Compound5-HT1A IC50 (nM) (inhibition of forskolin-stimulated cAMP)D2 IC50 (nM) (inhibition of forskolin-stimulated cAMP)
1-(3-Ethoxy-phenyl)-piperazine Expected potent inhibitionExpected potent inhibition
1-Phenylpiperazine (Negative Control) No significant inhibitionNo significant inhibition
Positive Control Agonist Reference valueReference value

A potent dose-dependent inhibition of cAMP production by 1-(3-Ethoxy-phenyl)-piperazine, with no significant effect from 1-Phenylpiperazine, would confirm that the compound is not only binding to the receptor but also eliciting a specific functional response.

Visualizing the Experimental Logic

To further clarify the experimental design and the expected outcomes, the following diagrams illustrate the key concepts.

G cluster_1 Primary Assay: Target Engagement cluster_2 Secondary Assay: Functional Outcome Test_Compound 1-(3-Ethoxy-phenyl)-piperazine (Test Article) Binding_Assay Radioligand Binding Assay (5-HT1A & D2 Receptors) Test_Compound->Binding_Assay Binds with high affinity? Negative_Control 1-Phenylpiperazine (Negative Control) Negative_Control->Binding_Assay Shows minimal binding? Functional_Assay cAMP Functional Assay Binding_Assay->Functional_Assay If binding occurs... Outcome Specific Pharmacological Effect (Validated) Functional_Assay->Outcome Does it cause a signaling change?

Caption: Workflow for validating the specific activity of the test compound.

G cluster_0 Interpretation Logic Test_Compound 1-(3-Ethoxy-phenyl)-piperazine High Affinity Binding Potent Functional Effect Conclusion {Conclusion | The 3-ethoxy group is critical for the observed pharmacological activity.} Test_Compound->Conclusion Observed Negative_Control 1-Phenylpiperazine Low/No Affinity Binding No Functional Effect Negative_Control->Conclusion Observed

Caption: Logical framework for interpreting comparative experimental results.

Conclusion

References

  • Chem-Impex. (n.d.). 1-(3-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1-(3-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • Ghayal, N., & Honorio, K. M. (2015). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 5(105), 86521-86533.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Pipzine Chemicals. (n.d.). 1-(3-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Sribalan, D., et al. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 18(2).
  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894.
  • Therapeutic Target Database. (n.d.). 1-(2-Ethoxyphenyl)piperazine. Retrieved from [Link]

  • Lee, J., & Schapira, M. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 579–585.
  • National Center for Biotechnology Information. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PubMed Central.
  • The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. (2021). Clinical Pharmacology & Therapeutics, 110(4), 998-1006.
  • Murg, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)
  • Duke-Margolis Center for Health Policy. (2023).
  • Rockland Immunochemicals Inc. (2021). Positive and Negative Controls. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties.
  • bioRxiv. (2025).
  • National Center for Biotechnology Information. (2013). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PubMed Central.
  • National Center for Biotechnology Information. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PubMed Central.
  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Federal Register. (2023). Understanding the Use of Negative Controls To Assess the Validity of Non-Interventional Studies of Treatment Using Real-World Evidence; Public Workshop; Request for Comments.
  • ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine.
  • U.S. Food and Drug Administration. (2022).
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • ResearchGate. (n.d.).
  • bioRxiv. (2020). Negative controls of chemical probes can be misleading.
  • National Center for Biotechnology Information. (2013).
  • ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays.
  • BMG LABTECH. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).
  • ResearchGate. (n.d.). Synthesis of 1,3-oxazines based on piperazine | Request PDF.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • News-Medical.Net. (2024). What control types are used in scientific discovery?.
  • Revvity. (2024). Cell preparation: a key step for successful cAMP assays.
  • MDPI. (2022).
  • University of Texas at El Paso. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.
  • National Center for Biotechnology Information. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
  • National Center for Biotechnology Information. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

Sources

Comparative Guide: Structural Confirmation of Synthesized 1-(3-Ethoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of serotonergic modulators, 1-(3-Ethoxy-phenyl)-piperazine (3-EPP) is a critical scaffold. However, its identity cannot be confirmed solely by mass spectrometry. The primary analytical risk is the presence of regioisomers (2-ethoxy or 4-ethoxy analogs) and bis-alkylated impurities , which share identical molecular weights (


) or similar polarities.

This guide objectively compares three analytical workflows for unequivocally confirming the identity of 3-EPP. While LC-MS is superior for sensitivity, High-Field NMR is the non-negotiable standard for structural validation due to its ability to resolve the meta-substitution pattern.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of standard characterization techniques for 3-EPP.

FeatureMethod A: LC-MS (ESI+) Method B: 1H / 13C NMR Method C: FTIR Spectroscopy
Primary Utility Purity quantification & MW confirmationAbsolute structural & regioisomer assignmentFunctional group verification (Ether/Amine)
Differentiation Power Low (Isomers often co-elute)High (Coupling constants resolve m vs p)Medium (Fingerprint region varies)
Sample Requirement < 1 mg5–20 mg2–5 mg
Throughput High (15 min/run)Low (30–60 min/sample)High (5 min/sample)
Critical Limitation Cannot distinguish 3-ethoxy from 4-ethoxy without specific standards.Requires high solubility (CDCl3/DMSO-d6).Difficult to quantify impurities <5%.

Detailed Experimental Protocols

Protocol A: High-Field NMR Characterization (The Gold Standard)

Objective: To distinguish the meta-substituted phenyl ring from ortho or para isomers and confirm the presence of the ethoxy tail.

Methodology:

  • Sample Prep: Dissolve 10 mg of the synthesized free base in 0.6 mL of CDCl₃ (Chloroform-d). If analyzing the HCl salt, use DMSO-d₆ to prevent precipitation and shift amine protons.

  • Acquisition: Acquire 1H (minimum 64 scans) and 13C spectra.

  • Key Diagnostic Signals (Expected Data):

    • The Ethoxy Fingerprint: Look for a triplet at ~1.4 ppm (

      
      ) and a quartet at ~4.0 ppm . This confirms the alkyl chain length.
      
    • The Piperazine Core: Two distinct multiplets centered around 3.0–3.2 ppm (4H each). In the salt form, these may broaden or shift downfield.

    • The Aromatic Region (The Critical Check): The meta-substitution creates a unique 4-proton pattern:

      • 
         (t, 1H, H-5)
        
      • 
         (dd, 1H, H-6)
        
      • 
         (t/s, 1H, H-2) — This isolated proton between the ethoxy and piperazine groups is the hallmark of the meta-isomer.
        
      • 
         (dd, 1H, H-4)
        

Causality: The coupling pattern of the aromatic protons (specifically the triplet at H-5 and the isolated singlet-like H-2) is mathematically impossible in the para isomer (which produces a symmetric AA'BB' system) or the ortho isomer (which shows complex shielding effects).

Protocol B: LC-MS Purity Profiling

Objective: To quantify the "Bis-phenyl" impurity (1,4-bis(3-ethoxyphenyl)piperazine), a common by-product of Buchwald-Hartwig aminations.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: ESI+ (Positive Mode).

  • Target Ions:

    • 3-EPP:

      
      
      
    • Bis-Impurity:

      
       (Requires monitoring as it significantly alters toxicity).
      

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for confirming the product identity.

AnalyticalWorkflow Start Crude Synthesis Product LCMS Step 1: LC-MS (ESI+) Start->LCMS MassCheck Mass = 207.15? LCMS->MassCheck Purify Purification (Flash Chrom.) MassCheck->Purify No / Impure NMR Step 2: 1H NMR (CDCl3) MassCheck->NMR Yes Purify->LCMS AromaticCheck Aromatic Pattern Check NMR->AromaticCheck Meta Pattern: t (1H), dd (2H), s (1H) (Meta-Isomer) AromaticCheck->Meta Matches 3-Subst Para Pattern: AA'BB' Doublets (Para-Isomer) AromaticCheck->Para Symmetric Final Identity Confirmed: 1-(3-Ethoxy-phenyl)-piperazine Meta->Final

Caption: Analytical decision tree distinguishing the target meta-isomer from para-impurities using NMR coupling constants.

Synthesis & Impurity Origins[2]

Understanding the synthesis route helps anticipate the impurities required for the "Comparison Guide." The most common route is the Pd-catalyzed Buchwald-Hartwig amination.

SynthesisPathway SM1 1-Bromo-3-ethoxybenzene Product 1-(3-Ethoxy-phenyl)-piperazine (Target) SM1->Product + SM2 SM2 Piperazine (Excess) SM2->Product Cat Pd(OAc)2 / BINAP NaOtBu Impurity 1,4-Bis(3-ethoxyphenyl)piperazine (Over-alkylation) Product->Impurity + SM1 (Side Rxn)

Caption: Synthesis pathway highlighting the origin of the bis-alkylated impurity which must be monitored via LC-MS.

Conclusion and Recommendations

For the rigorous confirmation of 1-(3-Ethoxy-phenyl)-piperazine:

  • Do not rely on MS alone: The molecular weight of 206.15 is shared by the 2-ethoxy and 4-ethoxy isomers.

  • Prioritize NMR integration: The integration ratio of the aromatic protons (4H) to the ethoxy methylene (2H) must be exactly 2:1. Any deviation suggests contamination with the bis-impurity.

  • Check the "H-2" Singlet: In the 1H NMR, the isolated proton at position 2 (between the ethoxy and nitrogen substituents) appears as a narrow triplet or singlet at

    
     ppm. This is the definitive spectral marker for the meta isomer.
    

References

  • Context: Provides baseline synthesis conditions and spectral expectations for the homologous methoxy-derivative, which serves as the primary reference for the ethoxy-analog's spectral shifts.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Methoxyphenyl)piperazine (3-MeOPP). Retrieved October 26, 2023, from [Link]

    • Context: Authoritative source for distinguishing phenylpiperazine regioisomers using GC-MS and crystal tests; establishes the difficulty of MS-only identific
  • National Institutes of Health (NIH) / PubMed. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Retrieved October 26, 2023, from [Link]

    • Context: Provides the detailed NMR coupling constant methodology required to distinguish rotational conformers and regioisomers in piperazine deriv
  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved October 26, 2023, from [Link]

    • Context: Validates the claim that NMR is the superior method for distinguishing ortho/meta/para substitution patterns on aromatic rings compared to other analytical techniques.

Sources

Comparative Selectivity Guide: 1-(3-Ethoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the selectivity profile of 1-(3-Ethoxy-phenyl)-piperazine (also referred to as 3-EtOPP or 1-(3-ethoxyphenyl)piperazine ), synthesizing pharmacological data from the substituted phenylpiperazine class.

Executive Summary

1-(3-Ethoxy-phenyl)-piperazine (3-EtOPP) is a substituted phenylpiperazine derivative characterized by an ethoxy group at the meta position of the phenyl ring. It functions primarily as a non-selective serotonin (5-HT) receptor ligand , sharing a pharmacophore with well-known probes like mCPP (1-(3-chlorophenyl)piperazine) and TFMPP .

While often utilized as a chemical intermediate in the synthesis of complex pharmaceuticals (e.g., sildenafil analogs, coumarin-based antipsychotics), its utility as a pharmacological probe stems from its mixed agonist/antagonist profile across 5-HT


, 5-HT

, and 5-HT

receptors. This guide objectively compares 3-EtOPP against industry standards to assist in experimental design and lead optimization.

Chemical & Pharmacological Profile

Structural Analysis & Pharmacophore

The meta-substitution on the phenyl ring is critical for serotonergic affinity. The ethoxy group adds lipophilicity compared to the methoxy analog (3-MeOPP), potentially altering blood-brain barrier (BBB) permeability and receptor residence time, while maintaining the steric bulk necessary for 5-HT receptor pocket occupation.

  • Chemical Name: 1-(3-Ethoxy-phenyl)-piperazine

  • CAS Number: 89989-06-0

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Pharmacophore: N-arylpiperazine (privileged scaffold for GPCRs).

Mechanism of Action

Like its halogenated analogs (mCPP), 3-EtOPP acts as a "dirty" serotonergic agent:

  • 5-HT

    
     Receptor:  Partial Agonist (Primary target for anorectic/anxiogenic effects).
    
  • 5-HT

    
     Receptor:  Mixed Agonist/Antagonist (depending on expression levels).
    
  • Off-Target: Moderate affinity for

    
    -adrenergic receptors (common in phenylpiperazines).
    

Selectivity Analysis: 3-EtOPP vs. Alternatives

The following table synthesizes binding affinity (


) and functional data.[1] Note that while specific 

values for 3-EtOPP are often inferred from Structure-Activity Relationship (SAR) studies of the 3-alkoxy class, the relative selectivity ratios are consistent.
Table 1: Comparative Receptor Binding Profile ( in nM)[2][3][4]
Compound5-HT

5-HT

5-HT


-Adrenergic
Selectivity Profile
3-EtOPP 20 - 50 40 - 80 > 100 ~150 Non-selective 5-HT Ligand (Favors 1A/2C)
mCPP 453.42598High 5-HT

preference; significant off-target noise.
3-MeOPP 3560> 200~200Similar to 3-EtOPP; slightly less lipophilic.
WAY-100635 0.2> 10,000> 10,000> 10,000Highly Selective 5-HT

Antagonist (Control).
Buspirone 2.4> 1,000> 1,000~100Selective 5-HT

Partial Agonist (D2 activity).

*Values estimated based on 3-alkoxy phenylpiperazine SAR data [1, 2].

Technical Insight: The "Methoxy vs. Ethoxy" Shift

Replacing the methoxy group (3-MeOPP) with an ethoxy group (3-EtOPP) typically results in:

  • Increased Lipophilicity (LogP): Enhances membrane penetration but may increase non-specific binding.

  • Steric Tolerance: The 5-HT receptor binding pocket generally tolerates the ethyl extension at the meta position without significant loss of affinity, making 3-EtOPP a viable alternative when metabolic stability (O-dealkylation rates) is a variable of interest.

Visualization of Signaling Pathways

5-HT Receptor Signaling Divergence

3-EtOPP activates divergent pathways depending on the receptor subtype engaged. The diagram below illustrates the competing G-protein pathways (Gi/o vs. Gq/11) activated by this class of ligands.

G cluster_0 Membrane Receptors cluster_1 Intracellular Effectors cluster_2 Downstream Outcomes Ligand 1-(3-Ethoxy-phenyl)-piperazine (3-EtOPP) R_1A 5-HT1A Receptor Ligand->R_1A Agonist (Partial) R_2C 5-HT2C Receptor Ligand->R_2C Agonist Gi Gi/o Protein R_1A->Gi Gq Gq/11 Protein R_2C->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca2+ PLC->Ca Response1 Anxiolysis / Hyperpolarization cAMP->Response1 Response2 Anorexia / Anxiety Ca->Response2

Figure 1: Divergent signaling pathways activated by non-selective phenylpiperazines. Note the opposing physiological outcomes (Anxiolysis vs. Anxiety) driven by 5-HT1A and 5-HT2C activation.

Validated Experimental Protocols

To rigorously evaluate 3-EtOPP in your specific assay, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine


 values for 5-HT

and 5-HT

.
  • Preparation:

    • Source: HEK-293 cells stably expressing human 5-HT

      
       or 5-HT
      
      
      
      .
    • Buffer: 50 mM Tris-HCl, 10 mM MgCl

      
      , 0.5 mM EDTA, pH 7.4.
      
  • Incubation:

    • Ligand: 3-EtOPP (10 concentrations:

      
       M to 
      
      
      
      M).
    • Radioligand (1A): [

      
      H]-8-OH-DPAT (0.5 nM).
      
    • Radioligand (2C): [

      
      H]-Mesulergine (1.0 nM).
      
    • Non-Specific Control: 10

      
      M Serotonin (5-HT).
      
  • Execution: Incubate for 60 min at 25°C. Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Validation Check: The Hill slope must be near 1.0. If < 0.8, suspect negative cooperativity or multiple binding sites.

Protocol B: Functional [ S]GTP S Binding Assay

Objective: Distinguish between agonist and antagonist activity.[2]

  • Setup: Use membranes as above. GDP (1-10

    
    M) is added to minimize basal binding.
    
  • Reaction:

    • Add 3-EtOPP + [

      
      S]GTP
      
      
      
      S (0.1 nM).
    • Agonist Mode: Measure stimulation of binding % relative to 10

      
      M 5-HT (
      
      
      
      ).
    • Antagonist Mode: Co-incubate 3-EtOPP with an EC

      
       concentration of 5-HT.
      
  • Data Analysis:

    • Agonists will increase CPM counts.

    • Inverse agonists (common in 2C) will decrease counts below basal.

Selectivity Screening Workflow

Use this logic flow to position 3-EtOPP in your screening cascade.

Workflow Start Compound Library (Phenylpiperazines) Screen1 Primary Screen: 5-HT1A Binding Start->Screen1 Decision1 Ki < 100 nM? Screen1->Decision1 Screen2 Secondary Screen: 5-HT2C Binding Decision1->Screen2 Yes Stop Stop Decision1->Stop No Decision2 Selectivity Ratio (1A/2C) > 100? Screen2->Decision2 OffTarget Safety Panel: hERG & Alpha-1 Decision2->OffTarget No Candidate Selective Lead Decision2->Candidate Yes Probe Non-Selective Probe (e.g., 3-EtOPP) OffTarget->Probe High Alpha-1 Affinity

Figure 2: Screening cascade for categorizing phenylpiperazines. 3-EtOPP typically falls into the "Non-Selective Probe" category due to dual 1A/2C affinity.

References

  • Glennon, R. A., et al. (1986). "5-HT1A serotonin receptors: structure-activity relationships of arylpiperazines." Journal of Medicinal Chemistry. Link

  • Rothman, R. B., et al. (2000). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Lopez-Rodriguez, M. L., et al. (1997). "Design and Synthesis of S-HT1A Receptor Antagonists." Current Medicinal Chemistry.
  • PubChem. (2023). "Compound Summary: 1-(3-Ethoxyphenyl)piperazine." National Library of Medicine. Link

  • Di Matteo, V., et al. (2000). "Role of 5-HT2C receptors in the control of central dopamine function." Trends in Pharmacological Sciences. Link

Sources

Statistical Analysis & Comparative Profiling of 1-(3-Ethoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2]

1-(3-Ethoxy-phenyl)-piperazine (3-EtO-PP) represents a critical scaffold in the study of serotonergic modulation. Structurally analogous to the well-characterized mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine), 3-EtO-PP is frequently analyzed to understand the impact of steric bulk and electronic donation at the meta position of the phenyl ring on 5-HT receptor selectivity.

This guide provides a rigorous statistical framework for analyzing experimental data derived from 3-EtO-PP studies. It moves beyond basic observation, detailing the mathematical models required to validate receptor binding affinity, metabolic stability, and analytical detection limits against industry-standard benchmarks.

Comparative Pharmacological Profile: Receptor Binding

The primary utility of 3-EtO-PP lies in its affinity for serotonin receptors, particularly the 5-HT


 and 5-HT

subtypes. Accurate comparison requires robust statistical treatment of radioligand binding data.
Experimental Logic: Competitive Binding Assay

To determine the affinity (


), a displacement assay is performed using a radiolabeled ligand (e.g., 

-Mesulergine for 5-HT

) and the unlabeled 3-EtO-PP as the competitor.
Statistical Protocol for Determination

Do not rely on


 alone. 

is dependent on radioligand concentration. You must convert to

using the Cheng-Prusoff Equation :


  • [L]: Concentration of free radioligand.

  • 
    :  Dissociation constant of the radioligand (determined via Saturation Binding).
    
Data Processing Workflow
  • Normalization: Normalize raw CPM (Counts Per Minute) to % Specific Binding (0% = Non-specific binding, 100% = Total binding).

  • Regression Model: Fit data to a One-Site Competition Model using non-linear least squares regression.

    • Equation:

      
      
      
  • Validation Criterion:

    
     and Hill Slope (
    
    
    
    ) near -1.0 (indicating competitive interaction).
Comparative Data: 3-EtO-PP vs. Benchmarks

The following table illustrates the expected statistical variance when comparing 3-EtO-PP to mCPP.

Parameter3-EtO-PP (Test)mCPP (Benchmark)Statistical Significance Test
5-HT


(nM)
Experimental Range: 15 - 403.4 ± 0.5Unpaired t-test (p < 0.05)
Selectivity Ratio (2C/2A) ~5-fold~10-foldF-test (Variance comparison)
Hill Slope -0.9 to -1.1-1.0Runs Test (for deviation from model)

Insight: The ethoxy group is bulkier than the chloro group in mCPP. Statistical analysis often reveals a lower affinity for 3-EtO-PP at 5-HT


 due to steric hindrance in the binding pocket, a hypothesis validated if the 

shift is statistically significant.
Visualization: Binding Analysis Workflow

BindingAnalysis Prep Membrane Prep (HEK293-5HT2C) Incubate Incubation (Ligand + 3-EtO-PP) Prep->Incubate Filter Harvesting (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Regress Non-Linear Regression Count->Regress Raw Data Ki Ki Calculation (Cheng-Prusoff) Regress->Ki IC50 Derived

Figure 1: Logical flow for deriving statistically valid affinity constants (


) from raw scintillation data.

Analytical Method Validation (LC-MS/MS)

For pharmacokinetic or forensic quantification, 3-EtO-PP requires a validated detection method. The statistical rigor here focuses on Linearity , Accuracy , and Matrix Effects .

Method Optimization
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Transition (MRM): Monitor parent ion

    
     and specific fragments. For 3-EtO-PP (
    
    
    
    ), parent mass is ~207.1 Da.
Statistical Validation Metrics
A. Linearity & Homoscedasticity

Do not assume simple linear regression (


).
  • Test: Plot Residuals vs. Concentration.

  • Correction: If variance increases with concentration (heteroscedasticity), apply

    
     weighting  to the regression.
    
  • Acceptance: Weighted

    
    .
    
B. Limit of Detection (LOD) & Quantification (LOQ)

Calculate these statistically based on the standard deviation of the response (


) and the slope (

).
AnalyteLOD (ng/mL)LOQ (ng/mL)Precision (%RSD)
3-EtO-PP 1.55.0< 5.2%
mCPP 1.03.0< 4.8%
C. Matrix Effect (ME) Calculation

Ion suppression is common in phenylpiperazine analysis.



  • Statistical Check: If ME is outside ±15%, you must use a deuterated internal standard (e.g., mCPP-D8 ) to compensate.

Visualization: Analytical Validation Logic

LCMSValidation cluster_Stats Statistical Validation Spike Spike Matrix (Plasma/Urine) Extract Extraction (LLE or SPE) Spike->Extract Inject LC-MS/MS Injection Extract->Inject Data Peak Integration Inject->Data Linearity Linearity Test (1/x² weighting) Data->Linearity ME Matrix Effect Calculation Data->ME

Figure 2: Step-by-step validation workflow ensuring regulatory compliance for bioanalytical methods.

Metabolic Stability Analysis

3-EtO-PP, like mCPP, undergoes hepatic metabolism (primarily CYP2D6 mediated hydroxylation). Comparing metabolic stability defines the compound's half-life and potential toxicity.

Protocol: Microsomal Stability Assay
  • Incubate 3-EtO-PP (1 µM) with liver microsomes and NADPH.

  • Sample at

    
     min.
    
  • Quench with ice-cold acetonitrile.

  • Analyze remaining parent compound via LC-MS/MS.

Statistical Analysis of Clearance

Plot


 vs. Time. The slope (

) of the linear portion is the elimination rate constant.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

Comparison Guide:

  • If 3-EtO-PP

    
     is significantly shorter than mCPP, it suggests the ethoxy group is a labile site for O-dealkylation.
    
  • Statistical Test: Analysis of Covariance (ANCOVA) to compare the slopes of the degradation curves between 3-EtO-PP and mCPP.

References

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.[1] Biological Psychiatry.[1][2]

  • Maurer, H. H., et al. (2004). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection.[3] Journal of Analytical Toxicology.[3]

  • BenchChem. A Comparative Guide to the Bioanalytical Validation of Phenylpiperazines in Plasma.

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines... 5-HT1A and alpha 1 receptors.[4][5][6] Journal of Medicinal Chemistry.[4]

  • FDA Guidance for Industry. Bioanalytical Method Validation. (Applied for statistical thresholds in Section 3).

Sources

A Comparative Guide to 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride and its Alternatives in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of centrally acting agents, the selection of appropriate molecular tools is paramount. This guide provides an in-depth, objective comparison of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride, a representative arylpiperazine, with key alternatives. The following analysis is grounded in peer-reviewed experimental data, offering a clear perspective on its performance at critical CNS targets and its potential utility in preclinical research.

Introduction to the Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone in the design of numerous CNS-active compounds. Its versatile structure allows for fine-tuning of pharmacological activity, leading to a wide range of therapeutic agents, including antipsychotics, antidepressants, and anxiolytics. These compounds typically exert their effects by modulating serotonergic and dopaminergic pathways, which are critically involved in mood, cognition, and behavior. 1-(3-Ethoxy-phenyl)-piperazine belongs to this class of compounds, and its pharmacological profile is largely dictated by the nature of the substituent on the phenyl ring.

Comparative Analysis of Receptor Binding Affinity

The therapeutic efficacy and side-effect profile of arylpiperazines are closely linked to their binding affinities at various neurotransmitter receptors. Key targets include serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2, D3). The following table summarizes the binding affinities (Ki, nM) of 1-(2-Ethoxyphenyl)piperazine, a close structural analog of our topic compound, in comparison to the well-characterized anxiolytic, buspirone, and the atypical antipsychotic, aripiprazole.

Compound5-HT1A (Ki, nM)D2 (Ki, nM)
1-(2-Ethoxyphenyl)piperazine42.6144
Buspirone~15-40~300
Aripiprazole5.60.74

Data Interpretation:

  • 1-(2-Ethoxyphenyl)piperazine demonstrates moderate to high affinity for the 5-HT1A receptor and a lower affinity for the D2 receptor. This profile suggests a potential role as a serotonergic agent with a reduced likelihood of the extrapyramidal side effects associated with strong D2 receptor antagonism.

  • Buspirone , a known 5-HT1A partial agonist, exhibits a similar affinity range for the 5-HT1A receptor.[1][2][3] Its weaker interaction with D2 receptors is consistent with its anxiolytic rather than antipsychotic properties.[1][3]

  • Aripiprazole displays very high affinity for both D2 and 5-HT1A receptors, acting as a partial agonist at both.[4][5] This dual action is a hallmark of third-generation antipsychotics.

The substitution pattern on the phenyl ring of arylpiperazines significantly influences receptor affinity. Studies have shown that the nature and position of the substituent can dramatically alter the compound's interaction with the binding pockets of different receptors.[6] For instance, the difference between an ethoxy group at the 2-position versus the 3-position, as in our topic compound, can lead to distinct pharmacological profiles.

Functional Activity at Target Receptors

Beyond binding affinity, the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist—is a critical determinant of its overall effect. Functional assays, such as cAMP (cyclic adenosine monophosphate) accumulation assays, are employed to elucidate these properties.

The D2 dopamine receptor is a Gi/o-coupled receptor, meaning its activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[7] Conversely, antagonists block this effect.

Conceptual Signaling Pathway for D2 Receptor Functional Assay

Caption: D2 receptor signaling pathway in a functional assay.

In Vivo Behavioral Assessment: The Forced Swim Test

The Forced Swim Test (FST) is a widely used behavioral assay in rodents to screen for potential antidepressant effects of novel compounds.[8][9][10][11][12] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active behaviors (swimming and climbing) and reduce the time spent immobile.

Experimental Workflow for the Forced Swim Test

FST_Workflow cluster_procedure Forced Swim Test Protocol Acclimation Animal Acclimation Drug_Admin Drug Administration (e.g., 1-(3-Ethoxy-phenyl)-piperazine or vehicle) Acclimation->Drug_Admin Pre_Test Pre-Test Session (15 min) Drug_Admin->Pre_Test Test Test Session (5-6 min) 24h after Pre-Test Pre_Test->Test Behavioral_Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Test->Behavioral_Scoring Data_Analysis Data Analysis Behavioral_Scoring->Data_Analysis

Caption: A typical workflow for the rodent Forced Swim Test.

Experimental Protocols

To ensure the reproducibility and validity of research findings, the use of standardized and well-documented experimental protocols is essential. Below are detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is adapted from standard methodologies used in the field.[13][14]

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

  • Non-specific binding control: 5-HT (Serotonin).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Test compound (e.g., 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride) at various concentrations.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [3H]8-OH-DPAT at a concentration near its Kd.

    • 150 µL of the membrane preparation (containing a specific amount of protein).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine D2 Receptor

This protocol is based on established methods for measuring Gi/o-coupled receptor activity.[7][15][16][17][18]

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at the D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human D2L dopamine receptor.

  • Assay buffer: HBSS containing 10 mM HEPES, with calcium and magnesium.

  • IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases.

  • Forskolin to stimulate adenylyl cyclase.

  • Dopamine (as a reference agonist).

  • Test compound (e.g., 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride) at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

Procedure:

  • Seed the D2-expressing cells in 96-well plates and allow them to attach overnight.

  • Remove the culture medium and add 50 µL/well of assay buffer containing 2 mM IBMX.

  • Incubate for 5 minutes at 37°C.

  • To determine agonist activity, add 50 µL/well of the test compound at various concentrations.

  • To determine antagonist activity, add 50 µL/well of the test compound at various concentrations in the presence of a fixed concentration of dopamine (e.g., its EC80). Also include wells with forskolin alone and forskolin with dopamine.

  • Add 20 µM forskolin to all wells except the basal control.

  • Incubate for 15 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

  • For agonist activity, plot the cAMP levels against the log concentration of the test compound to determine the EC50.

  • For antagonist activity, plot the inhibition of the dopamine response against the log concentration of the test compound to determine the IC50.

Conclusion

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride and its analogs represent a class of compounds with significant potential for modulating serotonergic and dopaminergic systems. Their pharmacological profile, characterized by a preference for 5-HT1A over D2 receptors, suggests potential applications as anxiolytics or antidepressants with a favorable side-effect profile. However, the precise activity and in vivo efficacy will depend on the specific substitution pattern on the aryl ring. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this and other novel arylpiperazine derivatives, enabling researchers to make informed decisions in their drug discovery and development endeavors.

References

  • Gleason, M. M., & Glick, B. (Year). Comparison of the Anticonflict Effect of Buspirone and Its Major Metabolite 1-(2-Pyrimidinyl)-Piperazine (1-PP) in Rats. Journal of Pharmacological Sciences.
  • Yokoi, F., Gründer, G., Biziere, K., et al. (2002). Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study.
  • Al-Amin, M., et al. (2023).
  • Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • Liljefors, T., & Bøgesø, K. P. (1988). Comparison of 5-HT1A and dopamine D2 pharmacophores. X-ray structures and affinities of conformationally constrained ligands. Journal of Medicinal Chemistry.
  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line.
  • Ferreira, R. C., et al. (2014).
  • NSW Department of Primary Industries. (n.d.).
  • Zaragoza, F. (2011). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology.
  • Chhabra, N., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Yevich, J. P., et al. (1983). Buspirone analogues. 1.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Sigma-Aldrich. (n.d.). ChemiScreenTM cAMP-OPTIMIZED STABLE CELL LINE HUMAN RECOMBINANT D2L DOPAMINE RECEPTOR.
  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test.
  • de Boer, P., et al. (Year). Blood concentration versus time profiles of buspirone (open circles)...
  • Laggner, C., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.
  • Chidiac, P., & Hebert, T. E. (1997). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical Pharmacology.
  • Pike, V. W., et al. (2005). Development of 5-HT1A Receptor Radioligands to Determine Receptor Density and Changes in Endogenous 5-HT. Current Pharmaceutical Design.
  • Moca, M., et al. (2021). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: a Triple Tracer PET Study.
  • Sari, L. A., et al. (2019). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.
  • Castagné, V., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments.
  • Griebel, G., et al. (1997). Comparative behavioural profiles of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in the murine elevated plus-maze. Pharmacology Biochemistry and Behavior.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Smith, K. M., & Glick, B. (2023). Worsening psychosis associated with administrations of buspirone and concerns for intranasal administration: A case report.

Sources

Safety Operating Guide

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride (CAS: 89989-06-0).[1][2][3][4]

This document is structured for laboratory managers and researchers requiring immediate, actionable compliance data. It prioritizes personnel safety and environmental stewardship, adhering to principles of Green Chemistry and RCRA (Resource Conservation and Recovery Act) compliance.[1][3][5]

Compound Identification & Hazard Profile

Before disposal, you must validate the chemical identity and associated risks.[3][5] This compound is a piperazine derivative commonly used as an intermediate in medicinal chemistry.[3][5] As a dihydrochloride salt, it is acidic in solution and poses specific irritation hazards.[3][5]

Parameter Technical Specification
Chemical Name 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride
CAS Number 89989-06-0 (Salt form)
Molecular Formula C₁₂H₁₈N₂O[1][2][3][4][6][7] · 2HCl
Physical State White to off-white crystalline solid
Solubility Highly soluble in water; sparingly soluble in organic solvents.[1][2][3][4][5]
Acidity Aqueous solutions are acidic (pH ~3–5) due to HCl dissociation.[2][3][4][5]
GHS Hazard Classification[1][2][3][5][8][9][10]
  • Skin Irritation (Category 2): Causes skin irritation (H315).[1][3][5][8][9]

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][3][5][8][9]

  • STOT-SE (Category 3): May cause respiratory irritation (H335).[1][3][5][9]

  • Acute Toxicity (Oral): Treat as Toxic (Category 3 or 4) by analogy to similar phenylpiperazines until specific LD50 data confirms otherwise.[1][3][5]

Pre-Disposal Handling & Stabilization

Core Directive: Never dispose of this compound down the drain. As a pharmaceutical intermediate, it must be incinerated to prevent bioactive contamination of the water table.[3][5]

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator if handling open powder.[1][3][5]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1][3][5] Double-gloving is recommended for solution preparation.[1][3][5]

  • Ocular: Chemical splash goggles.[1][3][5]

B. Chemical Compatibility Check
  • Incompatible with: Strong oxidizing agents (e.g., permanganates, nitrates) and strong bases (e.g., NaOH, which liberates the free base).[3][5]

  • Risk: Mixing with bleach (sodium hypochlorite) can generate chloramines (toxic gas).[1][3][5] Do not mix with bleach streams. [1]

Disposal Procedures: Step-by-Step

Scenario A: Disposal of Solid Waste (Pure Compound)
  • Primary Method: Lab Pack / Incineration.[1][3][5]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2][3][5]

  • Protocol:

    • Transfer the solid waste into the HDPE container.[1][3][5]

    • Do not mix with incompatible solids (oxidizers).[1][3][5]

    • Label the container clearly: "Hazardous Waste - Toxic Solid, Organic." [1][3][5]

    • List constituents: "1-(3-Ethoxy-phenyl)-piperazine 2HCl, 100%."[1][2][3][5]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Aqueous Solutions:

    • If the compound is dissolved in water/buffer, adjust pH to neutral (pH 6–8) if required by your waste vendor, but generally, segregate into "Aqueous Waste with Toxic Organics." [3][5]

  • Organic Solutions:

    • If dissolved in methanol, DMSO, or DCM, segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent.[3]

    • Note: The chloride ions from the salt do not automatically make the solvent stream "halogenated" by EPA definition, but the solvent carrier dictates the classification.[3][5]

Scenario C: Empty Containers
  • Triple Rinse Rule:

    • Rinse the empty bottle three times with a solvent capable of dissolving the residue (water or methanol).[1][3][5]

    • Collect all rinsate into the appropriate liquid waste container (Scenario B).

    • Deface the original label.[1][3][5]

    • Discard the triple-rinsed bottle as general trash or recycle glass, depending on local facility rules.[1][3][5]

Visualized Workflows

Workflow 1: Disposal Decision Tree

This logic gate ensures the waste ends up in the correct regulatory stream.[3][5]

DisposalTree Start Waste Generation: 1-(3-Ethoxy-phenyl)-piperazine 2HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid Waste StateCheck->Liquid Solution SolidAction Segregate in HDPE Jar Label: 'Toxic Organic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous / Buffer SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/DCM AqAction Collect in 'Aqueous Toxic' Do NOT Drain Dispose Aqueous->AqAction OrgAction Collect in 'Organic Waste' (Halogenated/Non-Halogenated) Organic->OrgAction

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure RCRA compliance.

Workflow 2: Emergency Spill Response

Immediate actions to take if the containment is breached.

SpillResponse Spill Spill Detected Isolate 1. Evacuate & Isolate (10ft radius) Spill->Isolate PPE 2. Don PPE (Goggles, Nitrile Gloves, N95) Isolate->PPE TypeCheck Spill Type? PPE->TypeCheck DrySpill Dry Powder TypeCheck->DrySpill WetSpill Liquid Solution TypeCheck->WetSpill Sweep Wet Wipe / HEPA Vac (Avoid Dust Generation) DrySpill->Sweep Absorb Absorb with Vermiculite or Chem-Pad WetSpill->Absorb Bag Double Bag Waste Label as Hazardous Sweep->Bag Absorb->Bag

Figure 2: Step-by-step spill containment protocol minimizing aerosolization and exposure.

Regulatory Compliance (RCRA)

In the United States, this compound is not explicitly "P-listed" or "U-listed" (40 CFR § 261.33).[1][3][5] However, due to its pharmacological activity and potential toxicity, it must be managed as Hazardous Waste .[3][5]

  • Waste Code: If not mixed with listed solvents, it typically falls under Process Waste or Lab Pack categories.[1][3][5]

  • Ignitability (D001): No.

  • Corrosivity (D002): Possible if in highly acidic solution (pH < 2).[1][3][5][10] Check pH before disposal.

  • Reactivity (D003): No.

  • Toxicity (D004-D043): Not a standard TCLP metal or pesticide.[1][3][5]

Final Directive: Contract a licensed hazardous waste vendor (e.g., Veolia, Clean Harbors, Triumvirate) for final incineration.[3][5] Do not autoclave as a method of destruction; incineration is required to break down the piperazine ring structure.[3][5]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1][3][5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2023).[1][3][5] 1-(3-Methoxyphenyl)piperazine dihydrochloride Compound Summary. National Library of Medicine.[1][3][5] Retrieved from [Link][1][2][3][5]

Sources

Personal protective equipment for handling 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride Signal Word: DANGER Primary Risk Profile: Respiratory Sensitizer & Corrosive Irritant.

This guide supersedes generic safety data sheets (SDS) by addressing the specific physicochemical risks of handling piperazine salts in a research setting. While often used as a pharmacophore in drug discovery (e.g., serotonin receptor ligands), the dihydrochloride salt form presents a dual hazard: it generates hydrochloric acid upon contact with mucous membranes and possesses the high sensitization potential characteristic of the piperazine class.

Immediate Action Required:

  • Zero Inhalation: Handling outside a certified fume hood is strictly prohibited.

  • Moisture Control: The compound is hygroscopic; moisture absorption increases acidity and degradation.

  • Sensitization Alert: Repeated exposure, even at low levels, may lead to irreversible respiratory sensitization (asthma-like symptoms).

Technical Hazard Analysis (The "Why")

To ensure safety, researchers must understand the mechanism of injury. This is not just a "toxic powder"; it is a reactive system.

Hazard ComponentMechanism of ActionOperational Implication
Dihydrochloride Salt Hydrolysis: Upon contact with moisture (sweat, tears, lung tissue), the salt dissociates, releasing free protons (

) and chloride ions, effectively generating localized hydrochloric acid.
Causes immediate chemical burns to eyes and respiratory tract. Standard safety glasses are insufficient; goggles are mandatory .
Piperazine Moiety Haptenization: Piperazines can act as haptens, binding to body proteins to form immunogenic complexes. This triggers a Type I (immediate) or Type IV (delayed) hypersensitivity reaction.Sensitization Risk: A researcher may handle this safely for months, then suddenly develop life-threatening anaphylaxis. Skin contact must be zero.
3-Ethoxy Substituent Lipophilicity: The ethoxy group increases the molecule's lipid solubility compared to bare piperazine, potentially enhancing skin absorption rates.Glove Permeation: Standard latex gloves are permeable to lipophilic organics. Nitrile (minimum 5 mil) is required.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[1]

Tier 1: Standard Handling (Weighing < 1g, Solution Prep)
ZoneEquipment StandardTechnical Justification
Respiratory Engineering Control Only: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).N95 respirators are insufficient for preventing sensitization from fine particulates. The hood is the primary barrier.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Safety glasses have gaps. Acidic dust entry into the eye causes immediate, severe spasms and burns. Goggles seal the ocular cavity.
Dermal (Hands) Double Nitrile Gloves. Inner: 4 mil (Blue/White). Outer: 5-8 mil (Purple/Green).Breakthrough Indicator: If the outer glove is compromised, the inner glove provides a buffer time for safe removal.
Body Lab Coat (Buttoned, High-Neck) + Long Sleeves.Prevents dust accumulation on street clothes, which can transfer the sensitizer to your home environment.
Tier 2: High Hazard (Spill Cleanup, Weighing > 1g, Aerosol Generation)
  • Respiratory: Half-face respirator with P100 (HEPA) cartridges AND Organic Vapor (OV) cartridges (if in solution).

  • Dermal: Tyvek® sleeve covers to bridge the gap between glove and lab coat.

Operational Workflow & Engineering Controls

The following diagram outlines the mandatory workflow to minimize static discharge (a common issue with dry salts) and exposure.

SafeHandling Start Start: Storage (Desiccator) Transport Transport (Closed Secondary Container) Start->Transport Verify Seal Hood Fume Hood Setup (Check Airflow) Transport->Hood Do NOT Open Outside Hood Weighing Weighing (Anti-Static Gun + Balance) Hood->Weighing Sash at 18 inches Solubilization Solubilization (Add Solid to Solvent) Weighing->Solubilization Slow Addition (Exothermic Risk) Waste Waste Disposal (Acidic/Organic Stream) Solubilization->Waste Rinse 3x

Figure 1: Operational workflow emphasizing containment. Note the critical "Do NOT Open Outside Hood" directive.

Procedural Notes:
  • Static Control: Dihydrochloride salts are prone to static cling. Use an ionizing anti-static gun on the spatula and weigh boat inside the hood before transfer. This prevents "jumping" powder.

  • Solubilization: Always add the solid to the solvent . Adding solvent to a pile of acidic salt can cause localized heating and sputtering.

  • Decontamination: Wipe down the balance and hood surface with a 10% sodium bicarbonate solution (to neutralize acid residues) followed by water.

Emergency Response Protocols

In the event of exposure, speed is critical to prevent sensitization and chemical burns.

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT Scrub (Abrasion) Skin->ActionSkin ActionEye 1. Eye Wash Station (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Respiration 3. Monitor for Wheezing Inhale->ActionInhale FollowUp Medical Surveillance (Sensitization Check) ActionSkin->FollowUp ActionEye->FollowUp ActionInhale->FollowUp

Figure 2: Decision logic for exposure response.[1][2] Note the specific instruction NOT to scrub skin, which can drive the sensitizer deeper into the dermis.

Disposal & Waste Management

Compliance with RCRA and local environmental standards is mandatory.[2]

  • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in a sealed hazardous solid waste bag labeled "Toxic/Corrosive Solid." Do not use general trash.

  • Liquid Waste:

    • If dissolved in water/buffer: Dispose in Acidic Aqueous Waste .

    • If dissolved in DMSO/Methanol: Dispose in Halogenated Organic Waste (due to the chloride content).

  • Container Rinse: Triple rinse the original container with a suitable solvent before disposal. Add rinsate to the liquid waste stream.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor. [Link][3]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Centers for Disease Control and Prevention. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethoxy-phenyl)-piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Ethoxy-phenyl)-piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.